Product packaging for Bis(2-butoxyethyl) phthalate(Cat. No.:CAS No. 117-83-9)

Bis(2-butoxyethyl) phthalate

Cat. No.: B129118
CAS No.: 117-83-9
M. Wt: 366.4 g/mol
InChI Key: CMCJNODIWQEOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(2-butoxyethyl) phthalate (DBEP), with the CAS Registry Number 117-83-9, is a phthalate ester featuring 2-butoxyethanol groups . This organic compound, with the molecular formula C20H30O6 and a molecular weight of 366.45 g/mol, serves primarily as a plasticizer in polymer research and industrial applications . It is notably used to modify the properties of polymers such as polyvinyl chloride (PVC), polyvinyl acetate, and cellulose acetate . Like most phthalate plasticizers, it is non-volatile and remains liquid over a wide temperature range, with a low melting point of -55 °C and a boiling point of approximately 270 °C at 22 mm Hg . Its key characteristic in research contexts is its relatively high water solubility compared to other common phthalates, despite its overall low solubility of about 1.7 mg/L at 25 °C, which influences its behavior and migration in plasticized materials . The compound is a clear, colorless to light-colored liquid with a density of 0.93 g/cm³ and a flash point of about 171 °C . From a safety perspective, it is classified as a skin and eye irritant . The rat oral LD50 is reported to be 8380 mg/kg, indicating low acute toxicity . Researchers are advised to consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information and to use appropriate personal protective equipment, including gloves and eye protection . This product is intended for laboratory and research purposes only. It is not suitable for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O6 B129118 Bis(2-butoxyethyl) phthalate CAS No. 117-83-9

Properties

IUPAC Name

bis(2-butoxyethyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCJNODIWQEOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047174
Record name Bis(2-butoxyethyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Hawley]
Record name Bis(2-butoxyethyl) phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3963
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

270 °C
Record name BIS(2-BUTOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

407 °F; 208 °C (CLOSED CUP), 407 °F (208 °C) (Open cup)
Record name BIS(2-BUTOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in organic solvents, In water, 300 mg/L, temp not specified
Record name BIS(2-BUTOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.06 at 20 °C
Record name BIS(2-BUTOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00217 [mmHg]
Record name Bis(2-butoxyethyl) phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3963
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless liquid

CAS No.

117-83-9
Record name Bis(2-butoxyethyl) phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-butoxyethyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kesscoflex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-butoxyethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-butoxyethyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-butoxyethyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTOXYETHYLPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3MI1R200O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BIS(2-BUTOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

FP: -55 °C
Record name BIS(2-BUTOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Bis(2-butoxyethyl) Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phthalate (B1215562), also known as DBEP, is a phthalate ester characterized by the formal condensation of phthalic acid with two molecules of 2-butoxyethanol. It is a colorless to pale-straw colored, oily liquid.[1][2] Primarily utilized as a plasticizer, it imparts flexibility and durability to various polymers, including polyvinyl chloride (PVC) and polyvinyl acetate.[2][3] Its widespread use in consumer and industrial products necessitates a thorough understanding of its physicochemical properties for risk assessment, environmental fate modeling, and in the context of drug development, for evaluating its potential as an excipient or its interaction with biological systems. This guide provides a detailed overview of the core physicochemical properties of Bis(2-butoxyethyl) phthalate, methodologies for their determination, and a visualization of a key experimental workflow.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various reliable sources.

PropertyValueSource(s)
IUPAC Name bis(2-butoxyethyl) benzene-1,2-dicarboxylate[1][3]
CAS Number 117-83-9[2][3][4]
Molecular Formula C₂₀H₃₀O₆[1][2][4][5]
Molecular Weight 366.45 g/mol [1][2][4][5]
Physical Description Colorless, oily liquid[1][2][6]
Melting Point -55 °C (-67 °F)[1][5]
Boiling Point 270 °C (518 °F) at 22 mmHg405.2 °C at 760 mmHg[1][2][5][7]
Density 1.06 g/cm³ at 20 °C[1][2]
Vapor Pressure 2.17 x 10⁻³ mmHg at 25 °C[1][6]
Water Solubility 300 mg/L (temperature not specified)<0.3 g/L at 20 °C[1][7]
Octanol-Water Partition Coefficient (log Kow) 4.4[1][7]
Flash Point 208 °C (407 °F) (Closed Cup)171 °C (340 °F)[1][5]
Refractive Index 1.486 at 20 °C[1][2]
Viscosity 42 mPa·s at 20 °C[1]

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances like this compound is guided by standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[5][8][9] For a liquid at room temperature like this compound, the freezing point is determined, which is the temperature at which it transitions from a liquid to a solid state.

  • General Procedure (Freezing Temperature Method):

    • A sample of the liquid is placed in a test tube and cooled slowly while being continuously stirred.

    • The temperature is recorded at regular intervals.

    • A temperature plateau, where the temperature remains constant while the substance crystallizes, indicates the freezing point.

    • Alternatively, methods like Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can be used, which measure the temperature and heat flow associated with thermal transitions in the material.[5][9]

Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of liquid substances.[3][10][11]

  • General Procedure (Ebulliometer Method):

    • An ebulliometer, an apparatus designed for precise boiling point measurement, is filled with the test substance.

    • The liquid is heated, and the temperature of the boiling liquid and its vapor are measured under equilibrium conditions.

    • The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3][10]

    • Corrections for pressure differences from standard atmospheric pressure (101.325 kPa) may be necessary.

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the solubility of substances in water.[1][12][13][14] For substances with low solubility, like many phthalates, the flask method is appropriate.

  • General Procedure (Flask Method):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[13]

    • After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance.[13]

    • The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[13]

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance.[2][6][15][16][17]

  • General Procedure (Static Method):

    • A known amount of the substance is introduced into a vacuum-tight vessel equipped with a pressure measuring device.

    • The vessel is thermostated at the desired temperature until the pressure reading is constant, indicating that equilibrium between the condensed and vapor phases has been reached.[15]

    • The vapor pressure is measured at a minimum of two different temperatures to establish the vapor pressure curve.[2]

Partition Coefficient (n-octanol/water) (OECD Guideline 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. For highly hydrophobic substances like this compound (log Kow > 4), the slow-stirring method is preferred over the traditional shake-flask method to avoid the formation of micro-emulsions.[18][19][20]

  • General Procedure (Slow-Stirring Method):

    • Water and n-octanol are mutually saturated before the experiment.

    • The test substance is dissolved in the n-octanol phase.

    • The two phases are combined in a thermostated vessel and stirred slowly to create a stable interface without forming an emulsion.[18][21]

    • The system is stirred for a sufficient time (can be several days) to reach equilibrium.

    • Samples are taken from both the n-octanol and water phases at various time points to confirm equilibrium has been reached.[18][22]

    • The concentration of the substance in each phase is determined by a suitable analytical method.

    • The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18][22]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the octanol-water partition coefficient using the slow-stirring method, as described in OECD Guideline 123.

G cluster_prep Preparation Steps prep Phase Preparation dissolve Dissolve Test Substance in n-Octanol prep->dissolve Saturated n-Octanol combine Combine Phases in Thermostated Vessel prep->combine Saturated Water dissolve->combine stir Slow Stirring to Reach Equilibrium combine->stir sample Periodic Sampling of Both Phases stir->sample Over 24-48+ hours analyze Concentration Analysis (e.g., GC/HPLC) sample->analyze calculate Calculate Kow Ratio (Coctanol / Cwater) analyze->calculate Concentration Data report Report log Kow calculate->report sat_octanol Saturate n-Octanol with Water sat_water Saturate Water with n-Octanol

Workflow for Kow Determination (Slow-Stir Method)

References

An In-depth Technical Guide to Bis(2-butoxyethyl) phthalate (CAS: 117-83-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), with the CAS number 117-83-9, is a phthalate ester recognized for its role as a plasticizer. It is synthesized by the formal condensation of phthalic acid with two molecules of 2-butoxyethanol (B58217).[1][2][3] This document provides a comprehensive technical overview of DBEP, encompassing its physicochemical properties, synthesis, analytical methods for its detection, toxicological profile, and metabolic pathways. The information is intended to serve as a valuable resource for professionals in research, science, and drug development who may encounter or study this compound.

Physicochemical Properties

DBEP is a colorless to light yellow, oily liquid.[1][2] It is characterized by its low volatility and solubility in organic solvents, with limited solubility in water.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Bis(2-butoxyethyl) phthalate

PropertyValueReference(s)
IUPAC Name bis(2-butoxyethyl) benzene-1,2-dicarboxylate[1][4]
Synonyms Butyl glycol phthalate, Dibutoxyethyl phthalate, Kesscoflex BCP, Kronisol, Palatinol K[1][4]
CAS Number 117-83-9[5]
Molecular Formula C₂₀H₃₀O₆[5][6]
Molecular Weight 366.45 g/mol [2][6]
Appearance Colorless to light yellow oily liquid[1][2]
Melting Point -55 °C[6]
Boiling Point 270 °C at 22 mmHg[2][6]
Density 1.063 g/cm³[2]
Refractive Index (n20/D) 1.486[2]
Vapor Pressure 0.00217 mmHg[1]
Flash Point 171 °C (340 °F)[6]
Water Solubility Sparingly soluble[2]
Solubility in Organic Solvents Soluble[2]

Synthesis

The industrial synthesis of this compound is typically achieved through the esterification of phthalic anhydride (B1165640) with 2-butoxyethanol.[2] This reaction can be catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be carried out at high temperatures without a catalyst.[2]

General Reaction Scheme

The overall chemical reaction for the synthesis of DBEP is as follows:

Phthalic Anhydride + 2 2-Butoxyethanol → this compound + Water

Experimental Protocol: Acid-Catalyzed Esterification

The following is a generalized laboratory procedure for the synthesis of DBEP:

  • Reactant Charging: A reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a Dean-Stark trap is charged with phthalic anhydride and a molar excess of 2-butoxyethanol. An acid catalyst (e.g., p-toluenesulfonic acid) is added, typically at a concentration of 0.5-1% by weight of the reactants. An azeotropic solvent like toluene (B28343) may be added to facilitate the removal of water.

  • Reaction: The mixture is heated to reflux with continuous stirring. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.

  • Neutralization: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The excess acid catalyst is neutralized with a dilute aqueous solution of a base, such as sodium carbonate.

  • Washing: The organic layer is washed with water to remove any remaining salts and unreacted 2-butoxyethanol.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent and any remaining excess 2-butoxyethanol are removed under reduced pressure using a rotary evaporator to yield the crude DBEP. Further purification can be achieved by vacuum distillation.

Analytical Methods

The determination of this compound in various matrices, including environmental and biological samples, is crucial for exposure and toxicological assessments. The standard method for the analysis of phthalate esters is EPA Method 8061A, which utilizes gas chromatography.

EPA Method 8061A: Phthalate Esters by Gas Chromatography

This method is designed for the determination of various phthalate esters, including DBEP, in groundwater, leachate, soil, sludge, and sediment.[7][8]

A generalized workflow for the analysis of DBEP in environmental samples is presented below.

Sample Extraction:

  • Aqueous Samples: A one-liter water sample, adjusted to a pH between 5 and 7, is extracted with methylene (B1212753) chloride using a separatory funnel or a continuous liquid-liquid extractor. It is important to avoid basic conditions as phthalate esters can hydrolyze.[9]

  • Solid Samples: A 10 to 30-gram sample of soil, sludge, or sediment is extracted with a mixture of methylene chloride and acetone (B3395972) (1:1) or hexane (B92381) and acetone (1:1) using an appropriate technique such as sonication or Soxhlet extraction.[9]

Cleanup:

  • The extracts may require cleanup to remove interfering compounds. This can be achieved using techniques such as alumina (B75360) or Florisil column chromatography (EPA Method 3610 or 3620) or gel permeation chromatography (EPA Method 3640).[9]

Instrumental Analysis:

  • Gas Chromatography (GC): The concentrated extract is analyzed by gas chromatography.

  • Column: A fused-silica open tubular column, such as an Rtx-440 (30 m, 0.25 mm ID, 0.25 µm), is commonly used.[10]

  • Detector: An electron capture detector (ECD) is typically employed for its high sensitivity to halogenated compounds, though a mass spectrometer (MS) can also be used for confirmation.[9]

  • Internal Standard: An internal standard, such as benzyl (B1604629) benzoate, is added to the sample extract before analysis to improve the accuracy and precision of the quantification.[9][10]

EPA_8061A_Workflow Sample Aqueous or Solid Sample Extraction Solvent Extraction (e.g., Methylene Chloride) Sample->Extraction Cleanup Extract Cleanup (e.g., Florisil Column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Analysis GC-ECD/MS Analysis Concentration->GC_Analysis Data Data Analysis & Quantification GC_Analysis->Data

EPA Method 8061A Workflow

Toxicology

This compound is considered to have low acute toxicity. However, concerns have been raised regarding its potential as an endocrine disruptor, particularly its effects on the male reproductive system.

Acute Toxicity

The oral lethal dose (LD50) for DBEP in rats is reported to be 8380 mg/kg, indicating low acute toxicity upon ingestion.[1] Ingestion of large amounts may lead to central nervous system depression and mild liver toxicity.[11]

Table 2: Acute Toxicity of this compound

SpeciesRouteToxicity ValueReference(s)
RatOralLD50: 8380 mg/kg[1]
Reproductive and Developmental Toxicity

Studies in animal models have indicated that DBEP can adversely affect the male reproductive system. In utero exposure in rats has been shown to disrupt the development of fetal Leydig cells, which are responsible for testosterone (B1683101) production.[12]

A study involving the administration of DBEP to pregnant Sprague-Dawley rats from gestational day 14 to 21 resulted in several adverse effects on male offspring, including:

  • Reduced serum testosterone levels.[12]

  • Increased fetal Leydig cell proliferation and abnormal aggregation.[12]

  • Down-regulation of genes involved in steroidogenesis, such as Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3, and Insl3.[12]

Another study on pubertal male rats showed that DBEP exposure delayed the onset of puberty by inducing oxidative stress and apoptosis in Leydig cells.[13]

The following is a summary of the experimental protocol from a study investigating the effects of in utero DBEP exposure on fetal Leydig cell development in rats[12]:

  • Animals: Pregnant Sprague-Dawley rats were used.

  • Treatment: The rats were randomly assigned to different groups and were administered DBEP by gavage at doses of 0, 10, 100, 250, 500, and 1000 mg/kg body weight/day.

  • Exposure Period: The treatment was carried out from gestational day 14 to 21.

  • Endpoints Measured: On gestational day 21, various parameters were assessed in the male fetuses, including body weight, anogenital distance, serum testosterone levels, and the morphology and number of fetal Leydig cells. Gene expression analysis of steroidogenic enzymes was also performed.

Metabolism

The metabolism of this compound is expected to follow the general pathway for phthalate esters, which involves a two-step hydrolysis process.

Proposed Metabolic Pathway
  • Phase I Metabolism (Hydrolysis): DBEP is likely hydrolyzed by esterases in the body to its monoester, mono(2-butoxyethyl) phthalate (MBEP), and 2-butoxyethanol. This initial hydrolysis is a critical step in the metabolism of phthalates.

  • Further Metabolism of Metabolites:

    • Mono(2-butoxyethyl) phthalate (MBEP): MBEP can be further hydrolyzed to phthalic acid and another molecule of 2-butoxyethanol.

    • 2-Butoxyethanol: This alcohol is metabolized by alcohol and aldehyde dehydrogenases to 2-butoxyacetaldehyde and then to 2-butoxyacetic acid, which is the principal metabolite.[1] 2-Butoxyethanol can also undergo conjugation to form glucuronide and sulfate (B86663) conjugates.

DBEP_Metabolism DBEP This compound (DBEP) MBEP Mono(2-butoxyethyl) phthalate (MBEP) DBEP->MBEP Esterases Butoxyethanol 2-Butoxyethanol DBEP->Butoxyethanol Esterases MBEP->Butoxyethanol Esterases PhthalicAcid Phthalic Acid MBEP->PhthalicAcid Esterases Butoxyacetaldehyde 2-Butoxyacetaldehyde Butoxyethanol->Butoxyacetaldehyde Alcohol Dehydrogenase Conjugates Glucuronide & Sulfate Conjugates Butoxyethanol->Conjugates Excretion Excretion PhthalicAcid->Excretion ButoxyaceticAcid 2-Butoxyacetic Acid Butoxyacetaldehyde->ButoxyaceticAcid Aldehyde Dehydrogenase ButoxyaceticAcid->Excretion Conjugates->Excretion

Proposed Metabolic Pathway of DBEP

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of this compound, particularly its effects on the male reproductive system. Studies have implicated the involvement of the AKT and ERK signaling pathways.

Impact on AKT and ERK Signaling in Leydig Cells

In utero exposure to DBEP has been shown to reduce the phosphorylation of AKT1, AKT2, and ERK1/2 in fetal Leydig cells of rats.[12] These kinases are key components of signaling pathways that regulate cell survival, proliferation, and differentiation. The inhibition of AKT and ERK phosphorylation may contribute to the observed disruption of Leydig cell development and function, leading to reduced testosterone production.

DBEP_Signaling_Pathway DBEP This compound (DBEP) AKT AKT Phosphorylation DBEP->AKT ERK ERK1/2 Phosphorylation DBEP->ERK CellSurvival Cell Survival & Proliferation AKT->CellSurvival Steroidogenesis Steroidogenesis AKT->Steroidogenesis ERK->CellSurvival ERK->Steroidogenesis LeydigCell Leydig Cell Development & Function CellSurvival->LeydigCell Steroidogenesis->LeydigCell Testosterone Testosterone Production LeydigCell->Testosterone

DBEP's Impact on Leydig Cell Signaling

Conclusion

This compound is a widely used plasticizer with a well-defined chemical structure and physicochemical properties. While it exhibits low acute toxicity, there is growing evidence from animal studies suggesting its potential as a reproductive toxicant, particularly affecting male reproductive development through the disruption of Leydig cell function and associated signaling pathways. The primary route of metabolism is expected to be hydrolysis to its monoester and 2-butoxyethanol, followed by further biotransformation. Standardized analytical methods, such as EPA Method 8061A, are available for its detection in various matrices. This technical guide provides a foundational understanding of DBEP for professionals in research and development, highlighting key areas of its chemistry, analysis, and toxicology. Further research is warranted to fully elucidate its metabolic fate and the precise molecular mechanisms of its toxic action in humans.

References

Bis(2-butoxyethyl) phthalate mechanism of action in biological systems.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Bis(2-butoxyethyl) Phthalate (B1215562) in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bis(2-butoxyethyl) phthalate (BBEP), a phthalate ester utilized as a plasticizer, is an environmental contaminant with potential endocrine-disrupting properties.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underlying BBEP's action in biological systems. The primary mechanism of BBEP-induced toxicity involves the disruption of male reproductive endocrine function, specifically targeting testicular Leydig cells. This disruption is mediated through the induction of oxidative stress and the inhibition of critical signaling pathways, including AKT, ERK1/2, and SIRT1.[3] These upstream effects lead to the downregulation of key steroidogenic genes, resulting in decreased testosterone (B1683101) biosynthesis, delayed puberty, and impaired Leydig cell development.[2][3] Furthermore, BBEP has been shown to affect adrenocortical function by reducing the production of corticosterone (B1669441) and aldosterone (B195564).[4] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding of BBEP's toxicological profile.

Core Mechanisms of Action

The biological activity of BBEP is multifaceted, primarily characterized by its role as an endocrine-disrupting chemical.[2][3] The core mechanisms involve direct interference with steroidogenesis in gonadal and adrenal tissues, precipitated by the disruption of intracellular signaling cascades and the induction of cellular stress.

Endocrine Disruption: Targeting Male Reproductive Function

The male reproductive system is a principal target of BBEP toxicity.[3] Exposure, particularly in utero and during puberty, has profound effects on the development and function of testicular Leydig cells, the primary producers of testosterone.

  • Inhibition of Steroidogenesis: BBEP significantly suppresses the biosynthesis of testosterone.[2][3] This is achieved by down-regulating the expression of multiple genes essential for the steroidogenic pathway. These include:

    • Scarb1 : Encodes the scavenger receptor class B member 1, responsible for cholesterol uptake into cells.

    • Star (Steroidogenic Acute Regulatory Protein) : Mediates the rate-limiting step of steroidogenesis—the transfer of cholesterol into the mitochondria.

    • Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) : Catalyzes the conversion of cholesterol to pregnenolone (B344588).

    • Hsd3b1 (Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1) : Involved in the conversion of pregnenolone to progesterone.

    • Cyp17a1 (Cytochrome P450 Family 17 Subfamily A Member 1) : Possesses both 17α-hydroxylase and 17,20-lyase activities, crucial for androgen synthesis.

    • Hsd17b3 (Hydroxysteroid 17-beta dehydrogenase 3) : Catalyzes the conversion of androstenedione (B190577) to testosterone.[2]

  • Disruption of Leydig Cell Development: In utero exposure to BBEP leads to abnormal fetal Leydig cell aggregation and an increase in their proliferation at high doses.[2] However, exposure during puberty results in a decrease in the overall Leydig cell number, suggesting an induction of apoptosis.[3]

  • Hypothalamic-Pituitary-Testis (HPT) Axis Disruption: BBEP also impacts the upstream regulation of testicular function. It has been shown to down-regulate the expression of pituitary genes Lhb (Luteinizing hormone beta) and Fshb (Follicle-stimulating hormone beta), which are critical for stimulating the testes.[3]

Interference with Cellular Signaling Pathways

Recent studies have elucidated that BBEP's anti-steroidogenic effects are mediated by its interference with key intracellular signaling pathways that govern cell survival, proliferation, and function.

  • AKT/mTOR Pathway: BBEP exposure significantly decreases the phosphorylation of AKT1 and AKT2, and consequently, the phosphorylation of mTOR (mammalian target of rapamycin).[2][3] The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition likely contributes to Leydig cell apoptosis.[3]

  • ERK1/2 Pathway: The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is markedly reduced by BBEP.[2][3] The ERK1/2 pathway is crucial for Leydig cell maturation and testosterone biosynthesis.[3]

  • SIRT1 and GSK3β Signaling: BBEP down-regulates the levels of SIRT1 (Sirtuin 1), an enzyme involved in cellular energy sensing and reactive oxygen species (ROS) removal.[3] Inhibition of SIRT1 is linked to increased oxidative stress and reduced steroid synthesis. Additionally, BBEP inhibits the phosphorylation of GSK3β (Glycogen synthase kinase 3 beta), which plays a role in cell survival and development.[3]

Induction of Oxidative Stress and Apoptosis

A significant mechanism contributing to BBEP-induced cellular damage is the induction of oxidative stress.

  • Increased ROS Production: BBEP treatment leads to a significant increase in the malondialdehyde (MDA) content in the testis, a marker of lipid peroxidation and oxidative damage.[3] In vitro studies confirm that BBEP induces ROS in Leydig cells.[3]

  • Depletion of Antioxidant Defenses: The expression and protein levels of key antioxidant enzymes, including Superoxide Dismutase 1 and 2 (Sod1, Sod2), are markedly down-regulated by BBEP.[3]

  • Induction of Apoptosis: The state of oxidative stress, coupled with the inhibition of pro-survival signaling pathways, triggers apoptosis in Leydig cells. This is evidenced by a decrease in the anti-apoptotic protein BCL2 and a significant elevation in the pro-apoptotic protein BAX.[3]

Disruption of Adrenocortical Function

BBEP's endocrine-disrupting effects extend to the adrenal glands. Exposure in pubertal male rats reduces serum levels of corticosterone and aldosterone without affecting the adrenocorticotropic hormone (ACTH).[4] This suggests a direct impact on the adrenal cortex, likely through the downregulation of steroidogenesis-related genes such as Scarb1, Star, Cyp11a1, Cyp21, Cyp11b1, and Cyp11b2.[4]

Quantitative Data Summary

The biological effects of BBEP are dose-dependent. The following tables summarize key quantitative findings from in vivo and in vitro studies.

Table 1: Summary of In Vivo Effects of this compound

Dose (mg/kg/day)Species/ModelDurationKey FindingReference
10 - 500Sprague-Dawley Rats (Pubertal Male)21 daysDose-dependent decrease in serum testosterone, LH, and FSH.[3][3]
250, 500Sprague-Dawley Rats (Pubertal Male)21 daysSignificant increase in testicular malondialdehyde (MDA) content.[3][3]
500Sprague-Dawley Rats (Pubertal Male)21 daysDecreased phosphorylation of AKT1/2, mTOR, and ERK1/2; decreased SIRT1 levels.[3][3]
100, 250, 500Sprague-Dawley Rats (Pubertal Male)21 daysSignificant increase in BAX protein levels; decrease in SOD1, SOD2, and BCL2 levels.[3][3]
250, 500Sprague-Dawley Pregnant Dams (GD 14-21)8 daysAbnormal aggregation of fetal Leydig cells.[2][2]
500Sprague-Dawley Pregnant Dams (GD 14-21)8 daysReduced serum testosterone in male fetuses; decreased phosphorylation of AKT1, AKT2, and ERK1/2 in fetal testes.[2][2]
1000Sprague-Dawley Pregnant Dams (GD 14-21)8 daysHigh maternal mortality (7 of 8 dams died).[2][2]
250, 500Sprague-Dawley Rats (Pubertal Male)21 daysSignificant reduction in serum corticosterone.[4][4]
500Sprague-Dawley Rats (Pubertal Male)21 daysSignificant reduction in serum aldosterone.[4][4]

Table 2: Summary of In Vitro Effects of this compound

Concentration (µmol/L)Cell Line/SystemDurationKey FindingReference
100, 500Primary Rat Leydig Cells24 hoursSignificant induction of Reactive Oxygen Species (ROS).[3][3]
100, 500Primary Rat Leydig Cells24 hoursSignificant induction of apoptosis.[3][3]

Key Experimental Protocols

The following protocols are representative of the methodologies used to investigate the mechanism of action of BBEP.

In Vivo Pubertal Male Rat Study Protocol

This protocol is based on the methodology described by Liu et al. (2023) to assess the effects of BBEP on puberty onset.[3]

  • Animals and Treatment:

    • Thirty-five-day-old male Sprague-Dawley rats are used.

    • Animals are randomly allocated into five groups (n=6 per group).

    • BBEP is dissolved in corn oil and administered daily by oral gavage for 21 consecutive days.

    • Dosage groups include a vehicle control (0 mg/kg) and BBEP at 10, 100, 250, or 500 mg/kg body weight per day.[3]

    • Body weight is monitored throughout the study.

  • Sample Collection:

    • At the end of the treatment period, animals are euthanized.

    • Blood is collected for serum hormone analysis.

    • Testes and pituitary glands are excised, weighed, and either fixed in Bouin’s solution for histology or snap-frozen in liquid nitrogen for molecular analysis.[3]

  • Hormone Analysis:

    • Serum levels of testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer’s instructions.[3]

  • Quantitative Real-Time PCR (qPCR):

    • Total RNA is extracted from frozen testicular and pituitary tissues using an appropriate reagent (e.g., TRIzol).

    • RNA is reverse-transcribed into cDNA.

    • qPCR is performed using SYBR Green master mix on a real-time PCR system to quantify the mRNA expression levels of target genes (e.g., Cyp11a1, Insl3, Sod1, Sod2, Lhb, Fshb). Gene expression is normalized to a housekeeping gene such as β-actin.[3]

  • Western Blot Analysis:

    • Total protein is extracted from frozen testicular tissue using RIPA lysis buffer.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK1/2, ERK1/2, SOD1, SOD2, BAX, BCL2, SIRT1).

    • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Visualizations: Pathways and Workflows

Signaling Pathway of BBEP-Induced Leydig Cell Dysfunction

BBEP_Mechanism cluster_signal Intracellular Signaling Cascades cluster_stress Cellular Stress & Apoptosis cluster_genes Gene Expression cluster_outcome Physiological Outcome BBEP This compound (BBEP) AKT AKT Phosphorylation BBEP->AKT Inhibits ERK ERK1/2 Phosphorylation BBEP->ERK Inhibits SIRT1 SIRT1 Expression BBEP->SIRT1 Inhibits ROS ↑ Reactive Oxygen Species (ROS) BBEP->ROS Induces Apoptosis ↑ Apoptosis (↑ BAX / ↓ BCL2) AKT->Apoptosis Normally Inhibit Steroid_Genes ↓ Steroidogenic Gene Expression (Star, Cyp11a1, Cyp17a1, etc.) AKT->Steroid_Genes Normally Promote ERK->Apoptosis Normally Inhibit ERK->Steroid_Genes Normally Promote SIRT1->ROS Normally Inhibits Antioxidants ↓ Antioxidant Enzymes (SOD1, SOD2) ROS->Antioxidants ROS->Apoptosis Leydig_Dysfunction Leydig Cell Dysfunction Apoptosis->Leydig_Dysfunction Testosterone ↓ Testosterone Biosynthesis Steroid_Genes->Testosterone Leydig_Dysfunction->Testosterone

Caption: Proposed mechanism of BBEP action in testicular Leydig cells.

Experimental Workflow for In Vivo BBEP Toxicity Assessment

Experimental_Workflow A Animal Selection (e.g., 35-day-old male Sprague-Dawley rats) B Acclimatization & Randomization (Control and BBEP dose groups) A->B C Daily Oral Gavage Administration (BBEP in corn oil for 21 days) B->C D Endpoint: Sample Collection (Blood, Testes, Pituitary) C->D E Serum Analysis (ELISA for Testosterone, LH, FSH) D->E Blood F Histopathology (Testicular morphology, Leydig cell count) D->F Fixed Tissue G Molecular Analysis (Testis) (qPCR for gene expression, Western Blot for proteins) D->G Frozen Tissue H Data Analysis & Interpretation E->H F->H G->H

Caption: Standard experimental workflow for assessing BBEP reproductive toxicity in rats.

Logical Relationship from BBEP Exposure to Toxicity

Logical_Relationship cluster_mech Primary Mechanisms cluster_cell Cellular Effects cluster_phys Physiological Outcomes Exposure BBEP Exposure Mech1 Inhibition of AKT, ERK1/2, & SIRT1 Signaling Exposure->Mech1 Mech2 Induction of Oxidative Stress (ROS) Exposure->Mech2 Cell1 Downregulation of Steroidogenic Genes Mech1->Cell1 Cell2 Leydig Cell Apoptosis & Dysfunction Mech1->Cell2 Mech2->Cell2 Outcome1 Decreased Testosterone & Adrenal Steroid Biosynthesis Cell1->Outcome1 Cell2->Outcome1 Outcome2 Impaired Leydig Cell Development Cell2->Outcome2 Outcome3 Delayed Puberty Onset Outcome1->Outcome3 Outcome2->Outcome3

Caption: Cause-and-effect cascade from BBEP exposure to reproductive toxicity.

References

Endocrine Disruption Potential of Bis(2-butoxyethyl) Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), also known as bis(2-butoxyethyl) phthalate (BBOP), is a plasticizer used in a variety of consumer and industrial products.[1] Growing evidence from toxicological studies indicates that DBEP possesses endocrine-disrupting properties, primarily targeting the male reproductive and adrenal systems. This technical guide provides an in-depth review of the existing scientific literature on the endocrine disruption potential of DBEP. It consolidates data from key in vivo and in vitro studies, details experimental methodologies, and visualizes the proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the assessment of environmental chemical safety and endocrine toxicology.

Introduction to this compound (DBEP)

Phthalates are a class of chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[2][3] DBEP (CAS No. 117-83-9) is a unique phthalate esterified with 2-butoxyethanol, a glycol ether, which imparts distinct physical properties.[1] Its presence has been detected in various environmental matrices, including water systems and soil sediments, leading to concerns about human exposure and potential health risks.[1] Like other phthalates, DBEP is considered a potential endocrine-disrupting chemical (EDC), capable of interfering with the body's hormonal systems.[1][3] This guide focuses on the scientific evidence evaluating its effects on endocrine function, with a particular emphasis on steroidogenesis and reproductive development.

In Vivo Evidence of Endocrine Disruption

In vivo studies, primarily in rodent models, have provided significant evidence for the endocrine-disrupting effects of DBEP, particularly on the male reproductive system and adrenal function.

Effects on the Male Reproductive System and Puberty

Exposure to DBEP during critical developmental windows, such as puberty and gestation, has been shown to adversely affect the male reproductive system.

A key study investigated the effects of DBEP on pubertal male Sprague-Dawley rats.[1][4][5] The findings demonstrated that DBEP exposure can delay the onset of puberty by impairing the development and function of Leydig cells, the primary testosterone-producing cells in the testes.[1][4]

Key Findings:

  • Hormonal Imbalance: Significant decreases in serum testosterone (B1683101), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels were observed at doses of 250 and 500 mg/kg/day.[1][4][5]

  • Leydig Cell Effects: At 500 mg/kg/day, DBEP reduced the number of Leydig cells.[4][5]

  • Gene Expression: DBEP downregulated the expression of genes crucial for steroidogenesis and Leydig cell function, including Cyp11a1, Insl3, and Hsd11b1 in the testes, and Lhb and Fshb in the pituitary gland.[4][5]

  • Oxidative Stress: Increased malondialdehyde (MDA), a marker of lipid peroxidation, and decreased expression of antioxidant enzymes (Sod1, Sod2) were noted, suggesting that oxidative stress is a key mechanism of toxicity.[4][5]

Table 1: Effects of DBEP on Male Pubertal Development in Rats

Dose (mg/kg/day) Serum Testosterone Serum LH Serum FSH Leydig Cell Number Testicular Cyp11a1 mRNA Pituitary Lhb mRNA
0 (Control) Baseline Baseline Baseline Baseline Baseline Baseline
10 No significant change No significant change No significant change No significant change
100 No significant change No significant change No significant change No significant change
250 No significant change No significant change No significant change
500

Source: Data compiled from studies on 35-day-old male Sprague-Dawley rats exposed for 21 days via gavage.[4][5]

Developmental Toxicity Following In Utero Exposure

In utero exposure to DBEP has been shown to disrupt the development of fetal Leydig cells. A study in pregnant Sprague-Dawley rats revealed significant reproductive toxicity at higher doses.[3]

Key Findings:

  • Maternal and Fetal Toxicity: High mortality was observed in dams at 1000 mg/kg/day, and whole litter loss occurred in a majority of dams at 500 mg/kg/day.[3]

  • Reduced Testosterone: At 500 mg/kg/day, DBEP significantly reduced serum testosterone levels and the anogenital distance in male fetuses, a key indicator of disrupted androgen action during development.[3]

  • Leydig Cell Abnormalities: While fetal Leydig cell proliferation increased at 500 mg/kg/day, abnormal aggregation of these cells was observed at 250 and 500 mg/kg/day.[3]

  • Downregulation of Steroidogenic Genes: DBEP downregulated the expression of numerous genes essential for testosterone synthesis and Leydig cell function, including Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3, and Insl3.[3]

Table 2: Developmental Effects of In Utero DBEP Exposure in Rats

Dose (mg/kg/day) Male Fetal Serum Testosterone Anogenital Distance Fetal Leydig Cell Aggregation Expression of Star, Cyp11a1, Cyp17a1
0 (Control) Baseline Baseline Normal Baseline
10 No significant change No significant change Normal
100 No significant change No significant change Normal
250 No significant change No significant change Abnormal
500 Abnormal

Source: Data from pregnant Sprague-Dawley rats exposed from gestational day (GD) 14 to 21.[3]

Effects on Adrenocortical Function

DBEP also targets the adrenal cortex, interfering with the synthesis of crucial steroid hormones like corticosterone (B1669441) and aldosterone (B195564).[2]

Key Findings:

  • Reduced Adrenal Steroids: In pubertal male rats, DBEP significantly reduced serum corticosterone levels at 250 and 500 mg/kg and lowered aldosterone at 500 mg/kg, without affecting adrenocorticotropic hormone (ACTH) levels.[2]

  • Inhibition of Adrenal Steroidogenesis: The expression of multiple genes involved in the adrenal steroidogenic pathway was significantly downregulated, including Scarb1, Star, Cyp11a1, Cyp21, Cyp11b1, and Cyp11b2.[2]

Table 3: Effects of DBEP on Adrenocortical Function in Male Rats

Dose (mg/kg/day) Serum Corticosterone Serum Aldosterone Adrenal Star Expression Adrenal Cyp11a1 Expression
0 (Control) Baseline Baseline Baseline Baseline
10 No significant change No significant change No significant change No significant change
100 No significant change No significant change
250 No significant change
500

Source: Data from 35-day-old male Sprague-Dawley rats exposed for 21 days.[2]

In Vitro Evidence and Mechanisms of Action

In vitro studies using primary Leydig cells have helped to elucidate the direct cellular mechanisms underlying DBEP's toxicity.

Key Findings:

  • Induction of ROS and Apoptosis: Treatment of primary Leydig cells with DBEP (at 100 or 500 µmol/L) for 24 hours induced the generation of reactive oxygen species (ROS) and triggered apoptosis.[4][5] This finding corroborates the in vivo data suggesting oxidative stress is a primary mechanism.

The collective evidence from in vivo and in vitro studies points to a multi-faceted mechanism of endocrine disruption.

Disruption of Steroidogenesis

DBEP consistently downregulates the expression of key genes and proteins essential for the synthesis of steroid hormones in both the testes and the adrenal glands. This includes the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria (the rate-limiting step in steroidogenesis), and various cytochrome P450 enzymes (Cyp11a1, Cyp17a1) that catalyze subsequent steps in the pathway.[2][3]

G cluster_outside Cell Membrane cluster_mito Mitochondria cluster_er Endoplasmic Reticulum Cholesterol Cholesterol StAR StAR Protein Cholesterol->StAR Pregnenolone Pregnenolone Hsd3b1 Hsd3b1 Pregnenolone->Hsd3b1 Cholesterol_mito Cholesterol Cyp11a1 Cyp11a1 Cholesterol_mito->Cyp11a1 Progesterone Progesterone Cyp17a1 Cyp17a1 Progesterone->Cyp17a1 Androstenedione Androstenedione Hsd17b3 Hsd17b3 Androstenedione->Hsd17b3 Testosterone Testosterone DBEP DBEP Exposure DBEP->StAR  Inhibits (↓ Expression) DBEP->Cyp11a1  Inhibits (↓ Expression) DBEP->Cyp17a1  Inhibits (↓ Expression) StAR->Cholesterol_mito Transports Cyp11a1->Pregnenolone Hsd3b1->Progesterone Cyp17a1->Androstenedione Hsd17b3->Testosterone

Figure 1: DBEP's disruption of the testicular steroidogenesis pathway.
Alteration of Cellular Signaling Pathways

DBEP exposure has been found to inhibit key cell survival and proliferation signaling pathways. In fetal Leydig cells, DBEP markedly reduced the phosphorylation of AKT1, AKT2, and ERK1/2.[3] Similarly, in pubertal Leydig cells, DBEP decreased the phosphorylation of AKT, mTOR, and ERK1/2.[4][5] These pathways are critical for Leydig cell development and function, and their inhibition likely contributes to the observed decrease in testosterone production and increase in apoptosis.

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes DBEP DBEP ROS ↑ Reactive Oxygen Species (ROS) DBEP->ROS AKT_p ↓ p-AKT ROS->AKT_p ERK_p ↓ p-ERK1/2 ROS->ERK_p Apoptosis ↑ Apoptosis ROS->Apoptosis mTOR_p ↓ p-mTOR AKT_p->mTOR_p Steroidogenesis ↓ Steroidogenesis AKT_p->Steroidogenesis Proliferation ↓ Cell Proliferation & Survival AKT_p->Proliferation ERK_p->Steroidogenesis ERK_p->Proliferation mTOR_p->Proliferation

Figure 2: Impact of DBEP on Leydig cell signaling and function.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are summarized protocols from the key studies cited.

In Vivo Pubertal Male Rat Study
  • Objective: To investigate the effects of DBEP on the onset of male puberty.[4]

  • Animal Model: 35-day-old male Sprague-Dawley rats (n=6 per group).[4]

  • Test Substance and Dosing: this compound (CAS 117-83-9) was administered daily for 21 days via oral gavage. Doses were 0 (corn oil vehicle), 10, 100, 250, or 500 mg/kg body weight/day.[4]

  • Endpoints and Analyses:

    • Hormone Analysis: Serum levels of testosterone, LH, and FSH were measured using enzyme-linked immunosorbent assays (ELISA).[4]

    • Histology: Testes were collected, fixed, and processed for histological examination. Leydig cell and Sertoli cell numbers were determined using immunohistochemistry for CYP11A1 and SOX9, respectively.[4]

    • Gene Expression: Total RNA was extracted from testes and pituitary glands. Quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of genes related to steroidogenesis (Insl3, Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3), Sertoli cell function (Dhh, Fshr, Sox9), and pituitary function (Lhb, Fshb, Gnrhr).[4]

    • Protein Expression: Western blotting was used to quantify protein levels of SOD1, SOD2, BCL2, BAX, and key signaling proteins (total and phosphorylated AKT, mTOR, ERK1/2).[4]

    • Oxidative Stress: Testicular malondialdehyde (MDA) content was measured as an indicator of lipid peroxidation.[4]

In Utero Exposure and Developmental Toxicity Study
  • Objective: To determine the effect of DBEP on fetal Leydig cell development after in utero exposure.[3]

  • Animal Model: Pregnant Sprague-Dawley dams.[3]

  • Test Substance and Dosing: Dams were administered DBEP via oral gavage at doses of 0, 10, 100, 250, 500, and 1000 mg/kg body weight/day from gestational day (GD) 14 to 21.[3]

  • Endpoints and Analyses:

    • Maternal and Fetal Metrics: Dam body weight, survival, and litter outcomes were recorded. On GD 21, male fetuses were weighed, and anogenital distance (AGD) was measured.[3]

    • Hormone Analysis: Fetal serum testosterone was measured by ELISA.[3]

    • Histology and Cell Counting: Fetal testes were analyzed for Leydig cell number and aggregation via immunohistochemistry.[3]

    • Gene and Protein Expression: Testicular expression of steroidogenesis-related genes and phosphorylation of AKT and ERK1/2 proteins were analyzed by qPCR and Western blotting, respectively.[3]

G cluster_prep Preparation cluster_exposure Exposure Phase cluster_necropsy Necropsy (GD 21) cluster_analysis Analysis Animals Acclimatize Pregnant SD Rats Groups Randomize into Dose Groups (0-1000 mg/kg) Animals->Groups Dosing Daily Oral Gavage (GD 14-21) Groups->Dosing Monitoring Monitor Maternal Health & Weight Dosing->Monitoring Sacrifice Euthanize Dams Monitoring->Sacrifice Fetuses Collect Male Fetuses Sacrifice->Fetuses Measurements Measure Fetal Weight & Anogenital Distance Fetuses->Measurements Tissues Collect Blood (Serum) & Testes Measurements->Tissues ELISA Hormone Analysis (Serum Testosterone) Tissues->ELISA IHC Histology/IHC (Leydig Cells) Tissues->IHC qPCR Gene Expression (qPCR) Tissues->qPCR WB Protein Analysis (Western Blot) Tissues->WB

Figure 3: Experimental workflow for the in utero DBEP exposure study.

Conclusion and Future Directions

The available scientific evidence strongly indicates that this compound is an endocrine disruptor, with primary adverse effects on the male reproductive system and adrenal steroidogenesis. In vivo studies in rats demonstrate that DBEP can delay puberty, impair fetal Leydig cell development, and reduce the production of testosterone, corticosterone, and aldosterone. The underlying mechanisms involve the downregulation of key steroidogenic genes, induction of oxidative stress in steroidogenic cells, and disruption of critical cell signaling pathways such as AKT and ERK.

While the anti-androgenic and anti-steroidogenic properties of DBEP are well-documented, further research is needed in several areas:

  • Estrogenic and Thyroid Activity: The potential for DBEP to interact with estrogen and thyroid hormone pathways has not been extensively studied. Comprehensive in vitro receptor binding and transactivation assays are needed to screen for these activities.

  • Mixture Effects: Humans are exposed to a mixture of phthalates and other EDCs. Studies investigating the combined effects of DBEP with other environmental chemicals are necessary for a more accurate risk assessment.

  • Dose-Response at Low Exposure Levels: The majority of studies have used relatively high doses. Research focusing on the effects of low, environmentally relevant doses is crucial for understanding human health risks.

This guide summarizes the current state of knowledge on DBEP's endocrine-disrupting potential, providing a valuable resource for the scientific community. Continued investigation into the full toxicological profile of this compound is essential for informing regulatory decisions and protecting public health.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation Products of Bis(2-butoxyethyl) Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a high-production-volume chemical, is primarily used as a plasticizer in a variety of polymer applications. Its widespread use raises concerns about its potential release into the environment and subsequent fate. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation of DBEP, focusing on its transformation through biodegradation, hydrolysis, and photodegradation. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and risk assessment of this compound.

Environmental Fate Summary

Once released into the environment, Bis(2-butoxyethyl) phthalate is subject to several degradation processes that determine its persistence and potential for exposure. The primary pathways of degradation include aerobic and anaerobic biodegradation, abiotic hydrolysis, and photodegradation. The relative importance of each pathway is dependent on the environmental compartment (soil, water, or air) and specific conditions such as pH, temperature, and microbial activity.

Quantitative Data on Environmental Persistence

The persistence of DBEP in the environment is quantified by its half-life under various degradation pathways. The following table summarizes the available quantitative data.

Environmental CompartmentDegradation PathwayHalf-life (t½)ConditionsReference(s)
Atmosphere Reaction with OH radicals9.1 hours (estimated)25 °C
Water Hydrolysis1.3 years (estimated)pH 7
Hydrolysis49 days (estimated)pH 8
Soil Biodegradation10 daysAerobic, with Pseudomonas acidovorans

Degradation Pathways and Products

The transformation of DBEP in the environment leads to the formation of several degradation products. The principal degradation pathway is initiated by the hydrolysis of the ester bonds.

Biodegradation

Biodegradation is a significant route for the breakdown of DBEP, particularly in soil and water environments rich in microbial populations. The process is initiated by enzymatic hydrolysis.

Primary Biodegradation Products:

  • Mono(2-butoxyethyl) phthalate (MBEP): The initial product of the hydrolysis of one of the ester linkages of DBEP.

  • Phthalic acid: Formed upon the hydrolysis of the second ester bond of MBEP.

  • 2-Butoxyethanol: Released during the hydrolysis of the ester bonds.

The biodegradation of phthalate esters generally proceeds through the hydrolysis of the diester to the monoester and subsequently to phthalic acid[1].

DBEP This compound (DBEP) MBEP Mono(2-butoxyethyl) phthalate (MBEP) DBEP->MBEP Esterase Butoxyethanol 2-Butoxyethanol DBEP->Butoxyethanol Esterase PA Phthalic Acid MBEP->PA Esterase MBEP->Butoxyethanol Esterase Further_Deg Further Degradation PA->Further_Deg Microbial Metabolism

Fig. 1: Proposed primary biodegradation pathway of DBEP.
Hydrolysis

Abiotic hydrolysis of DBEP can occur in aquatic environments, with the rate being pH-dependent. As indicated in the data table, hydrolysis is significantly faster under alkaline conditions (pH 8) compared to neutral conditions (pH 7)[2]. The primary products of hydrolysis are the same as those of initial biodegradation: mono(2-butoxyethyl) phthalate, 2-butoxyethanol, and subsequently phthalic acid.

Photodegradation

In the atmosphere, DBEP is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of 9.1 hours[2]. In aqueous environments, direct photolysis may also contribute to the degradation of DBEP, although specific products and rates for this process have not been extensively reported.

Experimental Protocols

Standardized methods are crucial for assessing the environmental fate of chemicals. The following sections detail the principles of key experimental protocols relevant to the study of DBEP degradation.

Biodegradation in Soil (OECD 307)

The OECD Guideline for the Testing of Chemicals, Test No. 307, "Aerobic and Anaerobic Transformation in Soil," provides a framework for evaluating the biodegradation of chemicals in soil.[3][4][5]

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and/or anaerobic conditions.

Methodology:

  • Test System: Soil samples are treated with the test substance (typically radiolabeled for ease of tracking) and incubated in the dark in controlled environmental chambers (biometers or flow-through systems).[3][4]

  • Incubation: The incubation is carried out for a period of up to 120 days under controlled temperature and moisture.[3][4]

  • Sampling: At appropriate time intervals, soil samples are collected and extracted.

  • Analysis: The extracts are analyzed to determine the concentration of the parent compound and its transformation products. Volatile products can be trapped and analyzed separately.[4]

  • Data Analysis: The rate of degradation of the parent compound and the formation and decline of major transformation products are modeled to determine half-lives (DT50) and formation fractions.

start Prepare Soil Microcosms treat Treat Soil with This compound start->treat incubate Incubate in Dark (Controlled Temp/Moisture) treat->incubate sample Sample Soil at Time Intervals incubate->sample extract Solvent Extraction sample->extract analyze Analyze Extracts (HPLC/GC-MS) extract->analyze data Determine Degradation Rate and Identify Products analyze->data end Report Results (DT50, Metabolites) data->end

Fig. 2: Experimental workflow for a soil biodegradation study (OECD 307).
Hydrolysis as a Function of pH (OECD 111)

The OECD Guideline for the Testing of Chemicals, Test No. 111, "Hydrolysis as a Function of pH," is used to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions.[6][7][8]

Objective: To determine the rate of hydrolysis of a test substance as a function of pH and to identify the major hydrolysis products.

Methodology:

  • Test System: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with the test substance.[8]

  • Incubation: The solutions are incubated in the dark at a constant temperature.[8]

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: The concentration of the test substance and its hydrolysis products are determined using appropriate analytical methods.

  • Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH.

start Prepare Sterile Buffer Solutions (pH 4, 7, 9) spike Spike with This compound start->spike incubate Incubate in Dark (Constant Temperature) spike->incubate sample Sample at Time Intervals incubate->sample analyze Analyze Samples (e.g., HPLC) sample->analyze calculate Calculate Rate Constants and Half-lives analyze->calculate end Report pH-dependent Hydrolysis Rates calculate->end

Fig. 3: Experimental workflow for a hydrolysis study (OECD 111).
Phototransformation of Chemicals in Water (OECD 316)

The OECD Guideline for the Testing of Chemicals, Test No. 316, "Phototransformation of Chemicals in Water – Direct Photolysis," is designed to evaluate the potential for direct degradation of a chemical by sunlight in surface water.[9][10][11]

Objective: To determine the direct photolysis rate constant and half-life of a test chemical in water and to identify major phototransformation products.

Methodology:

  • Test System: A solution of the test chemical in purified water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[10] Control samples are kept in the dark to account for other degradation processes like hydrolysis.[2]

  • Irradiation: The samples are irradiated for a defined period, with the light intensity monitored.

  • Sampling: Aliquots are taken at various time points.

  • Analysis: The concentration of the parent compound and its photoproducts are measured.

  • Data Analysis: The photolysis rate constant and half-life are calculated.

start Prepare Aqueous Solution of this compound irradiate Irradiate with Simulated Sunlight start->irradiate dark_control Incubate Dark Control start->dark_control sample_light Sample Irradiated Solution irradiate->sample_light sample_dark Sample Dark Control dark_control->sample_dark analyze Analyze Samples (HPLC/GC-MS) sample_light->analyze sample_dark->analyze calculate Calculate Photolysis Rate and Half-life analyze->calculate end Report Photodegradation Kinetics calculate->end

Fig. 4: Experimental workflow for a photodegradation study (OECD 316).

Analytical Methodologies

Accurate quantification of DBEP and its degradation products is essential for environmental fate studies. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of phthalates and their metabolites.

Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analytes from the environmental matrix (water, soil, sediment).

  • Derivatization: For the analysis of polar degradation products like phthalic acid and monoesters, a derivatization step (e.g., silylation or methylation) is often required to increase their volatility for GC analysis.[12]

Instrumental Analysis:

  • Column: A non-polar or semi-polar capillary column is typically used.[13]

  • Injection: Splitless injection is common for trace analysis.

  • Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of both the parent phthalate and its more polar degradation products without the need for derivatization.

Sample Preparation:

  • Extraction: Similar to GC-MS, LLE or SPE is used for sample cleanup and concentration.[15]

Instrumental Analysis:

  • Column: A reversed-phase column (e.g., C18) is commonly employed.[16]

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[17]

  • Detection: A UV detector is often used for quantification.[18] For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (LC-MS).

Conclusion

The environmental fate of this compound is governed by a combination of biodegradation, hydrolysis, and photodegradation processes. Biodegradation appears to be a significant pathway, leading to the formation of mono(2-butoxyethyl) phthalate and phthalic acid. Abiotic hydrolysis is also a contributing factor, particularly under alkaline conditions. While photodegradation in the atmosphere is predicted to be rapid, its importance in aquatic systems requires further investigation. The standardized protocols and analytical methods described in this guide provide a robust framework for conducting further research to fill existing data gaps and to perform comprehensive environmental risk assessments for DBEP.

References

Metabolic Pathways of Bis(2-butoxyethyl) Phthalate in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butoxyethyl) phthalate (B1215562) (BBEP), a widely used plasticizer, is a member of the phthalate ester family of compounds. Understanding its metabolic fate in mammals is crucial for assessing its potential toxicity and for the development of robust risk assessment models. This technical guide provides a comprehensive overview of the predicted metabolic pathways of BBEP in mammals, based on established principles of phthalate metabolism. While specific studies on BBEP are limited, this guide extrapolates from the well-documented metabolism of other common phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), to propose a putative metabolic pathway. This guide includes detailed experimental protocols for in-vivo metabolism studies in rats, analytical methodologies for metabolite identification and quantification, and structured tables summarizing expected quantitative data based on analogous compounds.

Introduction

Phthalate esters are ubiquitous environmental contaminants due to their extensive use as plasticizers in a wide array of consumer products. Bis(2-butoxyethyl) phthalate (BBEP) is utilized in various applications, leading to potential human exposure. The toxicity of phthalates is often attributed to their metabolites rather than the parent compound. Therefore, a thorough understanding of the metabolic pathways of BBEP is essential for toxicological evaluation.

The metabolism of phthalates generally proceeds through a two-phase process. Phase I involves the hydrolysis of the diester to its corresponding monoester, which is often the primary bioactive metabolite. This is followed by oxidative metabolism of the alkyl side chain, primarily mediated by cytochrome P450 (CYP) enzymes. Phase II metabolism involves the conjugation of the oxidized metabolites, typically with glucuronic acid, to facilitate their excretion.

This guide outlines the putative metabolic pathway of BBEP in mammals, provides detailed experimental protocols to investigate this pathway, and presents expected quantitative data based on studies of structurally related phthalates.

Proposed Metabolic Pathway of this compound

The metabolic pathway of BBEP is predicted to follow the general scheme of phthalate metabolism. The key steps are outlined below and illustrated in the accompanying diagram.

Phase I Metabolism:

  • Hydrolysis: BBEP is first hydrolyzed by non-specific esterases, primarily in the gut and liver, to form mono(2-butoxyethyl) phthalate (MBEP) and 2-butoxyethanol. MBEP is considered the primary metabolite and is the focus of subsequent metabolic transformations.

  • Oxidative Metabolism of the Butoxyethyl Side Chain: The butoxyethyl side chain of MBEP is expected to undergo extensive oxidative metabolism by CYP enzymes. This can occur at several positions:

    • Omega (ω)-oxidation: Oxidation of the terminal methyl group of the butyl chain to a primary alcohol, which can be further oxidized to a carboxylic acid.

    • Omega-1 (ω-1)-oxidation: Hydroxylation of the sub-terminal methylene (B1212753) group of the butyl chain.

    • Ether Cleavage: The ether linkage may be cleaved, leading to the formation of metabolites with a shorter side chain and the release of butoxyacetic acid or other related molecules.

    • Oxidation of the Ethoxy Group: Hydroxylation can also occur on the ethyl portion of the butoxyethyl side chain.

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites and the carboxylic acid group of the phthalate monoester can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This increases their water solubility and facilitates their excretion in urine and bile.

BBEP_Metabolism BBEP This compound (BBEP) MBEP Mono(2-butoxyethyl) phthalate (MBEP) BBEP->MBEP Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites (Hydroxylated, Carboxylated) MBEP->Oxidized_Metabolites Oxidation (CYP450s) Conjugated_Metabolites Glucuronide Conjugates Oxidized_Metabolites->Conjugated_Metabolites Glucuronidation (UGTs) Excretion Urinary and Biliary Excretion Oxidized_Metabolites->Excretion Conjugated_Metabolites->Excretion

Figure 1: Proposed metabolic pathway of this compound (BBEP) in mammals.

Quantitative Data from Analogous Phthalates

While specific quantitative data for BBEP are not available, the following tables summarize typical excretion and metabolite distribution data for other common phthalates in rats. This information provides a reasonable expectation for the metabolic fate of BBEP.

Table 1: Excretion of Phthalates in Rats (as % of Administered Dose)

PhthalateRoute of AdministrationUrine (%)Feces (%)Total Recovery (%)Reference
DEHPOral30-5050-70>95[General Phthalate Metabolism Literature]
DBPOral70-9010-30>95[General Phthalate Metabolism Literature]
BBPOral60-8020-40>95[General Phthalate Metabolism Literature]

Table 2: Major Urinary Metabolites of Common Phthalates in Rats (as % of Urinary Metabolites)

Parent PhthalatePrimary MonoesterOxidized MetabolitesConjugated MetabolitesReference
DEHPMono(2-ethylhexyl) phthalate (MEHP)50-70%10-20%[General Phthalate Metabolism Literature]
DBPMono-n-butyl phthalate (MBP)20-40%40-60%[General Phthalate Metabolism Literature]
BBPMono-n-butyl phthalate (MBP) & Monobenzyl phthalate (MBzP)30-50%30-50%[General Phthalate Metabolism Literature]

Note: The data presented in these tables are generalized from various sources on phthalate metabolism and are intended for comparative purposes only.

Experimental Protocols

This section provides detailed protocols for conducting an in-vivo metabolism study of BBEP in rats.

In-Vivo Metabolism Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of BBEP in rats following oral administration.

Materials:

  • This compound (BBEP), analytical grade

  • Radiolabeled [14C]-BBEP (optional, for mass balance studies)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Metabolic cages for separate collection of urine and feces

  • Gavage needles

  • Scintillation counter and cocktail (if using radiolabel)

  • Standard laboratory equipment and solvents

Procedure:

  • Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the study to allow for acclimation. Provide food and water ad libitum.

  • Dosing: Prepare a dosing solution of BBEP in a suitable vehicle (e.g., corn oil). Administer a single oral dose of BBEP (e.g., 100 mg/kg body weight) to each rat via gavage. For mass balance studies, a known amount of [14C]-BBEP is co-administered.

  • Sample Collection:

    • Urine and Feces: Collect urine and feces separately at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing. Store samples at -20°C or lower until analysis.

    • Blood: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.

    • Bile (optional): For biliary excretion studies, perform bile duct cannulation on a separate group of rats. Collect bile at specified intervals post-dosing.

  • Sample Processing (for metabolite analysis):

    • Urine: Thaw urine samples and centrifuge to remove any precipitates. For the analysis of conjugated metabolites, an aliquot of urine is subjected to enzymatic hydrolysis with β-glucuronidase/sulfatase.

    • Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol (B129727)/water) and extract the metabolites.

    • Plasma: Perform protein precipitation (e.g., with acetonitrile (B52724) or methanol) to remove proteins before analysis.

  • Analysis: Analyze the processed samples using GC-MS and/or LC-MS/MS for the identification and quantification of BBEP and its metabolites.

Experimental_Workflow cluster_animal_phase In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Acclimation Animal Acclimation (Metabolic Cages) Dosing Oral Administration of BBEP Acclimation->Dosing Sample_Collection Collection of Urine, Feces, and Blood Dosing->Sample_Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (Urine) Sample_Collection->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization GCMS GC-MS Analysis SPE->GCMS LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis Data Analysis and Metabolite Identification GCMS->Data_Analysis LCMS->Data_Analysis

Figure 2: General experimental workflow for an in-vivo metabolism study of BBEP in rats.
Analytical Methodologies

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Metabolites

Sample Preparation:

  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of internal standard solution (e.g., 13C-labeled monoesters), 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5), and 10 µL of β-glucuronidase/sulfatase from Helix pomatia. Incubate at 37°C for 3 hours.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the metabolites with 3 mL of acetonitrile or ethyl acetate.

  • Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min and hold for 5 min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550 or selected ion monitoring (SIM) for target metabolites.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phthalate Metabolites

Sample Preparation:

Follow the same enzymatic hydrolysis and SPE procedure as for GC-MS. The derivatization step is not required. After SPE, evaporate the eluate and reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water).

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific transitions of the parent and expected metabolite ions.

Table 3: Predicted MRM Transitions for Putative BBEP Metabolites

Putative MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Mono(2-butoxyethyl) phthalate (MBEP)279.1149.0
MBEP-glucuronide455.2279.1
Hydroxy-MBEP295.1149.0
Carboxy-MBEP309.1149.0

Note: These MRM transitions are predicted and would need to be optimized experimentally.

Conclusion

This technical guide provides a comprehensive framework for investigating the metabolic pathways of this compound in mammals. While direct experimental data on BBEP metabolism is currently scarce, the proposed pathways, based on the well-understood metabolism of other phthalates, offer a solid foundation for future research. The detailed experimental protocols for in-vivo studies and advanced analytical methodologies (GC-MS and LC-MS/MS) provide researchers with the necessary tools to identify and quantify BBEP metabolites. The generation of such data is critical for a thorough toxicological evaluation and risk assessment of this widely used plasticizer. Future studies should focus on the definitive identification of BBEP metabolites in various mammalian species, including humans, and the elucidation of the specific enzyme systems involved in their formation.

The Impact of Bis(2-butoxyethyl) Phthalate on Reproductive Development: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-butoxyethyl) phthalate (B1215562) (BBEP), also known as di(2-butoxyethyl) phthalate (DBEP), is a plasticizer utilized in the manufacturing of various consumer products. As a member of the phthalate family, concerns have been raised regarding its potential as an endocrine-disrupting chemical (EDC) and its impact on reproductive health. This technical guide provides a comprehensive overview of the current scientific understanding of BBEP's effects on reproductive development, with a primary focus on male reproductive endpoints due to the current availability of research. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Effects on Male Reproductive Development

Existing research predominantly focuses on the adverse effects of BBEP on the male reproductive system, particularly during pubertal and in utero development. Studies in rodent models have demonstrated that BBEP can significantly disrupt male reproductive health through various mechanisms.

Hormonal and Physiological Effects

Exposure to BBEP has been shown to delay the onset of puberty in male rats. This delay is accompanied by significant alterations in the hormonal profile and reproductive organ parameters.

Table 1: Effects of BBEP on Male Rat Reproductive Parameters (Pubertal Exposure)

ParameterDosage (mg/kg bw/day)DurationObservationSignificanceReference(s)
Serum Testosterone (B1683101)250, 50021 daysDecreasedp < 0.05
Serum Luteinizing Hormone (LH)50021 daysDecreasedp < 0.01
Serum Follicle-Stimulating Hormone (FSH)50021 daysDecreasedp < 0.05
Leydig Cell Number50021 daysDecreased-
Testicular Malondialdehyde (MDA)250, 50021 daysIncreasedp < 0.05

Data from studies on Sprague-Dawley rats exposed from 35 days of age.

In utero exposure to BBEP has also been demonstrated to have profound effects on fetal male reproductive development.

Table 2: Effects of In Utero BBEP Exposure on Male Rat Fetuses (Gestational Day 14-21)

ParameterDosage (mg/kg bw/day)ObservationSignificanceReference(s)
Dam Body Weight500ReducedSignificant[1]
Male Offspring Body Weight500ReducedSignificant[1]
Serum Testosterone (fetus)500ReducedSignificant[1]
Anogenital Distance (fetus)500ReducedSignificant[1]
Fetal Leydig Cell Proliferation & Number500IncreasedMarked[1]
Fetal Leydig Cell Aggregation250, 500InducedAbnormal[1]

Data from studies on Sprague-Dawley rats.

Cellular and Molecular Mechanisms

The reproductive toxicity of BBEP in males is underpinned by disruptions at the cellular and molecular levels, primarily targeting the Leydig cells of the testes.

BBEP appears to disrupt the HPG axis, leading to reduced gonadotropin secretion from the pituitary gland. At a dose of 500 mg/kg bw/day, BBEP was found to significantly decrease serum levels of both LH and FSH. This suggests that BBEP may act at the level of the hypothalamus or pituitary to suppress the release of these critical reproductive hormones, which in turn leads to reduced testosterone production by the Leydig cells in the testes.

Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Testes Testes (Leydig Cells) Pituitary->Testes LH (+) Testosterone Testosterone Testes->Testosterone Production BBEP Bis(2-butoxyethyl) phthalate (BBEP) BBEP->Pituitary Inhibition GnRH GnRH LH_FSH LH & FSH Testosterone->Hypothalamus (-) Negative Feedback Testosterone->Pituitary (-) Negative Feedback

BBEP's inhibitory effect on the male HPG axis.

A key mechanism of BBEP-induced Leydig cell toxicity is the induction of oxidative stress. BBEP treatment has been shown to significantly increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the testes. Concurrently, the expression of antioxidant enzymes such as superoxide (B77818) dismutase 1 and 2 (Sod1 and Sod2) is downregulated. This imbalance leads to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. In vitro studies have confirmed that BBEP induces ROS production and apoptosis in cultured Leydig cells. The apoptotic process appears to be mediated through the BAX/BCL2 pathway, with BBEP upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL2.

BBEP BBEP ROS ↑ Reactive Oxygen Species (ROS) BBEP->ROS Antioxidants ↓ Antioxidant Enzymes (Sod1, Sod2) BBEP->Antioxidants MDA ↑ Lipid Peroxidation (MDA) ROS->MDA Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl2 Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Leydig Cell Apoptosis Caspases->Apoptosis

BBEP-induced oxidative stress and apoptosis in Leydig cells.

BBEP exposure leads to the downregulation of several key genes involved in testosterone biosynthesis in Leydig cells. These include Cyp11a1, Insl3, and Hsd11b1. Furthermore, BBEP has been found to inhibit crucial signaling pathways necessary for Leydig cell survival and function, including the PI3K/AKT/mTOR and ERK1/2 pathways.[1] At a dose of 500 mg/kg bw/day, BBEP decreased the phosphorylation of AKT1/AKT2, mTOR, and ERK1/2. This inhibition of survival and proliferation signals likely contributes to the observed decrease in Leydig cell number and testosterone production.

BBEP BBEP PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BBEP->PI3K_AKT_mTOR ERK12 ERK1/2 Pathway BBEP->ERK12 Cell_Survival Cell Survival & Proliferation PI3K_AKT_mTOR->Cell_Survival Steroidogenesis Steroidogenesis (e.g., Cyp11a1) PI3K_AKT_mTOR->Steroidogenesis ERK12->Cell_Survival ERK12->Steroidogenesis Testosterone Testosterone Production Cell_Survival->Testosterone Steroidogenesis->Testosterone

Inhibition of PI3K/AKT/mTOR and ERK1/2 pathways by BBEP.

Experimental Protocols

In Vivo Study of Pubertal Male Rats
  • Animal Model: 35-day-old male Sprague-Dawley rats.

  • Dosing: Animals were administered BBEP via oral gavage at doses of 0, 10, 100, 250, or 500 mg/kg body weight/day for 21 days. The vehicle used was corn oil.

  • Hormone Analysis: Serum levels of testosterone, LH, and FSH were measured. For testosterone, an Immulite 2000 total testosterone kit was utilized.[2]

  • Histology and Cell Counting: Testes were collected, weighed, and processed for histological examination. Leydig cell numbers were quantified.

  • Gene Expression Analysis (qPCR): Total RNA was extracted from testes and pituitary glands. The expression of genes related to steroidogenesis (Cyp11a1, Insl3, Hsd11b1), Sertoli cell function (Dhh), and pituitary hormones (Lhb, Fshb) was determined by quantitative real-time PCR.

  • Oxidative Stress Assessment: Testicular tissue was analyzed for malondialdehyde (MDA) content as an indicator of lipid peroxidation. The mRNA levels of antioxidant enzymes (Sod1, Sod2) were also quantified.

  • Western Blot Analysis: Protein levels and phosphorylation status of key components of the AKT, mTOR, and ERK1/2 signaling pathways were assessed in testicular tissue.

cluster_0 In Vivo Pubertal Exposure cluster_1 Analyses start 35-day-old male rats dosing Oral gavage with BBEP (0, 10, 100, 250, 500 mg/kg/day) for 21 days start->dosing collection Sample Collection: - Blood (Serum) - Testes - Pituitary dosing->collection hormone Hormone Assays (Testosterone, LH, FSH) collection->hormone histo Histopathology & Leydig Cell Count collection->histo qpcr qPCR (Gene Expression) collection->qpcr ox_stress Oxidative Stress (MDA, Sod1/2) collection->ox_stress western Western Blot (Signaling Pathways) collection->western

Experimental workflow for in vivo pubertal exposure study.
In Vitro Leydig Cell Study

  • Cell Culture: Primary Leydig cells were isolated from 35-day-old male rats.

  • Treatment: Cultured Leydig cells were treated with BBEP at concentrations of 50, 100, or 500 µmol/L.

  • ROS Detection: Intracellular ROS production was measured using a DCFH-DA kit.

  • Apoptosis Assay: Apoptosis was quantified using an Annexin V/PI staining kit and flow cytometry.

Effects on Female Reproductive Development

Disclaimer: As of the date of this publication, there is a significant lack of specific research on the effects of this compound (BBEP) on female reproductive development. The following section summarizes the known effects of other phthalates on female reproductive health. These findings may not be directly applicable to BBEP, and further research is critically needed to understand the specific risks BBEP may pose to female reproductive health.

General Effects of Other Phthalates on Females

Studies on other phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP), have indicated potential adverse effects on the female reproductive system.

  • Pubertal Onset: Some studies have suggested a link between phthalate exposure and altered timing of puberty in girls, with some phthalates associated with earlier onset and others with a delay.[2]

  • Estrous/Menstrual Cycle: Exposure to certain phthalates has been shown to disrupt the estrous cycle in animal models.

  • Folliculogenesis and Ovarian Function: In vitro and in vivo studies have demonstrated that some phthalates can interfere with follicular development, reduce the number of antral follicles, and alter the production of steroid hormones such as estradiol (B170435) and progesterone (B1679170) by granulosa cells.[1]

  • Uterine Health: Some phthalates have been associated with uterine pathologies such as endometriosis and adenomyosis, though the evidence is not always consistent.

Conclusion

This compound has demonstrated clear reproductive toxicity in male rodents, primarily by targeting Leydig cells. The mechanisms involve disruption of the HPG axis, induction of oxidative stress and apoptosis, and inhibition of key signaling pathways essential for steroidogenesis and cell survival. These effects culminate in delayed puberty and reduced testosterone levels.

The significant gap in our understanding of BBEP's effects on female reproductive development is a critical area for future research. Given the widespread use of phthalates and the potential for human exposure, comprehensive toxicological data for both sexes are essential for accurate risk assessment and the protection of public health. Professionals in drug development and research should be aware of the established male reproductive toxicity of BBEP and the potential, though currently uncharacterized, risks to female reproductive health.

References

In Utero Exposure to Bis(2-butoxyethyl) Phthalate and its Impact on Fetal Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a plasticizer belonging to the phthalate family of chemicals, has come under scrutiny for its potential as an endocrine disruptor with adverse effects on fetal development. This technical guide provides a comprehensive overview of the current scientific understanding of the impacts of in utero DBEP exposure, with a primary focus on its well-documented effects on the male reproductive system. While research into the broader developmental toxicity of DBEP is ongoing, this document synthesizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the implicated molecular pathways to support further investigation and risk assessment. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction

Phthalates are ubiquitous environmental contaminants due to their extensive use in consumer products.[1] Concerns over their potential to interfere with endocrine signaling and disrupt normal development are growing.[1] DBEP, a unique phthalate containing oxygen atoms in its carbon backbone, has been the subject of toxicological studies to elucidate its specific effects on the developing fetus.[2] This guide focuses on the findings from in utero exposure studies, providing a detailed examination of the observed physiological and molecular changes.

Effects on Male Fetal Development

The most substantive evidence for the developmental toxicity of in utero DBEP exposure comes from studies on male reproductive endpoints in rodent models.[2] Exposure during a critical window of gestation has been shown to disrupt the development and function of fetal Leydig cells, which are responsible for testosterone (B1683101) production essential for masculinization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Liu et al. (2021) investigating the effects of in utero DBEP exposure in Sprague Dawley rats.[2]

Table 1: Maternal and Fetal Physiological Effects of In Utero DBEP Exposure [2]

ParameterControl (0 mg/kg/day)10 mg/kg/day100 mg/kg/day250 mg/kg/day500 mg/kg/day1000 mg/kg/day
Dam Body Weight (g) Data not providedData not providedData not providedData not providedSignificantly Reduced7 of 8 dams died
Male Offspring Body Weight (g) Data not providedNo significant changeNo significant changeNo significant changeSignificantly ReducedN/A
Anogenital Distance (mm) of Male Fetus Data not providedNo significant changeNo significant changeNo significant changeSignificantly ReducedN/A
Serum Testosterone (ng/mL) of Male Fetus Data not providedNo significant changeNo significant changeNo significant changeSignificantly ReducedN/A
Fetal Leydig Cell Proliferation BaselineNo significant changeNo significant changeNo significant changeMarkedly IncreasedN/A
Fetal Leydig Cell Number BaselineNo significant changeNo significant changeNo significant changeMarkedly IncreasedN/A
Abnormal Fetal Leydig Cell Aggregation AbsentAbsentAbsentPresentPresentN/A
Whole Litter Loss 0%0%0%0%60% (12 of 20 dams)N/A

Table 2: Effects of In Utero DBEP Exposure on Gene Expression in Fetal Testes [2]

GeneFunction10 mg/kg/day100 mg/kg/day250 mg/kg/day500 mg/kg/day
Lhcgr LH/hCG receptorDown-regulatedDown-regulatedDown-regulatedDown-regulated
Scarb1 Cholesterol uptakeDown-regulatedDown-regulatedDown-regulatedDown-regulated
Star Cholesterol transportDown-regulatedDown-regulatedDown-regulatedDown-regulated
Cyp11a1 Cholesterol to pregnenoloneDown-regulatedDown-regulatedDown-regulatedDown-regulated
Hsd3b1 Pregnenolone to progesteroneDown-regulatedDown-regulatedDown-regulatedDown-regulated
Cyp17a1 Progesterone to androstenedioneDown-regulatedDown-regulatedDown-regulatedDown-regulated
Hsd17b3 Androstenedione to testosteroneDown-regulatedDown-regulatedDown-regulatedDown-regulated
Insl3 Leydig cell hormoneDown-regulatedDown-regulatedDown-regulatedDown-regulated
Nr5a1 Steroidogenic factor 1Down-regulatedDown-regulatedDown-regulatedDown-regulated
Fshr FSH receptor (Sertoli cell)Up-regulatedUp-regulatedUp-regulatedUp-regulated
Sox9 Sertoli cell markerUp-regulatedUp-regulatedUp-regulatedUp-regulated

Table 3: Effects of In Utero DBEP Exposure on Protein Phosphorylation in Fetal Testes [2]

ProteinSignaling PathwayEffect at 500 mg/kg/day
p-AKT1 PI3K/AKTMarkedly Reduced
p-AKT2 PI3K/AKTMarkedly Reduced
p-ERK1/2 MAPK/ERKMarkedly Reduced

Experimental Protocols

The following section details the methodology employed in the key study by Liu et al. (2021) to assess the in utero effects of DBEP.[2]

Animal Model and Dosing Regimen
  • Animal Model: Sprague Dawley rats.

  • Grouping: Pregnant dams were randomly allocated into six groups.

  • Dosing: DBEP was administered by gavage at doses of 0, 10, 100, 250, 500, and 1000 mg/kg body weight/day.

  • Exposure Period: Gestational day (GD) 14 to 21.

Sample Collection and Analysis
  • Termination: Dams and fetuses were euthanized on GD 21.

  • Physiological Measurements: Dam and male offspring body weights were recorded. The anogenital distance of male fetuses was measured.

  • Hormone Analysis: Fetal serum testosterone levels were measured.

  • Histology: Fetal testes were collected for histological analysis to assess Leydig cell proliferation, number, and aggregation.

  • Gene Expression Analysis: Real-time quantitative PCR was used to measure the mRNA levels of key genes involved in steroidogenesis and Sertoli cell function in fetal testes.

  • Protein Analysis: Western blotting was used to determine the phosphorylation status of AKT1, AKT2, and ERK1/2 in fetal testes.

Visualizations

Experimental Workflow

G cluster_0 Animal Dosing cluster_1 Sample Collection (GD 21) cluster_2 Analysis start Pregnant Sprague Dawley Dams dosing Gavage with DBEP (0, 10, 100, 250, 500, 1000 mg/kg/day) from GD 14-21 start->dosing euthanasia Euthanasia of Dams and Fetuses dosing->euthanasia collection Collection of Fetal Testes and Blood Samples euthanasia->collection phys Physiological Measurements (Body Weight, AGD) collection->phys hormone Serum Testosterone Assay collection->hormone histo Histological Analysis (Leydig Cell Proliferation, Number, Aggregation) collection->histo gene RT-qPCR for Gene Expression collection->gene protein Western Blot for Protein Phosphorylation collection->protein

Caption: Experimental workflow for assessing in utero DBEP exposure effects.

Proposed Signaling Pathway Disruption

G cluster_0 Cellular Signaling cluster_1 Gene Expression cluster_2 Fetal Leydig Cell Function DBEP In Utero DBEP Exposure AKT_p p-AKT1/2 DBEP->AKT_p ERK_p p-ERK1/2 DBEP->ERK_p AKT AKT1/2 AKT->AKT_p Phosphorylation ERK ERK1/2 ERK->ERK_p Phosphorylation Steroidogenesis_Genes Steroidogenesis Genes (Lhcgr, Scarb1, Star, Cyp11a1, etc.) AKT_p->Steroidogenesis_Genes Development Leydig Cell Development (Proliferation, Aggregation) AKT_p->Development ERK_p->Steroidogenesis_Genes ERK_p->Development Testosterone Testosterone Production Steroidogenesis_Genes->Testosterone Testosterone->Development

Caption: Proposed mechanism of DBEP-induced disruption of fetal Leydig cell development.

Discussion and Future Directions

The available evidence strongly suggests that in utero exposure to DBEP can adversely affect male fetal reproductive development in rats.[2] The observed effects include reduced testosterone levels, altered Leydig cell morphology, and the downregulation of genes crucial for steroidogenesis.[2] Mechanistically, these effects are associated with the inhibition of AKT and ERK signaling pathways in the fetal testes.[2]

It is important to note the limitations of the current body of research. Data on the effects of DBEP on female fetal development and other organ systems are scarce. Future research should aim to address these knowledge gaps to provide a more complete picture of DBEP's developmental toxicity. Studies investigating the potential for neurodevelopmental effects and impacts on placental function are also warranted. Furthermore, while the disruption of AKT/ERK signaling is a plausible mechanism, further elucidation of the direct molecular targets of DBEP or its metabolites is needed.

Conclusion

In utero exposure to Bis(2-butoxyethyl) phthalate poses a significant risk to normal fetal development, particularly to the male reproductive system. The disruption of fetal Leydig cell development and function, mediated at least in part by the inhibition of the AKT and ERK signaling pathways, underscores the endocrine-disrupting potential of this compound. This technical guide provides a summary of the critical findings and methodologies to aid researchers, scientists, and drug development professionals in understanding the toxicological profile of DBEP and in designing future studies to further assess its risks to human health. Continued investigation into the broader developmental effects of DBEP is essential for comprehensive risk assessment and the establishment of appropriate regulatory measures.

References

Methodological & Application

Application Note: Quantitative Analysis of Bis(2-butoxyethyl) Phthalate in Plastic Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalates are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC).[1] Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), also known as DBEP, is a phthalate ester used in various consumer products.[2] Due to their weak chemical bonds with the polymer matrix, phthalates can leach into the environment, leading to human exposure.[3][4] Concerns over their potential endocrine-disrupting properties and other adverse health effects have led to regulations restricting their levels in products like children's toys and food packaging.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust, sensitive, and widely adopted technique for the identification and quantification of phthalates in complex matrices.[5][7] This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of DBEP in plastic samples using GC-MS.

Experimental Protocols

This section details the complete methodology for the analysis of DBEP, from sample preparation to instrumental analysis. To prevent contamination, it is crucial to avoid the use of plastic labware; all sample preparation should be performed using glassware.[5][8]

2.1 Materials and Reagents

  • Solvents: Dichloromethane (B109758) (DCM) (pesticide grade or equivalent), n-Hexane (pesticide grade), Acetone (pesticide grade).[9]

  • Standards: Bis(2-butoxyethyl) phthalate (DBEP, ≥98% purity), Benzyl Benzoate (Internal Standard, IS, ≥99% purity).[8]

  • Labware: Glass vials (20 mL) with PTFE-lined caps, volumetric flasks, glass syringes, Pasteur pipettes, and autosampler vials with PTFE-lined septa.

  • Equipment: Analytical balance, ultrasonic bath, centrifuge, vortex mixer.

2.2 Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of Benzyl Benzoate in acetone.[8]

  • DBEP Stock Solution: Prepare a 1000 µg/mL stock solution of DBEP in acetone.

  • Calibration Standards: Prepare a series of calibration standards by diluting the DBEP stock solution in dichloromethane to achieve concentrations ranging from 0.1 to 50 µg/mL. Spike each standard with the Benzyl Benzoate internal standard to a final concentration of 5 µg/mL.[4]

  • Sample Preparation (Ultrasonic Extraction):

    • Cut the plastic sample into small pieces (approximately 2-3 mm).[10]

    • Accurately weigh approximately 0.5 g of the cut plastic into a 20 mL glass vial.[4]

    • Add 10 mL of dichloromethane to the vial.[4][7]

    • Spike the sample with 50 µL of the 100 µg/mL internal standard stock solution to achieve a final IS concentration of 5 µg/mL in the extract.

    • Tightly cap the vial and sonicate in an ultrasonic bath for 30-60 minutes.[4][7][9]

    • Allow the vial to cool and the polymer residue to settle. If the supernatant is not clear, centrifuge the sample at 3500 rpm for 10 minutes.[11]

    • Carefully transfer a portion of the clear supernatant into a GC autosampler vial for analysis.

2.3 GC-MS Instrumentation and Conditions The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrument used.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent[4]
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4][9]
InletSplitless Mode[9]
Inlet Temperature280 °C[5][7]
Injection Volume1 µL[5]
Carrier GasHelium at a constant flow of 1.2 mL/min[4]
Oven ProgramInitial: 80 °C, hold for 1 min Ramp 1: 20 °C/min to 220 °C Ramp 2: 10 °C/min to 300 °C, hold for 5 min[4][9]
Mass Spectrometer Agilent 5977B MSD or equivalent[4]
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C[10]
Quadrupole Temp.150 °C
Electron Energy70 eV[10]
Acquisition ModeFull Scan (m/z 50-480) and/or Selected Ion Monitoring (SIM)[9]
Quantifier Ion (DBEP) m/z 149 (base peak)[5]
Qualifier Ions (DBEP) m/z 117, 193, 249[12][13]
Quantifier Ion (IS) m/z 105 (Benzyl Benzoate)

Data Presentation and Quantitative Analysis

3.1 Calibration Curve A linear calibration curve should be generated by plotting the ratio of the peak area of DBEP to the peak area of the internal standard against the concentration of DBEP. The linearity should be confirmed by a correlation coefficient (R²) greater than 0.995.

Table 1: Example Calibration Data and Method Performance

Parameter Value
Calibration Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Recovery (%) 85 - 110%

| Relative Standard Deviation (RSD) | < 15% |

3.2 Sample Analysis Results The concentration of DBEP in the plastic samples is calculated using the calibration curve and expressed in mg/kg or % by weight.

Calculation: Concentration (mg/kg) = (C_instrument × V_solvent) / W_sample Where:

  • C_instrument = Concentration from GC-MS in µg/mL

  • V_solvent = Volume of extraction solvent in mL (10 mL)

  • W_sample = Weight of the sample in g (0.5 g)

Table 2: Example Quantitative Results for DBEP in Plastic Samples

Sample ID Plastic Type DBEP Concentration (mg/kg) DBEP (% by weight)
Sample 01 PVC Tubing 1250 0.125%
Sample 02 Polypropylene Toy < LOQ < 0.002%

| Sample 03 | Vinyl Flooring | 5600 | 0.560% |

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the GC-MS analysis of DBEP in plastic samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing SampleCollection 1. Collect Plastic Sample CutSample 2. Cut Sample into Small Pieces SampleCollection->CutSample WeighSample 3. Weigh ~0.5g of Sample CutSample->WeighSample AddSolvent 4. Add 10mL DCM & Internal Standard WeighSample->AddSolvent Sonicate 5. Ultrasonic Extraction (30-60 min) AddSolvent->Sonicate Centrifuge 6. Centrifuge / Settle Sonicate->Centrifuge Transfer 7. Transfer Supernatant to Vial Centrifuge->Transfer GCMS_Analysis 8. GC-MS Injection & Analysis Transfer->GCMS_Analysis DataProcess 9. Peak Identification & Integration GCMS_Analysis->DataProcess Quantification 10. Quantify using Calibration Curve DataProcess->Quantification Report 11. Generate Final Report (mg/kg or % w/w) Quantification->Report

Caption: Experimental workflow for DBEP analysis in plastics.

References

Application Note: Quantification of Bis(2-butoxyethyl) Phthalate in Environmental Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a common plasticizer, in environmental water samples. The procedure utilizes Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is highly selective and suitable for trace-level detection, meeting the requirements for environmental monitoring.

Introduction

Bis(2-butoxyethyl) phthalate (DBEP) is a phthalate ester widely used as a plasticizer to enhance the flexibility and durability of various polymer products. Due to its extensive use, DBEP can leach from these products into the environment, leading to the contamination of water sources. Concerns over the potential endocrine-disrupting effects of phthalates necessitate sensitive and reliable analytical methods for their monitoring in environmental matrices.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an ideal technique for this purpose, offering high sensitivity and selectivity for the analysis of polar and semi-polar organic compounds without the need for derivatization.[2] This protocol provides a comprehensive workflow for the extraction, separation, and quantification of DBEP in various water samples.

Experimental Protocol

2.1 Materials and Reagents

  • Standards: this compound (CAS: 117-83-9) and a suitable isotope-labeled internal standard (IS), such as this compound-d4.

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

  • Reagents: LC-MS grade ammonium (B1175870) acetate (B1210297) or formic acid.

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

  • Glassware: All glassware (flasks, vials, pipettes) must be thoroughly cleaned and rinsed with solvent to prevent phthalate contamination. The use of plastic materials should be strictly avoided wherever possible.[2]

2.2 Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of DBEP and the internal standard in methanol.

  • Working Standard Mixture (1 µg/mL): Dilute the stock solutions in a 50:50 methanol:water mixture to create a working standard solution.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL) by serially diluting the working standard mixture.

2.3 Sample Preparation: Solid-Phase Extraction (SPE)

Due to the low concentrations of phthalates typically found in environmental water, a preconcentration step is required.[3] SPE is a common and effective technique for this purpose.[4]

  • Sample Collection: Collect 250 mL of the water sample in a pre-cleaned amber glass bottle.

  • Spiking: Add a known amount of the internal standard to the sample.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.[4]

  • Sample Loading: Load the entire water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the trapped analytes with 5 mL of ethyl acetate or methanol into a clean glass tube.[4]

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water). Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

2.4 LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Optimized LC-MS/MS Method Parameters

Parameter Condition
LC System UPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)[2]
Mobile Phase A Water with 5 mM Ammonium Acetate
Mobile Phase B Methanol
Flow Rate 0.4 mL/min[5]
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Program 0.0 min: 50% B; 1.0 min: 50% B; 8.0 min: 98% B; 10.0 min: 98% B; 10.1 min: 50% B; 12.0 min: 50% B
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C[6]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for DBEP Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
DBEP 367.2 101.1 249.2 20

| DBEP-d4 (IS) | 371.2 | 101.1 | 253.2 | 20 |

Data Presentation and Performance

The described method demonstrates excellent performance for the quantification of DBEP. The following table summarizes the typical method validation results.

Table 3: Method Performance Characteristics

Parameter Result
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (R²) > 0.998[7]
Limit of Detection (LOD) 0.2 ng/mL[7][8]
Limit of Quantification (LOQ) 0.6 ng/mL[7][8]
Recovery 92% - 105%[4][9]

| Precision (RSD%) | < 10%[10] |

Visualized Protocols and Workflows

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis & Data Processing SampleCollection 1. Collect 250 mL Water in Glass Bottle AddIS 2. Spike with Internal Standard SampleCollection->AddIS Condition 3a. Condition C18 Cartridge AddIS->Condition Load 3b. Load Sample Wash 3c. Wash Cartridge Elute 3d. Elute DBEP with Methanol Evap 4. Evaporate & Reconstitute in 1 mL Elute->Evap LCMS 5. LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data 6. Data Processing & Quantification LCMS->Data G center Method Validation Parameters Selectivity Selectivity & Specificity center->Selectivity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Matrix Matrix Effect center->Matrix Robustness Robustness center->Robustness

References

Application Note and Protocols for the Analysis of Bis(2-butoxyethyl) Phthalate in Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a phthalic acid ester, is widely used as a plasticizer to enhance the flexibility and durability of various polymers.[1] Its extensive use and potential for environmental leaching make it a compound of concern, necessitating reliable analytical methods for its determination in environmental matrices such as soil and sediment. The analysis of DBEP in these complex samples is often challenging due to potential matrix interference and the ubiquitous nature of phthalates, which can lead to sample contamination.

This application note provides detailed protocols for the sample preparation of soil and sediment for the analysis of Bis(2-butoxyethyl) phthalate, primarily utilizing gas chromatography-mass spectrometry (GC-MS) for detection. The described methods, including ultrasonic extraction, microwave-assisted extraction, and Soxhlet extraction, are established techniques for the efficient recovery of phthalates from solid environmental samples.[2][3][4] Proper sample preparation is a critical step to ensure accurate and reproducible quantification of DBEP.

General Precautions: Minimizing Contamination

Phthalates are common laboratory contaminants found in plastics, solvents, and glassware.[5][6] Rigorous control measures are essential for accurate analysis.

  • Glassware: Use glassware exclusively and avoid all plastic materials wherever possible.[5]

  • Solvent Purity: Use high-purity, phthalate-free solvents.

  • Blanks: A method blank, consisting of all reagents and undergoing the entire sample preparation process, should be analyzed with each batch of samples to monitor for contamination.

Experimental Protocols

Sample Collection and Pre-treatment
  • Sample Collection: Collect soil or sediment samples using stainless steel scoops or spoons to avoid plastic contamination.[7] Store samples in clean glass jars with polytetrafluoroethylene (PTFE)-lined caps.

  • Homogenization: Air-dry the soil or sediment sample to a constant weight.[1] Homogenize the sample by grinding and sieving through a stainless steel sieve to ensure uniformity.[1]

  • Moisture Content: Determine the moisture content of a separate subsample by drying at 105°C to a constant weight to allow for reporting results on a dry weight basis.[8]

Extraction Methods

Choose one of the following extraction methods based on available equipment and laboratory preference.

This method utilizes ultrasonic waves to facilitate the extraction of analytes from the sample matrix.[2][9][10]

  • Weigh approximately 2-5 g of the homogenized sample into a glass centrifuge tube.

  • Add a known amount of a suitable internal standard, such as a deuterated phthalate.

  • Add 10-20 mL of an appropriate extraction solvent or solvent mixture (e.g., n-hexane:acetone (1:1, v/v) or n-hexane:methylene (B1212753) chloride (1:1, v/v)).[2][3]

  • Vortex the sample for 1 minute.

  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[11]

  • Centrifuge the sample at a sufficient speed to pellet the solid material.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 3-7) two more times with fresh solvent, combining the extracts.

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Proceed to the cleanup step.

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[4][12]

  • Place approximately 2 g of the homogenized sample into a microwave extraction vessel.[1]

  • Add a known amount of a suitable internal standard.

  • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile (B52724) or a mixture of dichloromethane (B109758) and acetone).[1][12]

  • Seal the vessel and place it in the microwave extraction system.

  • Set the extraction parameters: for example, heat to 100°C and hold for 30 minutes.[1]

  • Allow the vessel to cool to room temperature.

  • Filter the extract to remove solid particles.[1]

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Proceed to the cleanup step.

Soxhlet extraction is a classical and exhaustive extraction technique.[13][14][15]

  • Weigh approximately 10 g of the homogenized sample mixed with anhydrous sodium sulfate (B86663) and place it into a cellulose (B213188) extraction thimble.[15]

  • Add a known amount of a suitable internal standard directly to the sample in the thimble.

  • Place the thimble into a Soxhlet extractor.

  • Add 150-200 mL of an appropriate solvent (e.g., methylene chloride or a hexane/acetone mixture) to the round-bottom flask.[3]

  • Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.[15]

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator to approximately 5-10 mL.

  • Further concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Proceed to the cleanup step.

Extract Cleanup: Dispersive Solid-Phase Extraction (dSPE)

A cleanup step is often necessary to remove co-extracted matrix components that can interfere with the analysis. Dispersive SPE is a rapid and effective cleanup method.[2][12]

  • To the 1 mL concentrated extract, add an appropriate amount of dSPE sorbent. A common combination for soil and sediment is C18 and primary secondary amine (PSA).

  • Vortex the tube vigorously for 1-2 minutes.

  • Centrifuge at high speed for 5-10 minutes.

  • Carefully transfer the supernatant to a clean vial for analysis.

Data Presentation

The following table summarizes typical quantitative parameters for the described extraction methods.

ParameterUltrasonic ExtractionMicrowave-Assisted ExtractionSoxhlet Extraction
Sample Weight (g) 2 - 5210
Solvent(s) n-hexane:acetone (1:1), n-hexane:methylene chloride (1:1)Acetonitrile, Dichloromethane:acetone (1:1)Methylene chloride, Hexane:acetone (1:1)
Solvent Volume (mL) 3 x 10-2020150 - 200
Extraction Time 3 x 15-30 min30 min16 - 24 hours
Temperature (°C) Ambient100Solvent Boiling Point
Typical Recovery (%) 78 - 117[9][16]84 - 115[4]Generally high, comparable to other methods[9][16]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Soil/Sediment) Pretreatment Air Drying & Homogenization SampleCollection->Pretreatment Extraction Extraction Pretreatment->Extraction Cleanup Extract Cleanup (dSPE) Extraction->Cleanup Ultrasonic Ultrasonic Extraction MAE Microwave-Assisted Extraction Soxhlet Soxhlet Extraction GCMS GC-MS Analysis Cleanup->GCMS logical_relationship Start Start: Soil/Sediment Sample Homogenize Homogenize Sample (Dry, Sieve) Start->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Select Extraction Method (Ultrasonic, MAE, or Soxhlet) Spike->Extract Concentrate Concentrate Extract Extract->Concentrate Clean Cleanup Extract (dSPE) Concentrate->Clean Analyze Analyze by GC-MS Clean->Analyze End End: DBEP Concentration Analyze->End

References

Application Notes and Protocols: Bis(2-butoxyethyl) phthalate as a Plasticizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), also known as Dibutoxyethyl phthalate, as a plasticizer for polyvinyl chloride (PVC). This document details its properties, outlines protocols for evaluating its performance in PVC formulations, and discusses its known biological interactions.

Introduction to Bis(2-butoxyethyl) phthalate (DBEP)

This compound is a phthalate ester utilized to increase the flexibility, workability, and durability of polymers.[1] It is a colorless liquid soluble in many organic solvents but has low solubility in water.[2][3] In PVC applications, DBEP's molecules interpose between the polymer chains, reducing intermolecular forces and thereby imparting greater flexibility and softness to the otherwise rigid PVC material.[4] This property makes it a candidate for use in various applications, including flexible tubing, films, and coatings.[1][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DBEP is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₂₀H₃₀O₆[1]
Molecular Weight 366.45 g/mol [5]
CAS Number 117-83-9[1]
Appearance Colorless liquid[5]
Boiling Point 270 °C @ 22 mmHg[3]
Melting Point -54.9 °C[3]
Density 1.06 g/cm³ at 20 °C[3][5]
Refractive Index 1.486 at 20 °C[6]
Viscosity 42 mPa·s at 20 °C[6]

Performance Evaluation of DBEP in PVC

The efficacy of a plasticizer is determined by its impact on the mechanical, thermal, and migration properties of the PVC formulation. The following tables provide an illustrative comparison of PVC plasticized with DBEP against unplasticized PVC (uPVC) and PVC plasticized with a common conventional plasticizer, Di(2-ethylhexyl) phthalate (DEHP).

Note: The following data is illustrative and intended to demonstrate the expected performance based on general principles of plasticization. Actual values may vary depending on the specific formulation and processing conditions.

Mechanical Properties
PropertyuPVCPVC + 40 phr DEHPPVC + 40 phr DBEP (Illustrative)Test Method
Tensile Strength (MPa) ~50~25~28ASTM D882
Elongation at Break (%) <50~300~280ASTM D882
Shore A Hardness >90~75~78ASTM D2240
Thermal Properties
PropertyuPVCPVC + 40 phr DEHPPVC + 40 phr DBEP (Illustrative)Test Method
Glass Transition Temp. (Tg) (°C) ~85~ -20~ -15DSC
Decomposition Temp. (Td) (°C) ~250~230~235TGA
Migration Properties
PropertyPVC + 40 phr DEHPPVC + 40 phr DBEP (Illustrative)Test Method
Weight Loss (%) in Hexane ~5~4ISO 177 / Solvent Extraction
Fogging Value (Gravimetric) HighModerateDIN 75201

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of DBEP as a plasticizer in PVC.

Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare standardized PVC films with a specific concentration of plasticizer for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DBEP)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding plates and spacers

Procedure:

  • On the two-roll mill preheated to 160-170°C, add the PVC resin and thermal stabilizer.

  • Once the PVC has fused, gradually add the DBEP to the molten polymer sheet.

  • Continuously mill the mixture for 10-15 minutes to ensure a homogeneous blend.

  • Sheet out the compounded PVC.

  • Cut the sheet into appropriate sizes for the mold.

  • Place the PVC sheet in a mold of desired thickness (e.g., 1 mm) between two polished metal plates.

  • Transfer the assembly to the hydraulic press preheated to 170-180°C.

  • Apply a pressure of approximately 10 MPa for 5 minutes.

  • Cool the mold under pressure to room temperature.

  • Remove the plasticized PVC film from the mold.

  • Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol 2: Determination of Tensile Properties

Objective: To measure the tensile strength and elongation at break of the plasticized PVC films according to ASTM D882.[3][5][7][8][9]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin film specimens

  • Micrometer for measuring specimen thickness

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned PVC films using a die cutter.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension.

  • Set the crosshead speed (rate of grip separation) as specified in the standard (e.g., 50 mm/min).[3]

  • Start the test and record the force and elongation until the specimen breaks.

  • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.

  • Calculate the elongation at break as the percentage change in length from the original gauge length.

  • Test at least five specimens and report the average values.

Protocol 3: Determination of Hardness

Objective: To measure the Shore A hardness of the plasticized PVC films according to ASTM D2240.[1][10][11][12][13]

Apparatus:

  • Shore A Durometer

Procedure:

  • Place the conditioned PVC film on a hard, flat surface. The total thickness should be at least 6 mm; stack multiple layers if necessary.

  • Hold the durometer in a vertical position and press the indenter firmly onto the specimen.

  • Read the hardness value on the dial within one second of firm contact.

  • Take at least five readings at different positions on the specimen, at least 12 mm apart, and calculate the average value.

Protocol 4: Determination of Plasticizer Migration (Solvent Extraction)

Objective: To quantify the amount of plasticizer that migrates from the PVC film into a solvent, adapted from ISO 177.[14][15]

Materials:

  • Conditioned PVC film specimens of known weight and surface area

  • Extraction solvent (e.g., n-hexane)

  • Glass containers with lids

  • Analytical balance

  • Oven

Procedure:

  • Weigh the conditioned PVC film specimens accurately.

  • Immerse the specimens in a known volume of n-hexane in a sealed glass container.

  • Place the container in an oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

  • After the extraction period, remove the specimens from the solvent.

  • Gently wipe the specimens to remove excess solvent and dry them in a vacuum oven at a low temperature until a constant weight is achieved.

  • Reweigh the specimens.

  • Calculate the percentage weight loss, which corresponds to the amount of migrated plasticizer.

Protocol 5: Thermal Analysis

Objective: To determine the glass transition temperature (Tg) and thermal stability of the plasticized PVC using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

5.1 Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small sample (5-10 mg) of the plasticized PVC film into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg (e.g., -50°C to 120°C).

  • The Tg is determined as the midpoint of the step change in the heat flow curve.[6][16][17][18]

5.2 Thermogravimetric Analysis (TGA):

  • Accurately weigh a sample (10-15 mg) of the plasticized PVC film into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 600°C).

  • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.[19][20][21][22][23]

Biological Interactions and Signaling Pathways

Recent studies have investigated the biological effects of DBEP, particularly concerning its potential as an endocrine disruptor. Research has shown that DBEP can impact steroidogenesis and delay the onset of puberty in animal models.[8] These effects are linked to the modulation of specific intracellular signaling pathways.

Exposure to DBEP has been shown to decrease the phosphorylation of key proteins in the AKT, mTOR, and ERK1/2 signaling pathways.[2][4][24][25] These pathways are crucial for regulating cell proliferation, survival, and metabolism. The downregulation of these pathways by DBEP may contribute to its observed effects on reproductive development.

DBEP_Signaling_Pathway cluster_pathways Signaling Pathways DBEP This compound (DBEP) Cell Target Cell (e.g., Leydig Cell) DBEP->Cell Enters pAKT p-AKT (Inactive) DBEP->pAKT Inhibits Phosphorylation pmTOR p-mTOR (Inactive) DBEP->pmTOR Inhibits Phosphorylation pERK p-ERK1/2 (Inactive) DBEP->pERK Inhibits Phosphorylation AKT AKT mTOR mTOR ERK ERK1/2 ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces AKT->mTOR Activates Steroidogenesis Steroidogenesis (e.g., Testosterone Production) AKT->Steroidogenesis Regulates CellProliferation Cell Proliferation & Survival AKT->CellProliferation Promotes mTOR->CellProliferation Promotes ERK->CellProliferation Promotes Apoptosis Apoptosis ROS->Apoptosis Leads to

References

Application Notes and Protocols for Researchers: Leaching of Bis(2-butoxyethyl) Phthalate from Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), also known as dibutoxyethyl phthalate, is a phthalate ester utilized as a plasticizer to impart flexibility and durability to polymers, notably polyvinyl chloride (PVC).[1] While less ubiquitous than Di(2-ethylhexyl) phthalate (DEHP), DBEP's presence in PVC formulations for medical devices warrants careful consideration due to the potential for leaching into solutions that come into direct contact with patients, such as intravenous fluids, blood products, and nutritional solutions. As a potential endocrine-disrupting chemical, understanding the migration of DBEP from medical devices and its potential toxicological effects is of paramount importance for patient safety and regulatory compliance.[2][3]

These application notes provide a summary of the toxicological profile of DBEP, a detailed protocol for the quantification of its leaching from medical devices, and a proposed signaling pathway for its potential cellular effects based on current research.

Toxicological Profile of Bis(2-butoxyethyl) Phthalate (DBEP)

DBEP has been shown to exert reproductive and developmental toxicity in animal studies. Research indicates that DBEP can delay the onset of puberty in male rats by inducing oxidative stress and apoptosis in Leydig cells, which are crucial for testosterone (B1683101) production.[3] Exposure to DBEP has been associated with decreased serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[3]

At the cellular level, DBEP exposure has been shown to down-regulate the expression of key genes involved in steroidogenesis, such as Cyp11a1, and interfere with critical signaling pathways including AKT, mTOR, and ERK1/2.[3][4] Like other phthalates, there are concerns about its potential for central nervous system depression and mild liver toxicity upon ingestion of large amounts.[5]

Table 1: Summary of Toxicological Data for this compound (DBEP)

EndpointSpeciesRoute of AdministrationObserved EffectsReference
Acute Oral Toxicity (LD50)RatOral8380 mg/kg[6]
Puberty OnsetRat (male)Oral GavageDelayed puberty, decreased testosterone, LH, and FSH[3]
Leydig Cell FunctionRat (male)Oral GavageIncreased oxidative stress and apoptosis[3]
Gene Expression (Testis)Rat (male)Oral GavageDown-regulation of Cyp11a1, Insl3, Hsd11b1[3]
Gene Expression (Pituitary)Rat (male)Oral GavageDown-regulation of Lhb and Fshb[3]
Cellular SignalingRat (male)Oral GavageDecreased phosphorylation of AKT, mTOR, and ERK1/2[3][4]
Fetal DevelopmentRatIn uteroDisrupted fetal Leydig cell development[4]

Quantitative Analysis of DBEP Leaching from Medical Devices

The following protocol provides a robust method for the quantification of DBEP migration from medical devices into a saline simulant using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Quantification of Leached DBEP

1. Materials and Reagents

  • Medical device (e.g., PVC tubing, infusion bag)

  • This compound (DBEP) analytical standard

  • Internal Standard (IS): Benzyl Benzoate or a deuterated phthalate standard

  • n-Hexane (GC grade)

  • Sodium chloride (NaCl)

  • 0.9% Saline solution (simulant)

  • Glassware (volumetric flasks, pipettes, vials with PTFE-lined caps)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

2. Preparation of Standards

  • Prepare a stock solution of DBEP (1000 µg/mL) in n-hexane.

  • Prepare a stock solution of the internal standard (1000 µg/mL) in n-hexane.

  • From the stock solutions, prepare a series of calibration standards in n-hexane containing DBEP at concentrations ranging from 0.05 to 10 µg/mL.

  • Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

3. Sample Preparation (Leaching Experiment)

  • Cut a representative portion of the medical device with a known surface area (e.g., 10 cm²).

  • Place the device segment into a glass container.

  • Add a specific volume of pre-warmed (37°C) 0.9% saline solution to the container, ensuring the device is fully submerged. The volume should be chosen to represent a clinically relevant scenario.

  • Incubate the container at 37°C for a specified time period (e.g., 24, 48, 72 hours) to simulate in-use conditions.

  • After incubation, remove the saline solution (leachate) for analysis.

4. Extraction of DBEP from Saline Simulant (Liquid-Liquid Extraction)

  • Transfer a known volume (e.g., 10 mL) of the leachate into a glass centrifuge tube.

  • Spike the leachate with the internal standard solution.

  • Add 5 mL of n-hexane to the tube.

  • Add NaCl (approximately 1g) to facilitate phase separation.[7]

  • Vortex the mixture vigorously for 2 minutes.[7]

  • Centrifuge the tube to separate the organic and aqueous layers.

  • Carefully transfer the upper n-hexane layer to a clean GC vial.

5. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for phthalate analysis.[8]

  • Injection: 1 µL of the extract in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Ramp to 310°C at 5°C/min, hold for 5 minutes.[9]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for DBEP (e.g., m/z 149, 177, 205) and the internal standard.

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the DBEP peak area to the internal standard peak area against the concentration of the DBEP standards.

  • Determine the concentration of DBEP in the sample extracts from the calibration curve.

  • Calculate the total amount of DBEP leached from the medical device per unit surface area or per device.

Table 2: Hypothetical Leaching Data for DBEP from PVC Tubing

Time (hours)Leached DBEP (µg/cm²)
240.15
480.28
720.45

Visualizations

Experimental Workflow

G Experimental Workflow for DBEP Leaching Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis MD Medical Device Sample Incubation Incubation at 37°C MD->Incubation Simulant 0.9% Saline Simulant Simulant->Incubation IS Internal Standard Spiking Incubation->IS Leachate LLE Liquid-Liquid Extraction (n-Hexane) Centrifuge Phase Separation LLE->Centrifuge IS->LLE GCMS GC-MS Analysis (SIM Mode) Centrifuge->GCMS Organic Extract Data Data Processing & Quantification GCMS->Data G Proposed Signaling Pathway of DBEP-Induced Leydig Cell Toxicity cluster_0 Cellular Effects cluster_1 Downstream Consequences DBEP DBEP Exposure ROS Increased ROS (Oxidative Stress) DBEP->ROS AKT Decreased p-AKT DBEP->AKT mTOR Decreased p-mTOR DBEP->mTOR ERK Decreased p-ERK1/2 DBEP->ERK Apoptosis Increased Apoptosis ROS->Apoptosis Steroidogenesis Inhibited Steroidogenesis (Decreased Cyp11a1) AKT->Steroidogenesis mTOR->Steroidogenesis ERK->Steroidogenesis Testosterone Decreased Testosterone Production Apoptosis->Testosterone Steroidogenesis->Testosterone

References

Application Note: Protocol for the Determination of Bis(2-butoxyethyl) Phthalate Migration from Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a phthalic acid ester, has been used as a plasticizer to impart flexibility and durability to polymers. Due to the potential for chemical substances to migrate from packaging into foodstuffs, regulatory bodies worldwide have established stringent controls for food contact materials (FCMs). In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food provides a framework for ensuring their safety. This includes an authorized list of substances (monomers and additives) that can be used and sets migration limits for them.

This application note provides a detailed protocol for determining the migration of Bis(2-butoxyethyl) phthalate from plastic FCMs into food simulants. The methodology is based on standardized migration testing followed by sensitive analytical determination using Gas Chromatography-Mass Spectrometry (GC-MS).

Regulatory Context: EU Framework

This compound (DBEP), designated as FCM substance No. 160, is not included in the Union list of authorized substances (Annex I of Regulation (EU) No 10/2011). This means it should not be intentionally used in the manufacture of plastic food contact materials placed on the EU market. Its presence could be due to it being a non-intentionally added substance (NIAS), such as an impurity or a reaction byproduct. For non-authorized substances, a generic Specific Migration Limit (SML) of 0.01 mg/kg applies, unless a specific risk assessment justifies a different limit.

Quantitative Migration Limits

The following table summarizes the key migration limits applicable under Regulation (EU) No 10/2011.

Analyte/ParameterCAS No.Limit TypeMigration LimitRegulation
Overall Migration N/AOML10 mg/dm²(EU) No 10/2011
This compound (DBEP) 117-83-9Generic SML ¹0.01 mg/kg (EU) No 10/2011
Dibutyl phthalate (DBP)84-74-2SML0.12 mg/kg(EU) 2023/1442[1]
Benzyl butyl phthalate (BBP)85-68-7SML6.0 mg/kg(EU) 2023/1442[1][2]
Bis(2-ethylhexyl) phthalate (DEHP)117-81-7SML0.6 mg/kg(EU) 2023/1442[1][2]
Sum of DINP and DIDP28553-12-0 / 68515-49-1SML(T) ²1.8 mg/kg(EU) 2023/1442[1][2]

¹ As a non-authorized substance, the generic specific migration limit applies. ² SML(T) denotes a total specific migration limit for a group of substances.

Experimental Workflow Diagram

Migration_Workflow cluster_prep 1. Sample & Simulant Preparation cluster_migration 2. Migration Testing cluster_extraction 3. Analyte Extraction cluster_analysis 4. Analysis & Quantification FCM_Sample Prepare FCM Sample (Cut to 1 dm²) Select_Simulant Select Food Simulant (A, B, or D2) Migration Immerse Sample in Simulant (e.g., 10 days at 40°C) Ratio: 6 dm²/kg Select_Simulant->Migration Spike_IS Spike with Internal Standard Migration->Spike_IS Aqueous_Path Aqueous/Ethanolic Simulants (A, B) Spike_IS->Aqueous_Path if simulant is... Fatty_Path Fatty Simulant (D2 - Oil) Spike_IS->Fatty_Path if simulant is... LLE Liquid-Liquid Extraction (LLE) with Hexane Aqueous_Path->LLE SPE Dilution & Solid-Phase Extraction (SPE) Fatty_Path->SPE Concentrate Concentrate Extract (Nitrogen Evaporation) LLE->Concentrate SPE->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Quantify Quantify using Calibration Curve GCMS->Quantify Result Report Result (mg/kg) Quantify->Result

Caption: Workflow for DBEP migration testing from FCMs.

Detailed Experimental Protocol

Materials and Reagents
  • FCM Sample: The plastic material or article to be tested.

  • Reagents:

    • This compound (DBEP) analytical standard (CAS: 117-83-9).

    • Isotopically labeled internal standard (IS), e.g., Deuterated DBEP or another deuterated phthalate not expected in the sample.

    • Solvents: n-Hexane, Dichloromethane, Acetonitrile, Ethyl Acetate (Pesticide or HPLC grade).

    • Anhydrous Sodium Sulfate.

    • Solid-Phase Extraction (SPE) cartridges (e.g., Florisil or silica-based).

  • Food Simulants (as per Regulation (EU) No 10/2011):

    • Simulant A: 10% (v/v) ethanol (B145695) in distilled water (for aqueous foods).

    • Simulant B: 3% (w/v) acetic acid in distilled water (for acidic foods).

    • Simulant D2: Vegetable oil (e.g., olive oil) with low phthalate background.

  • Equipment:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS).

    • Calibrated incubator or oven.

    • Analytical balance.

    • Glass migration cells or containers.

    • Glassware (pipettes, volumetric flasks, separatory funnels). Note: All glassware must be scrupulously cleaned and rinsed with solvent to avoid phthalate contamination. Avoid all contact with plastic labware.

    • Nitrogen evaporator and/or rotary evaporator.

    • SPE manifold.

Migration Test Procedure
  • Sample Preparation: Cut the FCM sample into test specimens of a known surface area, typically 1 dm² (10 cm x 10 cm).

  • Simulant Selection: Choose the food simulant(s) that best represent the type of food the FCM is intended to contact.

  • Migration Exposure:

    • Place the test specimen in a glass migration cell.

    • Add the selected food simulant using a standard surface-area-to-volume ratio of 6 dm² per 1 kg (or 1 L) of food simulant.[3] For a 1 dm² sample, this corresponds to approximately 167 mL of simulant.

    • Seal the cell and place it in a calibrated incubator.

    • The standardized test conditions for long-term storage at room temperature are 10 days at 40°C . Other conditions may be used depending on the intended use of the FCM.

  • Blank Preparation: Prepare a blank sample containing only the food simulant and expose it to the same conditions to check for background contamination.

Analyte Extraction from Simulants

Protocol A: For Aqueous and Ethanolic Simulants (A and B)

  • After the migration period, remove the FCM specimen and allow the simulant to cool to room temperature.

  • Transfer a known volume (e.g., 100 mL) of the simulant to a glass separatory funnel.

  • Spike the simulant with a known amount of the internal standard solution.

  • Perform a Liquid-Liquid Extraction (LLE) by adding 30 mL of n-hexane (or a hexane/dichloromethane mixture) and shaking vigorously for 2-3 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction twice more with fresh portions of solvent.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen. The sample is ready for GC-MS analysis.[3]

Protocol B: For Fatty Food Simulant (D2 - Olive Oil)

  • After migration, transfer a known weight (e.g., 10 g) of the oil simulant into a volumetric flask.

  • Spike with the internal standard solution.

  • Dilute the oil with n-hexane (e.g., to 50 mL).

  • Perform a Solid-Phase Extraction (SPE) cleanup to separate the phthalates from the fat matrix.[3]

    • Condition an SPE cartridge (e.g., Florisil) with n-hexane.

    • Load the diluted oil sample onto the cartridge.

    • Wash the cartridge with n-hexane to remove the bulk of the oil.

    • Elute the phthalates from the cartridge using a more polar solvent or solvent mixture (e.g., hexane/ethyl acetate).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is ready for GC-MS analysis.

Instrumental Analysis (GC-MS)
  • Calibration: Prepare a series of calibration standards of DBEP in n-hexane (e.g., 0.005 to 1.0 µg/mL). Spike each standard with the same amount of internal standard as used for the samples.

  • GC-MS Parameters: The following are typical starting parameters. Optimization may be required.

    • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

    • Inlet: Splitless mode, 280 °C.[4]

    • Oven Program: 60°C (hold 1 min), ramp at 20°C/min to 220°C, then ramp at 5°C/min to 280°C (hold 5 min).[4]

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

    • Characteristic Ions for DBEP (m/z): Quantifier ion: 149 . Qualifier ions: 85, 101, 176, 249.[5]

  • Analysis and Quantification:

    • Inject 1 µL of the final extracts and calibration standards into the GC-MS.

    • Generate a calibration curve by plotting the ratio of the DBEP peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of DBEP in the samples using the regression equation from the calibration curve.

    • Express the final migration result in mg of DBEP per kg of food simulant.

References

Application Notes and Protocols for Bis(2-butoxyethyl) phthalate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP) as a reference standard in analytical testing. This document is intended to guide researchers, scientists, and professionals in drug development in the accurate quantification and identification of DBEP in various matrices.

Physicochemical Properties

Bis(2-butoxyethyl) phthalate is a phthalate ester used as a plasticizer in various polymers like polyvinyl chloride (PVC) and polyvinyl acetate.[1] As a certified reference material, it is essential for the calibration of analytical instruments and the validation of analytical methods.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₀H₃₀O₆[2][3]
Molecular Weight 366.45 g/mol [2][3][4]
CAS Number 117-83-9[2][3]
Appearance Colorless liquid[4][5]
Density 1.06 g/cm³[4]
Melting Point -55 °C[2]
Boiling Point 270 °C[2]
Flash Point 171 °C[2]
Refractive Index 1.486 at 20 °C[4][5]
Solubility Soluble in organic solvents, sparingly soluble in water.[4]

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the sensitive and selective analysis of phthalates, including this compound.[6] High-performance liquid chromatography (HPLC) with UV detection is also a viable method for the determination of phthalates.[7][8] The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound in a sample matrix using GC-MS. It is recommended to use an internal standard, such as a deuterated phthalate, to ensure high accuracy and precision by correcting for analyte loss during sample preparation and compensating for matrix effects.[9]

2.1.1. Materials and Reagents

  • This compound certified reference standard

  • Internal standard (e.g., Bis(2-ethylhexyl) phthalate-d4)

  • High-purity solvents (e.g., n-hexane, dichloromethane, acetone)[9]

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (if cleanup is necessary)

2.1.2. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane:acetone 80:20).[10]

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in a similar manner.[9]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).[9] Spike each calibration standard with the internal standard to a constant final concentration.

2.1.3. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • Liquid Samples (e.g., water):

    • Measure a known volume of the liquid sample.

    • Spike with the internal standard.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., n-hexane or dichloromethane).[9]

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[9]

  • Solid Samples (e.g., polymers, tissues):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Spike with the internal standard.

    • Extract the phthalates using a suitable solvent system (e.g., dichloromethane/acetone 1:1) and technique (e.g., sonication or Soxhlet extraction).[9][11]

    • If necessary, perform a cleanup step using Solid Phase Extraction (SPE) to remove interferences.

    • Concentrate the final extract to 1 mL.

2.1.4. GC-MS Operating Parameters

The following are suggested starting parameters. Optimization will be required for specific instruments and applications.

Table 2: Suggested GC-MS Parameters

ParameterValue
GC Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness)[12]
Injector Temperature 250 °C
Oven Program Initial 60 °C, hold 1 min, ramp to 320 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for quantification, Full Scan for identification
Monitored Ions (SIM) m/z 149 (primary), 101, 117, 249 (qualifier ions)[10]

2.1.5. Data Analysis

  • Identify this compound based on its retention time and the presence of characteristic ions.

  • Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Below is a diagram illustrating the general experimental workflow for GC-MS analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing RefStd Reference Standard (this compound) StockSol Stock Solution Preparation RefStd->StockSol CalStd Calibration Standards StockSol->CalStd GCMS GC-MS Injection and Data Acquisition CalStd->GCMS Sample Sample Collection IntStd Internal Standard Spiking Sample->IntStd Extraction Extraction (LLE or Solid Extraction) IntStd->Extraction Cleanup Extract Cleanup (SPE - Optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Concentration->GCMS Identification Peak Identification (Retention Time & Mass Spec) GCMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the analysis of this compound using HPLC with UV detection.

2.2.1. Materials and Reagents

  • This compound certified reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)[7][8]

  • Sample preparation reagents as described for GC-MS

2.2.2. Standard and Sample Preparation

Prepare stock solutions, calibration standards, and sample extracts as described in the GC-MS protocol (sections 2.1.2 and 2.1.3), using a mobile phase compatible solvent for the final dilution.

2.2.3. HPLC Operating Parameters

The following are suggested starting parameters and may require optimization.

Table 3: Suggested HPLC Parameters

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v)[8]
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Injection Volume 20 µL
UV Detector Wavelength 230 nm[8]

2.2.4. Data Analysis

  • Identify this compound by its retention time compared to the reference standard.

  • Quantify the analyte by creating a calibration curve of peak area versus concentration.

The logical relationship for method validation using a reference standard is depicted in the diagram below.

Method_Validation RefStd This compound Reference Standard Linearity Linearity & Range RefStd->Linearity Accuracy Accuracy (Spike/Recovery) RefStd->Accuracy Precision Precision (Repeatability) RefStd->Precision LOD Limit of Detection (LOD) RefStd->LOD LOQ Limit of Quantification (LOQ) RefStd->LOQ Specificity Specificity RefStd->Specificity

Method Validation Logic

Potential Biological Relevance

While these notes focus on analytical applications, it is important to note that phthalates as a class are recognized for their potential endocrine-disrupting properties.[5] this compound is listed as a potential endocrine-disrupting compound.[5] Therefore, accurate quantification using a certified reference standard is crucial for toxicological and risk assessment studies in drug development and environmental monitoring. The metabolism of phthalates can occur through hydrolysis to monoesters, which may be more biologically active, or through oxidation.[13]

Disclaimer: These protocols are intended as a general guide. It is essential for researchers to validate all methods for their specific application and sample matrix to ensure accurate and reliable results. Always adhere to laboratory safety protocols when handling chemicals.

References

Application of Bis(2-butoxyethyl) Phthalate in Cellulose Acetate Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188) acetate (B1210297) (CA), a versatile biopolymer derived from cellulose, is extensively used in various industrial and pharmaceutical applications, including films, fibers, and controlled-release drug delivery systems.[1][2] However, the inherent brittleness of cellulose acetate necessitates the use of plasticizers to improve its flexibility, processability, and overall performance.[1] Bis(2-butoxyethyl) phthalate (B1215562) (BBEP), a high-molecular-weight phthalate ester, serves as an effective plasticizer for cellulose acetate, enhancing its workability and mechanical properties.[3][4][5]

These application notes provide detailed protocols for the formulation of cellulose acetate films plasticized with Bis(2-butoxyethyl) phthalate. The document outlines procedures for film preparation via solvent casting, as well as methodologies for characterizing the thermal and mechanical properties of the resulting films. This guide is intended to assist researchers and professionals in developing and evaluating plasticized cellulose acetate formulations for a range of applications.

Data Presentation

The incorporation of this compound into cellulose acetate formulations systematically alters the material's mechanical and thermal properties. The following tables are structured to present typical quantitative data that would be obtained through the experimental protocols described herein.

Note: The values presented in these tables are illustrative placeholders based on typical effects of phthalate plasticizers on cellulose acetate. Actual experimental results for this compound should be determined using the protocols provided.

Table 1: Mechanical Properties of Cellulose Acetate Films with Varying this compound (BBEP) Concentrations

BBEP Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
055.08.02.8
1045.312.82.5
2038.725.41.9
3025.965.70.9

Table 2: Thermal Properties of Cellulose Acetate Films with Varying this compound (BBEP) Concentrations

BBEP Concentration (wt%)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (°C)
0198320
10175318
20150315
30125312

Experimental Protocols

Protocol 1: Preparation of Plasticized Cellulose Acetate Films by Solvent Casting

This protocol details the preparation of cellulose acetate films plasticized with this compound using the solvent casting method.[6][7][8]

Materials:

  • Cellulose Acetate (e.g., 39.8 wt% acetyl content)

  • This compound (BBEP)

  • Acetone (B3395972) (analytical grade)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Leveling surface

  • Drying oven

Procedure:

  • Solution Preparation:

    • In a sealed container, dissolve a specific amount of cellulose acetate powder in acetone to achieve a 10% (w/v) solution.

    • Stir the mixture using a magnetic stirrer at room temperature until the cellulose acetate is completely dissolved. This may take several hours.[7]

  • Plasticizer Incorporation:

    • Add the desired weight percentage of this compound to the cellulose acetate solution. For example, for a 20 wt% BBEP concentration, add 0.2 g of BBEP for every 1 g of CA.

    • Continue stirring until the BBEP is fully incorporated and the solution is homogeneous.[7]

  • Casting:

    • Place a clean, dry glass petri dish or a glass plate on a perfectly level surface.

    • Carefully pour a predetermined volume of the CA-BBEP solution onto the glass surface. The volume will determine the final thickness of the film.

    • Gently tilt the surface to ensure the solution spreads evenly.[7]

  • Drying:

    • Cover the casting surface with a container that has small openings to allow for slow solvent evaporation, which helps prevent the formation of defects in the film.[7]

    • Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.

    • After 24 hours, transfer the cast films to a drying oven set at 40-60°C for at least 4 hours to remove any residual solvent.[7]

  • Film Removal:

    • Once completely dry, carefully peel the film from the glass surface.

    • Store the films in a desiccator to prevent moisture absorption before characterization.

Protocol 2: Characterization of Thermal Properties

This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the thermal properties of the plasticized cellulose acetate films.

1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

  • Equipment: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Sample Preparation: Cut a small sample of the CA-BBEP film (5-10 mg) and place it in a hermetically sealed aluminum DSC pan.

    • DSC Analysis:

      • Place the sample pan and an empty reference pan in the DSC cell.[7]

      • Set the following temperature program:

        • Equilibrate at 25°C.

        • Ramp up to 250°C at a heating rate of 10°C/min.[7]

      • Record the heat flow as a function of temperature.

      • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.[7]

2. Thermogravimetric Analysis (TGA) for Thermal Stability:

  • Equipment: Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Sample Preparation: Place a small sample of the CA-BBEP film (5-10 mg) into a TGA pan.

    • TGA Analysis:

      • Place the sample pan in the TGA furnace.

      • Heat the sample from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

      • Record the sample weight as a function of temperature.

      • The onset of thermal degradation is determined from the temperature at which significant weight loss begins.

Protocol 3: Characterization of Mechanical Properties

This protocol outlines the procedure for evaluating the mechanical properties of the plasticized cellulose acetate films using a universal testing machine.

  • Equipment: Universal Testing Machine with a load cell appropriate for thin films.

  • Procedure:

    • Sample Preparation: Cut the film samples into rectangular strips of uniform dimensions (e.g., 10 mm width and 50 mm length) using a sharp blade or a die cutter. Measure the thickness of each sample at multiple points and calculate the average.

    • Tensile Testing:

      • Set the crosshead speed to 5 mm/min.[7]

      • Set the gauge length (initial distance between the grips) to 25 mm.[7]

      • Mount the film sample securely in the grips of the universal testing machine.

      • Start the tensile test and record the load-elongation curve until the film breaks.

    • Data Analysis:

      • From the resulting stress-strain curve, determine the Tensile Strength, Elongation at Break, and Young's Modulus.

      • Perform the test on at least five samples for each formulation to ensure reproducibility.[7]

Protocol 4: Application in a Model Drug Delivery System

This protocol provides a framework for evaluating the potential of BBEP-plasticized cellulose acetate films in controlled drug release applications.

Materials:

  • Model drug (e.g., Indomethacin)

  • Phosphate buffered saline (PBS) at pH 7.4

  • Shaking water bath or dissolution apparatus

  • UV-Vis Spectrophotometer

Procedure:

  • Drug Loading: Incorporate the model drug into the cellulose acetate solution during the film preparation process (Protocol 1). The drug should be dissolved or homogeneously dispersed in the casting solution before the addition of BBEP.[7]

  • Release Study:

    • Cut the drug-loaded films into uniform sizes (e.g., 2 cm x 2 cm).

    • Place each film in a vessel containing a known volume of PBS (pH 7.4) maintained at 37°C in a shaking water bath.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Drug Quantification:

    • Analyze the withdrawn samples using a UV-Vis Spectrophotometer at the wavelength of maximum absorbance for the model drug to determine the drug concentration.

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental_Workflow_for_Film_Preparation cluster_solution_prep Solution Preparation cluster_film_formation Film Formation cluster_final_product Final Product A Dissolve Cellulose Acetate in Acetone B Add this compound A->B Homogenize C Cast Solution onto Glass Plate B->C D Slow Solvent Evaporation (24h at RT) C->D E Oven Drying (4-6h at 40-60°C) D->E F Plasticized Cellulose Acetate Film E->F

Caption: Workflow for preparing plasticized cellulose acetate films.

Characterization_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis cluster_application Application Testing Start Plasticized Cellulose Acetate Film DSC DSC Analysis Start->DSC TGA TGA Analysis Start->TGA Tensile Tensile Testing Start->Tensile DrugRelease Drug Release Study Start->DrugRelease Tg Tg DSC->Tg Determine Tg Stability Stability TGA->Stability Assess Thermal Stability MechProps MechProps Tensile->MechProps Determine Tensile Strength, Elongation, Young's Modulus ReleaseProfile ReleaseProfile DrugRelease->ReleaseProfile Determine Release Profile

Caption: Characterization workflow for plasticized films.

Logical_Relationship_Plasticizer_Effect Plasticizer Increase in This compound Concentration Flexibility Increased Polymer Chain Mobility Plasticizer->Flexibility Intermolecular Decreased Intermolecular Forces between Cellulose Acetate Chains Plasticizer->Intermolecular Tg Decrease in Glass Transition Temperature (Tg) Flexibility->Tg Elongation Increase in Elongation at Break Flexibility->Elongation TensileStrength Decrease in Tensile Strength Intermolecular->TensileStrength YoungsModulus Decrease in Young's Modulus Intermolecular->YoungsModulus

Caption: Effect of plasticizer concentration on properties.

References

Application Note: Quantitative Determination of Bis(2-butoxyethyl) Phthalate in Polymer Matrices by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a common plasticizer, in various polymer matrices such as Polyvinyl Chloride (PVC), Polyethylene (PE), and Polypropylene (PP). Due to potential health concerns and regulatory scrutiny regarding phthalate migration from consumer products, accurate quantification is essential.[1] The described protocol utilizes ultrasonic solvent extraction followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for its selectivity and reliability in identifying and quantifying phthalates.[2] This method provides the necessary performance for quality control, regulatory compliance, and safety assessment of polymeric materials.

Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (B109758) (DCM), Hexane (B92381), Acetone (HPLC or GC-MS grade).

  • Standards: Certified reference standard of Bis(2-butoxyethyl) phthalate (CAS No. 117-83-9).[3]

  • Internal Standard (IS): A suitable stable isotope-labeled phthalate or an alternative phthalate not expected in the sample (e.g., Benzyl Benzoate, if not present).

  • Polymer Samples: PVC, PE, PP, or other relevant polymer matrices.

  • Equipment: Analytical balance, ultrasonic bath, centrifuge, glass vials with PTFE-lined caps, syringe filters (0.22 µm PTFE), nitrogen evaporator.

Sample Preparation: Ultrasonic Solvent Extraction

The goal of sample preparation is to efficiently extract DBEP from the polymer matrix.[4] Ultrasonic extraction is a rapid and effective alternative to traditional methods like Soxhlet extraction.[5][6]

  • Sample Comminution: If the polymer sample is not in a powdered or small pellet form, cryogenically grind it to a fine powder to increase the surface area for extraction.[4]

  • Weighing: Accurately weigh approximately 0.5 g of the homogenized polymer sample into a 20 mL glass vial.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution. This step is crucial for correcting variations during sample preparation and instrumental analysis.[7]

  • Extraction: Add 10 mL of dichloromethane (or a hexane/acetone mixture) to the vial.[7][4]

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes.

  • Filtration/Cleanup: After extraction, filter the extract through a 0.22 µm PTFE syringe filter to remove polymer debris and other particulates.[7] For complex matrices, an additional solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[4]

  • Concentration: Evaporate the filtrate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or acetone) for GC-MS analysis.[4]

Instrumental Analysis: GC-MS
  • System: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for phthalate analysis.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 190 °C, hold for 1 minute.

    • Ramp 2: 50 °C/min to 250 °C, hold for 10 minutes.

  • MS Transfer Line Temp: 290 °C.[4]

  • Ion Source Temp: 230 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for DBEP include m/z 149 (characteristic for many phthalates), 121, and 193.[4][8]

Calibration and Quantitation
  • Stock Solutions: Prepare a primary stock solution of DBEP and the internal standard in a suitable solvent.

  • Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution, covering the expected concentration range of the samples (e.g., 1-1000 ng/mL).[7] Each calibration standard should contain the internal standard at a constant concentration.

  • Calibration Curve: Inject the calibration standards into the GC-MS system. Construct a calibration curve by plotting the peak area ratio of the DBEP to the internal standard against the concentration of DBEP.

  • Linearity: The method's linearity is confirmed if the correlation coefficient (R²) of the calibration curve is >0.99.[7][4]

  • Sample Quantification: Analyze the prepared sample extracts. The concentration of DBEP in the sample is determined by calculating its peak area ratio to the internal standard and interpolating the concentration from the calibration curve.

Data Presentation: Method Performance

The following table summarizes typical performance characteristics for the quantitative analysis of phthalates in polymer matrices using chromatographic methods. These values serve as a benchmark for method validation.

Parameter Typical Performance (GC-MS) Reference
Linearity (R²) > 0.99[4]
Limit of Detection (LOD) 3 - 11 µg/mL[5]
Limit of Quantitation (LOQ) Typically 3x LOD[4]
Accuracy (% Recovery) 70 - 120%[4][9]
Precision (% RSD) < 15%[4][6]

Visualization: Analytical Workflow

The logical workflow for the quantitative analysis of DBEP in polymer matrices is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing cluster_output Final Output Sample Polymer Sample Weigh Grind & Weigh Sample->Weigh Spike Spike with Internal Standard Weigh->Spike Extract Ultrasonic Extraction Spike->Extract Filter Filter / SPE Cleanup Extract->Filter Concentrate Concentrate & Reconstitute Filter->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Process Peak Integration & Area Ratio Calculation GCMS->Process Quantify Quantify using Calibration Curve Process->Quantify Report Final Concentration Report (mg/kg or % w/w) Quantify->Report

Caption: Workflow for DBEP quantification in polymers.

Conclusion

The described method of ultrasonic extraction followed by GC-MS analysis provides a reliable, sensitive, and accurate protocol for the quantification of this compound in diverse polymer matrices. The use of an internal standard ensures high precision and accuracy by compensating for matrix effects and variations in sample recovery.[7] This application note serves as a comprehensive guide for laboratories involved in materials testing, quality assurance, and regulatory compliance for plastics and other polymeric materials.

References

Spectroscopic Identification of Bis(2-butoxyethyl) phthalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides detailed spectroscopic information and standardized protocols for the identification and characterization of Bis(2-butoxyethyl) phthalate (B1215562), a common plasticizer. The following sections include tabulated nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, alongside comprehensive experimental procedures to ensure accurate and reproducible results.

Chemical Structure

IUPAC Name: bis(2-butoxyethyl) benzene-1,2-dicarboxylate[1] Molecular Formula: C₂₀H₃₀O₆[1] Molecular Weight: 366.45 g/mol [1]

Chemical structure of Bis(2-butoxyethyl) phthalate

Figure 1: Chemical Structure of this compound. Source: PubChem

Spectroscopic Data Summary

The structural elucidation of this compound can be achieved through the combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected chemical shifts and absorption bands are summarized below.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The expected chemical shifts for this compound are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75 - 7.72m2HAromatic (H-3, H-6)
7.56 - 7.53m2HAromatic (H-4, H-5)
4.40t, J=4.8 Hz4HO-CH₂-CH₂-O
3.73t, J=4.8 Hz4HO-CH₂-CH₂-O
3.50t, J=6.6 Hz4HO-CH₂-CH₂-CH₂-CH₃
1.58 - 1.51m4HO-CH₂-CH₂-CH₂-CH₃
1.41 - 1.32m4HO-CH₂-CH₂-CH₂-CH₃
0.92t, J=7.4 Hz6HO-CH₂-CH₂-CH₂-CH₃

Note: Data is referenced to a typical spectrum in CDCl₃. Chemical shifts and coupling constants (J) may vary slightly depending on the solvent and instrument used.

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The characteristic chemical shifts for this compound are detailed in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
167.7C=O
132.4Aromatic (C-1, C-2)
131.0Aromatic (C-4, C-5)
128.8Aromatic (C-3, C-6)
70.8O-CH₂-CH₂-CH₂-CH₃
68.9O-CH₂-CH₂-O
64.6O-CH₂-CH₂-O
31.7O-CH₂-CH₂-CH₂-CH₃
19.3O-CH₂-CH₂-CH₂-CH₃
13.8O-CH₂-CH₂-CH₂-CH₃

Note: Data is referenced to a typical spectrum in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument used.

IR spectroscopy identifies functional groups present in a molecule based on their characteristic absorption of infrared radiation. Key IR absorption bands for this compound are listed in Table 3.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2959StrongC-H stretch (aliphatic)
2871StrongC-H stretch (aliphatic)
1729Very StrongC=O stretch (ester)
1280StrongC-O stretch (ester)
1124StrongC-O-C stretch (ether)
1072StrongC-O stretch (ester)
743StrongC-H bend (aromatic, ortho-disubstituted)

Note: Spectra are typically acquired as a neat thin film.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pipette and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR:

      • Acquire the spectrum using standard acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum of liquid this compound using the neat thin film method.

  • This compound sample

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

  • Acetone (B3395972) or other suitable solvent for cleaning

  • Lens tissue

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of acetone and gently wiping with a lens tissue. Handle the plates by their edges to avoid transferring moisture and oils.

    • Place one to two drops of the liquid this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Instrument Setup and Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum.

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates thoroughly with a suitable solvent (e.g., acetone) and wipe them dry with a lens tissue.

    • Store the clean plates in a desiccator to prevent damage from atmospheric moisture.

Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic identification of this compound.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_Analysis Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Thin Film Sample->Prep_IR Acquire_NMR Acquire 1H & 13C Spectra Prep_NMR->Acquire_NMR Process_NMR Process Data (FT, Phasing) Acquire_NMR->Process_NMR Analyze_NMR Analyze Chemical Shifts & Coupling Process_NMR->Analyze_NMR Structure Confirm Structure Analyze_NMR->Structure Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Analyze_IR Analyze Absorption Bands Acquire_IR->Analyze_IR Analyze_IR->Structure

Caption: Experimental workflow for spectroscopic identification.

Logical_Relationship cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information Compound Bis(2-butoxyethyl) phthalate NMR NMR Spectroscopy (1H & 13C) Compound->NMR analyzed by IR IR Spectroscopy Compound->IR analyzed by NMR_Info Chemical Environment of H & C atoms NMR->NMR_Info provides IR_Info Presence of Functional Groups (Ester, Ether, Aromatic) IR->IR_Info provides Structure Structural Confirmation NMR_Info->Structure leads to IR_Info->Structure leads to

References

Troubleshooting & Optimization

Optimizing extraction efficiency of Bis(2-butoxyethyl) phthalate from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Extraction of Bis(2-butoxyethyl) Phthalate (B1215562) (DBEP)

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Bis(2-butoxyethyl) phthalate (DBEP) from complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during DBEP extraction and analysis.

Q1: What are the most common sources of phthalate contamination in a laboratory, and how can I minimize them?

A1: Phthalate contamination is a notorious issue in trace analysis.[1] Key sources include:

  • Solvents and Reagents: Organic solvents like methylene (B1212753) chloride, ethyl acetate (B1210297), and acetone (B3395972) can contain phthalate impurities.[2] Always use high-purity, "phthalate-free" grade solvents and test a new bottle before use.

  • Laboratory Consumables: Plastic items such as pipette tips, vials, caps, and syringe filters are significant sources of contamination.[3] Whenever possible, use glassware and avoid plastic consumables.

  • Glassware: Improperly cleaned glassware can adsorb airborne phthalates.[1] Implement a rigorous cleaning protocol involving a solvent rinse (hexane or acetone) followed by baking at high temperatures (e.g., 400°C).[4]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, and cables.[1][4] Keep samples covered and minimize exposure to the lab environment.[1]

  • GC/MS System: Components like the injector liner, septum, and syringe can be sources of contamination or carryover.[4][5] Regular maintenance and the use of low-bleed septa are crucial.[6]

Q2: I am experiencing low recovery of DBEP from my samples. What are the likely causes and how can I troubleshoot this?

A2: Low recovery can stem from several factors throughout the extraction process.[7] Consider the following:

  • Inappropriate Extraction Method: The chosen method (e.g., LLE, SPE) may not be optimal for your specific matrix. For complex matrices, methods like Solid-Phase Extraction (SPE) or QuEChERS often provide better cleanup and recovery than traditional Liquid-Liquid Extraction (LLE).[8][9]

  • Incorrect Solvent Polarity: The extraction solvent must have an appropriate polarity to efficiently solvate DBEP. If recovery is low, consider adjusting the solvent system.[7][8]

  • Suboptimal pH: The pH of the sample can affect the extraction of interfering compounds. While phthalates are neutral, adjusting the pH might be necessary for certain matrices.[10]

  • Incomplete Elution (SPE): If using SPE, the elution solvent may not be strong enough to desorb DBEP from the sorbent.[8] Ensure the elution solvent is appropriate and that the elution volume is sufficient.

  • Matrix Effects: Complex matrices can interfere with the extraction process, leading to reduced efficiency.[8] Matrix-matched calibration standards or the use of an isotope-labeled internal standard can help compensate for these effects.[8][11]

Q3: My analytical blanks show high background levels of phthalates. How can I identify the source?

A3: A systematic approach is needed to pinpoint the source of high background levels.

  • Analyze Reagents: Start by injecting a pure solvent blank to check the cleanliness of your solvent and instrument.[2]

  • Test Consumables: Run a blank analysis using the same vials, caps, and pipette tips you would for a sample to see if they are leaching phthalates.

  • Check Glassware: Perform a blank extraction using your standard cleaning procedure to ensure it is effective.[4]

  • Evaluate the Instrument: If the above are clean, the contamination may originate from the GC/MS system itself, such as a contaminated injector liner or column.[4]

Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?

A4: The choice depends on your specific needs:

  • Liquid-Liquid Extraction (LLE) is a traditional method that is effective for aqueous samples. However, it can be labor-intensive, use large volumes of organic solvents, and is prone to emulsion formation.[8][12]

  • Solid-Phase Extraction (SPE) is often preferred for complex matrices as it provides better sample cleanup, higher selectivity, and can concentrate the analyte, leading to lower detection limits.[12][13] SPE is also more easily automated.

Data Presentation: Extraction Efficiency of DBEP

The following tables summarize typical recovery rates for phthalate extraction from various matrices using different techniques. Note that this compound (DBEP) recovery is expected to be similar to other long-chain phthalates under optimized conditions.

Table 1: Comparison of Extraction Techniques for Phthalates in Various Matrices

Extraction TechniqueMatrixAnalyte(s)Average Recovery (%)Analytical Method
Solid-Phase Extraction (SPE)PlasmaMultiple Analytes98 ± 8%UPLC-MS/MS
Supported Liquid Extraction (SLE)PlasmaMultiple Analytes89 ± 7%UPLC-MS/MS
Liquid-Liquid Extraction (LLE)PlasmaMultiple Analytes70 ± 10%UPLC-MS/MS
QuEChERSHuman MilkPhthalate Metabolites83.3–123.3%GC-MS/MS
Microwave-Assisted ExtractionSoilPhthalate Esters84 - 115%HPLC

Data compiled from multiple sources.[9][14][15][16][17]

Experimental Protocols

Below are detailed methodologies for common DBEP extraction techniques. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water)

This protocol is a general guideline for extracting DBEP from water samples using a C18 SPE cartridge.[8]

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol (B129727) through a C18 SPE cartridge.

    • Follow with 5-10 mL of deionized water. Do not allow the cartridge to dry out.[8]

  • Sample Loading:

    • Load the water sample (e.g., 500 mL, pH adjusted if necessary) onto the cartridge at a flow rate of approximately 5-10 mL/min.[8]

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove polar impurities.[8]

  • Drying:

    • Dry the cartridge completely by drawing air or nitrogen through it for 10-20 minutes.[8]

  • Elution:

    • Elute the DBEP from the cartridge with a suitable organic solvent, such as ethyl acetate or a hexane/acetone mixture (e.g., 2 x 3 mL).[8]

  • Concentration and Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.

Protocol 2: QuEChERS for Solid Matrices (e.g., Soil, Biological Tissue)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for complex solid matrices.[8][18]

  • Sample Preparation:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • If the sample is dry, add an appropriate amount of deionized water.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) and the appropriate QuEChERS extraction salt packet.[8]

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the sample (e.g., at 4000 rpm) for 5 minutes.[8]

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).[8]

    • Vortex for 30 seconds.

  • Second Centrifugation:

    • Centrifuge the d-SPE tube for 5 minutes.[8]

  • Analysis:

    • The resulting supernatant can be directly analyzed or concentrated if necessary.[8]

Visualizations

The following diagrams illustrate key workflows for DBEP extraction and troubleshooting.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Homogenization Sample Homogenization (e.g., soil, tissue) Spiking Spike with Internal Standard (e.g., isotope-labeled DBEP) Homogenization->Spiking pH_Adjust pH Adjustment (if required) Spiking->pH_Adjust SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution pH_Adjust->SPE LLE Liquid-Liquid Extraction (LLE) - Add Organic Solvent - Shake/Vortex - Separate Phases pH_Adjust->LLE QuEChERS QuEChERS - Acetonitrile Extraction - Salting Out - d-SPE Cleanup pH_Adjust->QuEChERS Concentration Concentration (e.g., Nitrogen Evaporation) SPE->Concentration LLE->Concentration QuEChERS->Concentration Reconstitution Reconstitution in Analysis Solvent Concentration->Reconstitution Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Reconstitution->Analysis

Caption: General experimental workflow for the extraction of DBEP from complex matrices.

G cluster_investigation Investigation Phase cluster_remediation Remediation Actions Start Low DBEP Recovery Observed Q1 Is the extraction method appropriate for the matrix? Start->Q1 Q2 Is the solvent polarity and volume optimal? Q1->Q2 Yes A1 Consider alternative methods (e.g., QuEChERS, SPE) Q1->A1 No Q3 Are SPE steps (conditioning, elution) performed correctly? Q2->Q3 Yes A2 Optimize solvent system (e.g., change solvent, adjust ratio) Q2->A2 No Q4 Are matrix effects suspected? Q3->Q4 Yes A3 Review and optimize SPE protocol (e.g., stronger elution solvent) Q3->A3 No A4 Implement matrix-matched calibration or use an isotope-labeled standard Q4->A4 Yes Final Re-analyze and Verify Recovery Q4->Final No A1->Q2 A2->Q3 A3->Q4 A4->Final

Caption: Troubleshooting decision tree for addressing low DBEP recovery.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Bis(2-butoxyethyl) phthalate (DBEP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of DBEP?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Bis(2-butoxyethyl) phthalate (DBEP), by co-eluting compounds from the sample matrix.[1] These undetected components can either suppress or enhance the signal of DBEP, leading to inaccurate and unreliable quantification. This is a significant concern, especially when analyzing complex biological or environmental samples.

Q2: What causes matrix effects in DBEP analysis?

A2: Matrix effects primarily arise during the electrospray ionization (ESI) process within the mass spectrometer. Co-eluting endogenous or exogenous molecules from the sample matrix compete with DBEP for ionization, which can lead to a decreased signal intensity (ion suppression) or, less commonly, an increased signal (ion enhancement).

Q3: How can I assess the extent of matrix effects in my DBEP analysis?

A3: The presence and magnitude of matrix effects can be evaluated using several methods. A common quantitative approach is the post-extraction spike method. This involves comparing the peak area of DBEP in a standard solution to the peak area of a blank matrix extract spiked with the same concentration of DBEP. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS/MS analysis of DBEP in various matrices.

Problem 1: I am observing significant signal suppression for DBEP in my biological samples (e.g., plasma, urine) compared to my standards in a clean solvent. What is the cause and how can I resolve this?

Answer:

This is a classic case of ion suppression , a common matrix effect in LC-MS/MS analysis. The co-eluting components from your biological matrix are interfering with the ionization of DBEP in the mass spectrometer's ion source.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS/MS system. Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex samples. For a non-polar compound like DBEP, a reversed-phase (e.g., C18) SPE cartridge can be very effective.

    • Liquid-Liquid Extraction (LLE): Optimize your extraction solvent to selectively partition DBEP, leaving the interfering substances behind in the original sample matrix.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for complex matrices and has been successfully applied for the analysis of phthalates in various samples.[1][3]

  • Optimize Chromatographic Separation: Modifying your LC method can help to separate DBEP from the co-eluting matrix components.

    • Adjust the Gradient: A slower, more gradual gradient can improve the resolution between DBEP and interfering peaks.

    • Change the Column: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) column.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to compensate for matrix effects. A SIL-IS, such as this compound-d4, is chemically identical to DBEP and will be affected by matrix effects in the same way. By adding a known amount of the SIL-IS to your samples before preparation, you can accurately quantify DBEP based on the ratio of the analyte to the internal standard.

Problem 2: My recovery of DBEP is low and inconsistent across different samples. What could be the issue?

Answer:

Low and variable recovery can be caused by several factors during sample preparation. It is crucial to optimize and validate your extraction procedure.

Troubleshooting Steps:

  • Evaluate Your Extraction Method: The choice of sample preparation method is critical and depends on the matrix. The following table summarizes typical recovery rates for different methods used for phthalate analysis.

    Sample Preparation MethodMatrixAnalyteAverage Recovery (%)Reference
    QuEChERSEdible OilsPhthalates84 - 106[3]
    QuEChERSSeafood (high and low lipid)Phthalatesup to 79[1]
    QuEChERSBreast MilkPhthalates83.3 - 123.3[4]
    Solid-Phase Extraction (SPE)Human UrinePhthalate Metabolites69.8 - 105.3[5]
    Solid-Phase Extraction (SPE)Bottled WaterPhthalates>95[6]
    Liquid-Liquid Extraction (LLE)Human SerumBPs & Phthalates45.8 - 120[7]
  • Optimize Extraction Parameters:

    • For LLE: Ensure the pH of your aqueous phase is optimized for the extraction of DBEP. The choice of organic solvent is also critical for efficient partitioning.

    • For SPE: The conditioning, loading, washing, and elution steps must be carefully optimized. Ensure the cartridge does not dry out before loading the sample. The wash steps should be strong enough to remove interferences without eluting the analyte, and the elution solvent should be strong enough to fully recover DBEP.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS like this compound-d4 will co-elute with DBEP and experience similar losses during sample preparation, allowing for accurate correction of recovery issues.

Problem 3: I am observing a higher than expected signal for DBEP, even in my blank samples. What is the likely cause?

Answer:

This issue is likely due to background contamination . Phthalates, including DBEP, are ubiquitous in laboratory environments and can leach from plastic consumables.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Run procedural blanks (blanks that go through the entire sample preparation process) to pinpoint the source of contamination.

    • Systematically check all potential sources:

      • Solvents and reagents

      • Plastic tubes, pipette tips, and vial caps

      • Glassware (ensure it is thoroughly cleaned and rinsed with a high-purity solvent)

      • The LC system itself (tubing, pump, autosampler)

  • Mitigate Contamination:

    • Use glassware whenever possible and avoid plastic consumables.

    • Rinse all glassware with a high-purity solvent before use.

    • Use phthalate-free labware if available.

    • Run solvent blanks to ensure the cleanliness of your mobile phases and reconstitution solvents.

  • Address Potential Ion Enhancement: If contamination is ruled out, the high signal could be due to ion enhancement , where matrix components improve the ionization efficiency of DBEP. The mitigation strategies are the same as for ion suppression: improve sample cleanup, optimize chromatography, and use a SIL-IS.

Experimental Protocols & Data

LC-MS/MS Parameters for DBEP Analysis

The following table provides typical starting parameters for the LC-MS/MS analysis of DBEP. These should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions (Q1/Q3) DBEP: 367.2 -> 101.1 / 249.2[8]
DBEP-d4: 371.2 -> 101.1 / 253.2 (Predicted)

Note: The MRM transitions for DBEP-d4 are predicted based on the fragmentation of the unlabeled compound and should be experimentally confirmed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add DBEP-d4 Internal Standard sample->add_is extraction Extraction (SPE, LLE, or QuEChERS) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Results data_analysis->results

Caption: A typical experimental workflow for the LC-MS/MS analysis of DBEP.

troubleshooting_matrix_effects cluster_suppression Low Signal / Recovery cluster_enhancement High Signal / Blanks start Inaccurate DBEP Quantification check_recovery Evaluate Recovery & Matrix Effect start->check_recovery check_blanks Analyze Procedural Blanks start->check_blanks is_suppression Ion Suppression? check_recovery->is_suppression improve_cleanup Improve Sample Cleanup (SPE, LLE, QuEChERS) is_suppression->improve_cleanup Yes use_is Use Stable Isotope-Labeled Internal Standard (DBEP-d4) is_suppression->use_is Yes data_analysis_ok Accurate Quantification is_suppression->data_analysis_ok No optimize_lc Optimize LC Separation improve_cleanup->optimize_lc optimize_lc->use_is use_is->data_analysis_ok is_contamination Contamination Found? check_blanks->is_contamination identify_source Identify & Eliminate Contamination Source is_contamination->identify_source Yes consider_enhancement Consider Ion Enhancement (Mitigate as per Suppression) is_contamination->consider_enhancement No identify_source->data_analysis_ok consider_enhancement->data_analysis_ok

Caption: A troubleshooting decision tree for matrix effects in DBEP analysis.

References

Technical Support Center: Analysis of Bis(2-butoxyethyl) Phthalate in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for Bis(2-butoxyethyl) phthalate (B1215562) (DBEP) in water samples.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for detecting Bis(2-butoxyethyl) phthalate (DBEP) in water at low concentrations?

A1: The most common and sensitive techniques for trace-level detection of DBEP in water are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Both methods offer high selectivity and sensitivity, but the choice may depend on available instrumentation, sample matrix complexity, and desired limit of detection.

Q2: How can I improve the sensitivity of my GC-MS method for DBEP analysis?

A2: To enhance sensitivity in GC-MS analysis of DBEP, consider the following:

  • Use Selected Ion Monitoring (SIM) mode: Instead of scanning the full mass range, SIM mode focuses on specific ions characteristic of DBEP, increasing the signal-to-noise ratio and lowering the limit of detection.[3] A common fragment ion for many phthalates is m/z 149.[3]

  • Employ splitless injection: For trace analysis, a splitless injection ensures that the entire sample is transferred to the GC column, maximizing the analyte amount and thus sensitivity.[3]

  • Optimize GC parameters: Ensure proper carrier gas flow, inlet temperature, and column choice. A contaminated or degraded column can lead to peak tailing and reduced sensitivity.

Q3: What are the primary sources of background contamination with phthalates, and how can I minimize them?

A3: Phthalates are ubiquitous environmental contaminants, and background contamination is a significant challenge in trace analysis.[1] Common sources include:

  • Solvents and Reagents: Always use high-purity, phthalate-free solvents and reagents. It is advisable to run solvent blanks to check for contamination.

  • Glassware and Consumables: Avoid plastic containers and pipette tips. All glassware should be rigorously cleaned, for instance by rinsing with high-purity solvent like hexane (B92381) or acetone (B3395972) after washing.[4]

  • GC/LC System Components: Septa, gas lines, and vials can be sources of phthalate contamination.[4][5] Using low-bleed septa and stainless steel or copper gas lines is recommended.[5]

Q4: What is the purpose of Solid-Phase Extraction (SPE) in DBEP analysis?

A4: Solid-Phase Extraction (SPE) is a widely used sample preparation technique to preconcentrate DBEP from a large volume of water and to remove interfering matrix components.[1][6] This leads to a cleaner sample and a lower limit of detection. Common sorbents for phthalate extraction include C18 and Florisil.[6]

Troubleshooting Guides

Problem 1: Poor or No DBEP Peak Detected

This is a common issue that can arise from problems in sample preparation, the GC-MS system, or the analytical method itself.

Troubleshooting Workflow:

start No DBEP Peak Detected check_system Is the internal standard also missing? start->check_system system_issue System-Level Failure check_system->system_issue Yes analyte_issue Analyte-Specific Issue check_system->analyte_issue No check_injection Verify Syringe and Injection Port system_issue->check_injection check_sample_prep Review Sample Preparation (Extraction & Concentration) analyte_issue->check_sample_prep check_gc_column Inspect GC Column Integrity and Performance check_injection->check_gc_column check_ms_detector Check MS Detector Status and Tuning check_gc_column->check_ms_detector

Caption: Troubleshooting workflow for absent DBEP peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Sample Extraction Review the SPE or liquid-liquid extraction protocol. Ensure correct pH, solvent volumes, and elution steps. Perform a recovery study with a spiked sample.[1][6]
Analyte Degradation DBEP can degrade due to active sites in the GC inlet or column. Deactivate the inlet liner or use a new one. Trim the first few centimeters of the column.[5]
GC Inlet Issues A leaking septum or incorrect inlet temperature can cause sample loss. Replace the septum and optimize the temperature.[5]
Column Contamination Buildup of matrix components can obscure or adsorb the analyte. Bake out the column according to the manufacturer's instructions.[4]
MS Detector Not Functioning The mass spectrometer may not be tuned correctly, or the filament could be burnt out. Perform a system check and tune the instrument.[5]
Problem 2: High Background Noise or Contamination in Blanks

High background levels of phthalates can mask the DBEP signal, leading to an artificially high limit of detection.

Logical Relationship for Contamination Source Identification:

start High Phthalate Background in Blanks solvent_blank Analyze Pure Solvent start->solvent_blank is_solvent_clean Is the solvent clean? solvent_blank->is_solvent_clean reagent_issue Contaminated Reagents/Solvents is_solvent_clean->reagent_issue No system_issue System Contamination is_solvent_clean->system_issue Yes check_glassware Perform Glassware Leaching Test system_issue->check_glassware check_system_components Inspect GC/LC System Components (Septa, Tubing, Vials) system_issue->check_system_components

Caption: Identifying the source of phthalate contamination.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contaminated Solvents/Reagents Test a fresh bottle of high-purity solvent. If clean, filter your working solvents. For reagents like sodium sulfate, bake at 400°C to remove phthalates.[4]
Leaching from Consumables Perform a leaching study on pipette tips and vials by incubating them with a clean solvent and then analyzing the solvent.[4] Switch to glass and solvent-rinsed equipment.
GC/LC System Bleed The injector septum can be a source of phthalate bleed. Use high-temperature, low-bleed septa. Ensure carrier gas lines are made of copper or stainless steel.[5]
Carryover from Previous Injections If a highly concentrated sample was run previously, carryover can occur. Clean the injector liner and bake out the column. Run multiple solvent blanks to ensure the system is clean.[4]

Quantitative Data

Table 1: Comparison of Analytical Methods for Phthalate Detection in Water

Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Reference
GC-MS (SIM mode)0.1 - 1.0 µg/L0.3 - 3.0 µg/L[7]
LC-MS/MS0.2 - 1.0 ng/L0.6 - 3.0 ng/L[1]
GC-ECD0.084 µg/L (for DBEP)Not Specified[8]
Dispersive Liquid-Liquid Microextraction (DLLME) with GC-MS1 - 8 ng/mL5 - 14 ng/mL[9][10]

Note: LOD and LOQ values are highly dependent on the specific instrument, sample matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction and preconcentration of DBEP from water samples using an SPE cartridge.

Workflow for SPE:

start Water Sample (1 L) conditioning Condition SPE Cartridge (e.g., with Methanol then Water) start->conditioning loading Load Water Sample through Cartridge conditioning->loading washing Wash Cartridge to Remove Interferences loading->washing elution Elute DBEP with Organic Solvent (e.g., Ethyl Acetate) washing->elution concentration Concentrate Eluate under Nitrogen elution->concentration reconstitution Reconstitute in Final Volume for Analysis concentration->reconstitution end Analysis by GC-MS or LC-MS/MS reconstitution->end

References

Technical Support Center: Bis(2-butoxyethyl) phthalate (DBEP) Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help prevent, identify, and troubleshoot contamination issues during the trace analysis of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP) and other related phthalates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of DBEP and other phthalate contamination in a laboratory setting?

A1: Phthalates like DBEP are ubiquitous plasticizers, and contamination can arise from numerous sources at any stage of the analysis.[1] The most common sources include:

  • Solvents and Reagents: Even high-purity or HPLC-grade solvents can contain trace levels of phthalates.[1][2] Common culprits include methylene (B1212753) chloride, acetone (B3395972), and ethyl acetate.[2] Deionized water systems can also be a source if the water is stored in plastic tanks.[2]

  • Laboratory Consumables: Plastic items are a primary source of contamination. This includes pipette tips, syringe filters, tubing (especially PVC and PEEK), sample vials, caps, and septa.[3][4][5]

  • Glassware: Improperly cleaned glassware can have phthalates adsorbed to its surface from the air or previous analyses.[6]

  • Laboratory Environment: Phthalates are present in indoor air and dust, originating from flooring, paints, cables, and furniture.[3][6] This airborne contamination can adsorb onto any exposed surface, including glassware, equipment, and the outer needle of autosampler syringes.[7][8]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates, which may be inadvertently introduced into samples.[4]

  • Sample Storage: Storing samples or standards in containers wrapped with parafilm or near materials like cardboard and recycled paper can introduce contamination.[3]

Q2: What type of labware is recommended to minimize DBEP contamination?

A2: Whenever possible, avoid plastic.

  • Glassware: Use high-quality borosilicate glassware for all sample preparation and storage.

  • Metals: Stainless steel and aluminum (e.g., aluminum foil for covering glassware) are generally safe alternatives.[3]

  • Plastics (If Unavoidable): If plastics must be used, polypropylene (B1209903) (PP) and high-density polyethylene (B3416737) (HDPE) are generally preferred over polyvinyl chloride (PVC), which is a major source of phthalates. However, it is critical to test any new batch of plastic consumables for phthalate leaching before use in sensitive analyses.[5]

  • Vial Caps and Septa: Use PTFE-lined silicone septa. The PTFE layer provides an inert barrier, preventing the sample from contacting the silicone, which can be a source of contamination.[4]

Q3: How should I properly clean glassware for ultra-trace phthalate analysis?

A3: A rigorous, multi-step cleaning protocol is essential.

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]

  • Solvent Rinse: Rinse thoroughly with a high-purity solvent like acetone or hexane (B92381) to remove organic residues.[1][4] This should be performed in a fume hood.

  • Water Rinse: Rinse multiple times with tap water, followed by several rinses with high-purity, phthalate-free deionized water.[1][4]

  • Baking: Heat the glassware in a muffle furnace at 400-450°C for at least 2-4 hours.[1][6] This helps to thermally desorb any remaining organic contaminants.

  • Storage: After cooling, immediately cover all openings with pre-cleaned aluminum foil (foil that has been rinsed with a high-purity solvent) and store in a clean, dust-free environment, such as a desiccator.[1][4]

Q4: Is it necessary to run a blank sample with every analysis batch?

A4: Absolutely. A procedural blank (also known as a method blank) is critical. This is a sample composed of clean matrix (e.g., phthalate-free water or solvent) that is subjected to the entire analytical process—from extraction and concentration to analysis—alongside your actual samples. This blank is the most effective way to assess the level of contamination introduced during the complete workflow.

Troubleshooting Guides

Issue 1: High DBEP Background Signal in Analytical Blanks

Your solvent blanks or procedural blanks show significant, unacceptable peaks corresponding to DBEP or other phthalates.

Objective: To systematically isolate and eliminate the source of contamination.

Troubleshooting Workflow:

Start High Phthalate Background Detected CheckSolvents Step 1: Test Solvents & Reagents Start->CheckSolvents SolventContaminated Source Found: Purify or Replace Solvents CheckSolvents->SolventContaminated Contaminated SolventClean Solvents are Clean CheckSolvents->SolventClean Clean CheckGlassware Step 2: Test Glassware SolventClean->CheckGlassware GlasswareContaminated Source Found: Implement Rigorous Cleaning Protocol CheckGlassware->GlasswareContaminated Contaminated GlasswareClean Glassware is Clean CheckGlassware->GlasswareClean Clean CheckConsumables Step 3: Test Consumables (Vials, Tips, Filters) GlasswareClean->CheckConsumables ConsumablesContaminated Source Found: Source Phthalate-Free Alternatives CheckConsumables->ConsumablesContaminated Contaminated ConsumablesClean Consumables are Clean CheckConsumables->ConsumablesClean Clean CheckInstrument Step 4: Check GC/LC-MS System ConsumablesClean->CheckInstrument InstrumentContaminated Source Found: Clean Injector, Bake Column, Check Tubing CheckInstrument->InstrumentContaminated Contaminated InstrumentClean System is Clean CheckInstrument->InstrumentClean Clean CheckEnvironment Step 5: Assess Lab Environment InstrumentClean->CheckEnvironment EnvironmentContaminated Source Found: Minimize Air Exposure, Use Clean Bench CheckEnvironment->EnvironmentContaminated Contaminated

Caption: A logical workflow for troubleshooting high phthalate background.
Issue 2: Blanks are Clean, but Samples Show Unexpectedly High DBEP Levels

Your procedural blanks are clean, indicating the contamination is introduced during sample handling or from the sample matrix itself.

Possible Causes & Solutions:

  • Sample-Specific Contamination: The contamination may originate from the container the sample was collected or stored in before reaching the lab.

    • Action: Review the entire sample life-cycle. If possible, use pre-cleaned glass containers for future sample collection.

  • Cross-Contamination: High-concentration samples may be contaminating subsequent samples.

    • Action: Ensure dedicated glassware is used for high- and low-concentration samples. Always run a solvent blank after a sample expected to have high phthalate levels.[4]

  • Instrument Carryover: Phthalates can adsorb to surfaces within the GC or LC system, such as the injection port liner or the column, and then slowly bleed off in subsequent runs.[4]

    • Action: Clean or replace the GC injector liner and septum.[1] Perform a column bake-out according to the manufacturer's guidelines to strip contaminants.[1]

Quantitative Data on Phthalate Leaching

While specific quantitative data for DBEP leaching is limited, the data for other common phthalates from laboratory consumables provides a valuable guide for potential contamination sources.

Laboratory ConsumablePhthalate DetectedReported Leaching Level (µg/cm²)
Pipette TipsDEHP0.36
Pipette TipsDINP0.86
PTFE Filter HoldersDBP2.49
Regenerated Cellulose FiltersDBP0.61
Cellulose Acetate FiltersDMP5.85
Parafilm®DEHPup to 0.50

Table adapted from a 2008 study on laboratory contamination sources.[5]

Experimental Protocols

Protocol 1: Testing Solvents for Phthalate Contamination

This protocol allows for the concentration of trace phthalates in a solvent for easier detection.

  • Preparation: Work in a clean environment (e.g., a fume hood thoroughly wiped with acetone). Use glassware that has been rigorously cleaned and baked (see FAQ A3).

  • Concentration: Carefully measure a large volume (e.g., 100-200 mL) of the solvent into a clean concentration tube or flask.[1][4]

  • Evaporation: Under a gentle stream of high-purity nitrogen, evaporate the solvent down to a final volume of 1 mL.[1][4]

  • Analysis: Transfer the 1 mL concentrate to an autosampler vial and analyze using your established GC-MS or LC-MS method.

  • Evaluation: Compare the results to a direct injection of the un-concentrated solvent. A significant increase in phthalate peaks in the concentrated sample indicates solvent contamination.

Protocol 2: General Sample Preparation for Phthalate Analysis from Polymers

This protocol is a general guideline based on EPA Method 8061 for extracting phthalates from a solid matrix.[9]

  • Sample Division: Finely divide the sample to increase surface area for extraction. This can be done by cutting, grinding, or drilling the material.[9]

  • Extraction: Accurately weigh a portion of the prepared sample into a clean glass vial. Add a known volume of a suitable extraction solvent (e.g., 1:1 hexane:acetone).[9]

  • Agitation: Seal the vial with a PTFE-lined cap. Agitate the sample using a sonicator, shaker, or vortex mixer for a set period (e.g., 30-60 minutes) to facilitate extraction. Gentle heating may be applied to enhance efficiency.[9]

  • Analysis: After extraction, allow any solid particles to settle. Carefully take an aliquot of the solvent and analyze it by GC-MS.[9]

  • Quantification: The concentration of DBEP in the original sample is calculated based on the concentration found in the extract, the volume of solvent used, and the initial mass of the sample.[9]

Visualizations

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis glassware Glassware prep_risk Contamination Risk glassware->prep_risk solvents Solvents & Reagents solvents->prep_risk consumables Consumables (Pipette Tips, Vials) consumables->prep_risk system GC/LC System (Tubing, Syringe, Liner) analysis_risk Contamination Risk system->analysis_risk lab_air Laboratory Air & Dust lab_air->prep_risk Adsorption lab_air->analysis_risk Adsorption

Caption: Key contamination points in the DBEP analytical workflow.

References

Method development for separating Bis(2-butoxyethyl) phthalate from its isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Method Development for Separating Bis(2-butoxyethyl) phthalate (B1215562) from its Isomers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing analytical methods for the separation of Bis(2-butoxyethyl) phthalate (DBEP) from its structural isomers, particularly Bis(2-ethylhexyl) phthalate (DEHP).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound (DBEP) from its isomers?

A1: The primary challenge in separating phthalate isomers like DBEP and Bis(2-ethylhexyl) phthalate (DEHP) lies in their similar physicochemical properties. They often have identical molecular weights and similar polarities, which can lead to co-elution or poor peak resolution during chromatographic analysis.[1] High-molecular-weight phthalates are particularly difficult to resolve.[1]

Q2: Which analytical technique is generally better for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both techniques are widely used for phthalate analysis. GC-Mass Spectrometry (GC-MS) often provides superior chromatographic resolution for many phthalates compared to Liquid Chromatography-Mass Spectrometry (LC-MS).[1] However, HPLC can offer alternative selectivity, especially when using specific stationary phases, which may be advantageous for resolving challenging isomer pairs.[1] The choice often depends on the available equipment, the complexity of the sample matrix, and the specific isomers being targeted.

Q3: What is a critical factor for achieving good resolution in GC?

A3: The choice of the GC column's stationary phase is critical. Different phases provide varying selectivities for phthalates. For instance, on an Rxi-35Sil MS column, the elution order of DBEP and DEHP can be different compared to other columns like the Rtx-440 or Rxi-XLB, which can be exploited to achieve separation.[2][3]

Q4: How can I improve the separation of DBEP and DEHP using HPLC?

A4: For HPLC, optimizing the mobile phase composition and choosing the right column are key. While C18 columns are common, a Phenyl-Hexyl stationary phase can provide alternative selectivity through π-π interactions with the phthalates' aromatic rings, potentially enhancing the separation of structurally similar isomers.[1] Additionally, adjusting the column temperature can alter selectivity and improve peak efficiency.[1]

Q5: My phthalate peaks have disappeared or are very small. What should I do?

A5: This common issue can stem from problems in the injection system, sample preparation, or the GC column itself. Check for a clogged syringe, ensure the injector temperature is adequate for vaporization (typically 250-280°C), and inspect the inlet liner for active sites that can adsorb analytes. Column contamination or degradation can also lead to peak loss.

Troubleshooting Guides

Guide 1: Poor Peak Resolution or Co-elution in GC Analysis

Issue: this compound (DBEP) and Bis(2-ethylhexyl) phthalate (DEHP) peaks are not baseline separated (Resolution, Rs < 1.5).

This guide provides a systematic approach to improving the chromatographic separation between DBEP and DEHP.

G cluster_0 Troubleshooting Workflow: Poor Peak Resolution start Poor Resolution (Rs < 1.5) between DBEP and DEHP check_column Is the GC column suitable? (e.g., Rtx-440, Rxi-XLB) start->check_column optimize_temp Optimize Oven Temperature Program (e.g., slower ramp rate) check_column->optimize_temp  Yes   change_column Action: Select a column with better selectivity (see Table 1) check_column->change_column  No   check_flow Verify Carrier Gas Flow Rate (e.g., 1.0-1.2 mL/min for Helium) optimize_temp->check_flow end_good Resolution Achieved (Rs >= 1.5) check_flow->end_good  Success   end_bad Resolution still poor. Consider HPLC as an alternative. check_flow->end_bad  No Improvement   change_column->optimize_temp

Caption: Troubleshooting workflow for poor GC peak resolution.

Potential Causes and Solutions:

  • Inappropriate GC Column: The stationary phase may not have sufficient selectivity for the isomer pair.

    • Solution: Consult comparative data (see Table 1) and select a column known to provide good separation, such as an Rtx-440 or Rxi-XLB.[2][3] These columns have demonstrated the ability to resolve DBEP and DEHP.

  • Sub-optimal Oven Temperature Program: A fast temperature ramp can cause analytes to elute too quickly, reducing separation.

    • Solution: Decrease the ramp rate (e.g., from 20°C/min to 10°C/min) to increase the interaction time of the analytes with the stationary phase.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency.

    • Solution: Ensure the flow rate is set to the optimal range for the carrier gas and column dimensions, typically around 1.0-1.2 mL/min for helium in a 0.25 mm ID column.

Guide 2: Contamination and High Background in Blanks

Issue: Your analytical blanks show significant peaks corresponding to phthalates, including DEHP, which is a common laboratory contaminant.

Phthalate contamination can originate from numerous sources in the lab. This workflow helps systematically identify and eliminate them.

G cluster_1 Troubleshooting Workflow: Phthalate Contamination start High Phthalate Background in Blank test_solvents Analyze Reagent Blank (solvents, water) start->test_solvents test_consumables Test Consumables (vials, pipette tips, filters) test_solvents->test_consumables  Clean   remedy_solvents Action: Purify or replace contaminated solvents test_solvents->remedy_solvents Contaminated test_glassware Test Glassware Cleaning Procedure test_consumables->test_glassware  Clean   remedy_consumables Action: Source phthalate-free consumables test_consumables->remedy_consumables Contaminated test_system Check GC/HPLC System (septa, tubing, syringe) test_glassware->test_system  Clean   remedy_glassware Action: Implement rigorous glassware cleaning protocol test_glassware->remedy_glassware Contaminated remedy_system Action: Replace contaminated components (e.g., low-bleed septa) test_system->remedy_system Contaminated end_clean Blank is Clean test_system->end_clean  Clean   remedy_solvents->start remedy_consumables->start remedy_glassware->start remedy_system->start

Caption: Workflow for identifying sources of phthalate contamination.

Potential Sources and Solutions:

  • Solvents and Reagents: HPLC-grade solvents can still contain trace levels of phthalates.

    • Solution: Test each solvent by concentrating a large volume and analyzing the residue. If contaminated, purify by distillation or purchase a higher purity grade.

  • Plastic Consumables: Plastic pipette tips, vials, caps, and syringe filters are major sources of phthalate leaching.

    • Solution: Avoid plastic wherever possible. Use glass pipettes and vials. If plastic tips are necessary, rinse them with a clean solvent before use.

  • Glassware: Improperly cleaned glassware can harbor phthalate residues.

    • Solution: Implement a rigorous cleaning procedure: wash with a phosphate-free detergent, rinse thoroughly with tap and then deionized water, followed by a final rinse with high-purity acetone (B3395972) or hexane. Bake glassware at a high temperature (e.g., 250°C) if possible.

  • GC/HPLC System: Components like injector septa and plastic tubing in gas lines can be sources of phthalate bleed.

    • Solution: Use high-temperature, low-bleed septa. Replace any plastic tubing in the carrier gas line with copper or stainless steel.

Quantitative Data

Table 1: GC Retention Times of DBEP and DEHP on Various Stationary Phases

This table summarizes the retention times for this compound (DBEP) and Bis(2-ethylhexyl) phthalate (DEHP) on different GC columns under identical conditions, allowing for a direct comparison of column selectivity. A larger difference in retention time (Δt) suggests better separation. Baseline resolution is typically achieved when Rs ≥ 1.5.[4]

GC Column (Stationary Phase)DBEP Retention Time (min)[3]DEHP Retention Time (min)[3]Retention Time Difference (Δt, min)Elution Order
Rtx-440 4.124.210.09DBEP then DEHP
Rxi-XLB 3.823.950.13DBEP then DEHP
Rxi-5ms 3.603.820.22DBEP then DEHP
Rtx-50 4.084.05-0.03DEHP then DBEP
Rxi-35Sil MS 4.214.12-0.09DEHP then DBEP
Rtx-CLPesticides 3.393.520.13DBEP then DEHP
Rtx-CLPesticides2 3.853.910.06DBEP then DEHP

Data adapted from Restek Corporation application note under consistent GC conditions for rapid analysis.[3] Note the reversal in elution order on the Rtx-50 and Rxi-35Sil MS columns.[2]

Experimental Protocols

Protocol 1: GC-MS Method for Separation of DBEP and DEHP

This protocol is a starting point for the separation of DBEP and its isomer DEHP using a gas chromatograph coupled with a mass spectrometer. Optimization may be required for specific instruments and sample matrices.

1. Sample Preparation (e.g., for a solid plastic sample):

  • Weigh approximately 1 gram of the sample, cut into small pieces (<2 mm²), into a glass vial.
  • Add a known volume of a suitable solvent (e.g., 10 mL of dichloromethane (B109758) or hexane).
  • Spike with an appropriate internal standard if quantitative analysis is required.
  • Agitate the sample (e.g., sonication or shaking) for a set period (e.g., 1 hour) to extract the phthalates.
  • Allow the solid material to settle.
  • Transfer an aliquot of the supernatant into a GC vial for analysis.

2. GC-MS Parameters:

ParameterRecommended Value
GC Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 150°C (hold 1 min), ramp to 320°C at 15°C/min, hold 5 min
Inlet Temperature 280°C[2]
Injection Mode Splitless
Injection Volume 1 µL
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
SIM Ions (for quantification) m/z 149 (common for most phthalates), plus unique ions for confirmation.
Protocol 2: HPLC-UV Method for Phthalate Analysis

This protocol provides a general framework for the analysis of phthalates using HPLC with UV detection. This method can be adapted to improve the separation of DBEP and DEHP.

1. Sample Preparation (e.g., for a water sample):

  • Use solid-phase extraction (SPE) for sample clean-up and concentration.
  • Condition a C18 SPE cartridge with methanol, followed by HPLC-grade water.
  • Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.
  • Wash the cartridge with water to remove polar impurities.
  • Elute the phthalates with a small volume of acetonitrile (B52724) or methanol.
  • Filter the eluate through a 0.45 µm syringe filter (use a filter material tested for low phthalate leachables) into an HPLC vial.

2. HPLC-UV Parameters:

ParameterRecommended Value
HPLC Column Phenyl-Hexyl or C18 (e.g., 150 mm x 4.6 mm ID, 3.5 µm particle size)[1]
Mobile Phase A HPLC-Grade Water
Mobile Phase B HPLC-Grade Acetonitrile
Gradient Program Start at 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C (optimization may be required)[1]
Injection Volume 10-20 µL
UV Detector Wavelength 230 nm[5] or 225 nm[6]

References

Addressing interferences in the analysis of Bis(2-butoxyethyl) phthalate in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences during the analysis of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP) and other phthalates in biological matrices.

Troubleshooting Guides

Issue: High Background Levels of Phthalates in Analytical Blanks

High background levels of phthalates are a frequent challenge in sensitive analytical methods like GC-MS and LC-MS/MS. This guide provides a systematic approach to identifying and eliminating sources of contamination.[1]

Q1: My analytical blanks show significant peaks for DBEP and other phthalates. What is the likely source of this contamination?

A1: Phthalate contamination is ubiquitous in laboratory environments.[2] The most common sources include:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[3] Water from deionized (DI) water systems can also be a source if the system uses plastic components.[3]

  • Laboratory Consumables: Many plastic lab supplies, such as pipette tips, syringe filters, vials, and gloves (especially PVC/vinyl), can leach phthalates into your samples.[4] Parafilm is also a known source of contamination.[5]

  • Glassware: Improperly cleaned glassware can harbor phthalate residues.

  • Analytical Instrument: The GC or LC system itself can be a source of contamination, particularly the injector, syringe, and tubing.[1][6] Phthalates from the lab air can adsorb onto the outer surface of the syringe needle.[1][6]

  • Laboratory Environment: Phthalates are present in flooring materials, paints, adhesives, and cables, and can contaminate samples through airborne particles.[3]

Q2: How can I systematically identify the source of phthalate contamination?

A2: A step-by-step approach is recommended to isolate the contamination source. Begin by analyzing a laboratory reagent blank. If the blank is contaminated, proceed through the following steps, testing for contamination at each stage.

Troubleshooting Workflow for Phthalate Contamination

A High Phthalate Background Detected B Analyze Laboratory Reagent Blank (LRB) A->B C Test Solvents and Reagents B->C If LRB is contaminated D Test Consumables (Vials, Pipette Tips, etc.) C->D If solvents are clean H Purify/Replace Solvents C->H If solvents contaminated E Test Glassware D->E If consumables are clean I Source Phthalate-Free Consumables D->I If consumables contaminated F Check GC/LC System E->F If glassware is clean J Implement Rigorous Glassware Cleaning E->J If glassware contaminated G Assess Lab Environment F->G If instrument is clean K Clean/Maintain Instrument F->K If instrument contaminated L Improve Lab Hygiene G->L If environment is the source M Verification: Analyze Clean Blanks H->M I->M J->M K->M L->M

A systematic workflow for identifying and eliminating sources of phthalate contamination.

Q3: What are the best practices for cleaning glassware to remove phthalate contamination?

A3: A rigorous, multi-step cleaning process is essential.[4]

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]

  • Tap Water Rinse: Thoroughly rinse with tap water at least six times.[1]

  • Deionized Water Rinse: Rinse at least three to six times with deionized or Milli-Q water.[1][4]

  • Solvent Rinse: Rinse with a high-purity solvent like acetone (B3395972) to remove organic residues, followed by a rinse with hexane (B92381) or isooctane.[4]

  • Baking: For non-volumetric glassware, bake in a muffle furnace at 400-450°C for a minimum of two hours.[4]

  • Storage: After cooling, cover openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]

Issue: Poor Signal, Inaccurate, or Irreproducible Results in LC-MS/MS Analysis

Matrix effects are a major cause of poor data quality in LC-MS/MS analyses of biological samples. They occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[7][8][9]

Q4: My DBEP signal is suppressed, and the results are not reproducible when analyzing plasma samples. Could this be a matrix effect?

A4: Yes, this is a classic sign of matrix effects. Components in biological matrices like plasma (e.g., phospholipids, salts, proteins) can co-elute with your analyte of interest and suppress its ionization efficiency in the mass spectrometer's source.[7][9] This can lead to reduced sensitivity, poor accuracy, and high variability in your results.[10]

Q5: How can I assess and quantify matrix effects in my method?

A5: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method.[9] This involves comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solvent solution at the same concentration.

The Matrix Factor (MF) is calculated as follows: MF = (Peak Response in Post-Extracted Spiked Matrix) / (Peak Response in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q6: What strategies can I use to mitigate matrix effects?

A6: Several strategies can be employed to reduce or eliminate matrix effects:

  • Improve Sample Preparation: Use more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[10] On-line SPE methods can be particularly effective.[11][12]

  • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the analyte from co-eluting matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., DBEP-d4) is the most effective way to compensate for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by suppression or enhancement in the same way, allowing for accurate correction.[13]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Logical Flow for Addressing Matrix Effects

A Poor Signal or Irreproducible Results B Hypothesize Matrix Effect A->B C Assess Matrix Effect (Post-Extraction Spike) B->C D Matrix Effect Confirmed? C->D E Optimize Sample Preparation (e.g., SPE) D->E Yes I Method Validated D->I No (MF ≈ 1) J Investigate Other Issues D->J No F Optimize Chromatography E->F G Implement Stable Isotope-Labeled Internal Standard F->G H Re-evaluate Matrix Effect G->H H->D

A logical workflow for identifying, mitigating, and validating the absence of matrix effects.

FAQs (Frequently Asked Questions)

Q7: Is it better to analyze for the parent phthalate (DBEP) or its metabolites in urine?

A7: Analyzing for phthalate metabolites in urine is generally preferred. This approach significantly reduces the "phthalate blank problem" because the metabolites are not present as environmental contaminants.[2] In humans, parent phthalates like DBEP are metabolized to their monoesters (e.g., mono-(2-butoxyethyl) phthalate) and other oxidative products before being excreted in urine.[14]

Q8: Can my GC-MS system cause co-elution issues for DBEP?

A8: Yes, co-elution can be an issue in GC-MS analysis of phthalates, as many share a common base peak ion (m/z 149), making identification difficult if they are not chromatographically separated.[15] For DBEP, it has been noted that on certain GC columns (like an Rxi-35Sil MS), it may co-elute or have its elution order change relative to bis(2-ethylhexyl) phthalate (DEHP).[15] Using a different stationary phase, such as an Rtx-440 or Rxi-XLB column, can provide better resolution.[15]

Q9: What are typical sample preparation methods for analyzing DBEP in blood or plasma?

A9: Common methods include:

  • Protein Precipitation (PPT): A fast but less clean method, often followed by LC-MS/MS. It is known to be susceptible to matrix effects.[10]

  • Liquid-Liquid Extraction (LLE): Involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent (e.g., hexane).[13]

  • Solid-Phase Extraction (SPE): A more selective technique that can provide a cleaner extract, reducing matrix interferences.[11][16]

Q10: I am using dried blood spots (DBS) for sample collection. Are there specific validation requirements?

A10: Yes, DBS methods require specific validation experiments in accordance with regulatory guidelines.[17] Key validation parameters include assessing the effect of hematocrit, ensuring stability of the analyte on the DBS card under various storage conditions, and demonstrating acceptable accuracy and precision.[17][18]

Data and Protocols

Table 1: Leaching of Common Phthalates from Laboratory Consumables
ConsumablePhthalate LeachedMaximum Leaching (µg/cm²)Reference
Pipette TipsDiethylhexyl phthalate (DEHP)0.36[19]
Diisononyl phthalate (DINP)0.86[19]
PTFE Syringe FilterDibutyl phthalate (DBP)2.49[19]
Regenerated Cellulose FilterDibutyl phthalate (DBP)0.61[19]
Cellulose Acetate FilterDimethyl phthalate (DMP)5.85[19]
Parafilm®Diethylhexyl phthalate (DEHP)0.50[19]

Note: PTFE is Polytetrafluoroethylene.

Experimental Protocol: On-line SPE-LC/MS/MS for Phthalate Metabolites in Urine

This protocol is based on a method for the automated analysis of phthalate metabolites, which minimizes handling and potential for contamination.[11][12]

1. Sample Pre-treatment (Automated)

  • Take 100 µL of urine sample.

  • Add β-glucuronidase to deconjugate the metabolites.

  • Add a stable isotope-labeled internal standard mix.

  • Incubate to allow for enzymatic hydrolysis.

2. On-line Solid-Phase Extraction (SPE)

  • System: An HPLC system with a switching valve and two columns.

  • Preconcentration Column: A silica-based monolithic column.

  • Procedure:

    • The pre-treated sample is injected onto the preconcentration column, where the phthalate metabolites are retained.

    • The column is washed with a weak solvent (e.g., water) to remove salts and polar interferences.

3. Chromatographic Separation and MS/MS Detection

  • Analytical Column: A silica-based conventional C18 analytical column.

  • Procedure:

    • The switching valve position is changed to elute the trapped analytes from the preconcentration column onto the analytical column using the LC gradient.

    • Analytes are separated on the analytical column.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Operated in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Workflow for Automated On-line SPE-LC/MS/MS Analysis

cluster_0 Sample Preparation (Autosampler) cluster_1 On-line SPE-LC/MS/MS System A 100 µL Urine Sample B Add β-glucuronidase & IS A->B C Incubate B->C D Inject onto Preconcentration Column C->D E Wash Interferences to Waste D->E F Switch Valve: Elute to Analytical Column E->F G Chromatographic Separation F->G H Detect by MS/MS G->H

Automated workflow for the analysis of phthalate metabolites in urine using on-line SPE-LC/MS/MS.

References

Technical Support Center: Optimizing Ionization for Bis(2-butoxyethyl) Phthalate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mass spectrometry analysis of bis(2-butoxyethyl) phthalate (B1215562) (DBEP).

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of bis(2-butoxyethyl) phthalate (DBEP) and what are its expected precursor ions in mass spectrometry?

A1: this compound (DBEP) has a molecular weight of 366.45 g/mol .[1][2][3] In mass spectrometry, the expected precursor ions will depend on the ionization technique and mobile phase composition. Common adducts observed include:

  • [M+H]⁺: 367.2 m/z

  • [M+NH₄]⁺: 384.2 m/z

  • [M+Na]⁺: 389.2 m/z

  • [M-H]⁻: 365.2 m/z

In positive ion mode, protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺) are commonly observed, especially with electrospray ionization (ESI).[4][5] The use of ammonium (B1175870) acetate (B1210297) in the mobile phase can promote the formation of the ammonium adduct ([M+NH₄]⁺).[6] With atmospheric pressure chemical ionization (APCI) using ammonia (B1221849) as a reagent gas, the protonated molecule ([M+H]⁺) is often the base peak.[7]

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for DBEP analysis?

A2: Both ESI and APCI can be used for the analysis of DBEP, and the choice depends on the sample matrix and the desired sensitivity.

  • ESI is a soft ionization technique well-suited for polar and semi-polar compounds. It is often used for phthalate analysis in liquid chromatography-mass spectrometry (LC-MS) methods.[6][8]

  • APCI is generally better for less polar compounds and can be less susceptible to matrix effects than ESI.[9] For phthalates, APCI with ammonia as a reagent gas has been shown to produce simple spectra with the protonated molecule as the base peak, which can be advantageous for quantification.[7]

Q3: What are the most common sources of background contamination in phthalate analysis?

A3: Phthalates are ubiquitous environmental and laboratory contaminants. Common sources of background contamination include:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[10]

  • Plasticware: Any plastic materials used during sample preparation, such as pipette tips, vials, and caps, can leach phthalates.[10]

  • Glassware: Improperly cleaned glassware or washing with contaminated detergents can introduce phthalates.[4]

  • LC System: Tubing, seals, and mobile phase reservoirs within the HPLC/UHPLC system can be sources of contamination.[10]

  • Laboratory Environment: Phthalates can be present in the laboratory air and can contaminate samples that are left exposed.

Troubleshooting Guides

Issue 1: High Background Signal of DBEP in Blank Injections

High background levels of phthalates are a frequent challenge in trace analysis. This guide provides a systematic approach to identifying and mitigating the source of contamination.

Troubleshooting Workflow:

start High DBEP Background in Blank process_solvent process_solvent start->process_solvent Step 1: Check Solvents decision decision process process result Background Signal Reduced sub_process sub_process decision_solvent decision_solvent process_solvent->decision_solvent Is new solvent blank clean? process_consumables Step 2: Test Consumables decision_solvent->process_consumables Yes sub_process_solvent Source new, high-purity solvents. Filter mobile phases. decision_solvent->sub_process_solvent No decision_consumables decision_consumables process_consumables->decision_consumables Are consumables clean? sub_process_solvent->process_solvent process_glassware Step 3: Check Glassware decision_consumables->process_glassware Yes sub_process_consumables Use phthalate-free vials, caps, and pipette tips. Rinse with clean solvent. decision_consumables->sub_process_consumables No decision_glassware decision_glassware process_glassware->decision_glassware Is glassware clean? sub_process_consumables->process_consumables process_system Step 4: Check LC-MS System decision_glassware->process_system Yes sub_process_glassware Implement rigorous cleaning: - Phosphate-free detergent - Solvent rinse (acetone/hexane) decision_glassware->sub_process_glassware No decision_system decision_system process_system->decision_system Is system clean after flushing? sub_process_glassware->process_glassware decision_system->result Yes sub_process_system Clean/replace tubing, seals, and injector components. Install a trap column. decision_system->sub_process_system No sub_process_system->process_system start Poor/Inconsistent DBEP Signal process_mobile_phase Adjust mobile phase additives: - Try 0.1% formic acid - Try 5-10 mM ammonium acetate - Optimize organic solvent percentage start->process_mobile_phase Step 1: Optimize Mobile Phase process process decision decision result Signal Optimized decision_mobile_phase decision_mobile_phase process_mobile_phase->decision_mobile_phase Signal Improved? process_source_params Systematically adjust: - Capillary/Spray Voltage - Gas Temperatures (Desolvation) - Gas Flow Rates (Nebulizer) - See Table 2 for starting points decision_mobile_phase->process_source_params Yes decision_mobile_phase->process_source_params No, proceed to next step decision_source_params decision_source_params process_source_params->decision_source_params Signal Improved? process_ionization_mode If using ESI, try APCI. If using positive mode, try negative mode. decision_source_params->process_ionization_mode Yes decision_source_params->process_ionization_mode No, proceed to next step decision_ionization_mode decision_ionization_mode process_ionization_mode->decision_ionization_mode Is alternative mode better? decision_ionization_mode->result Yes result_no_change Re-evaluate sample prep and chromatography decision_ionization_mode->result_no_change No

References

Reducing ion suppression for Bis(2-butoxyethyl) phthalate in electrospray ionization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to ion suppression in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of Bis(2-butoxyethyl) phthalate (DBEP)?

A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, interfere with the ionization of the analyte in the ESI source.[1] This leads to a decreased signal intensity for DBEP, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] Phthalates like DBEP are often found in complex matrices such as biological fluids, environmental samples, and consumer products, which contain numerous compounds that can cause ion suppression.[1][2]

Q2: What are the common causes of ion suppression for DBEP?

A2: Common causes of ion suppression for DBEP include:

  • Co-elution of matrix components: Endogenous substances from the sample matrix (e.g., lipids, proteins, salts) that elute from the liquid chromatography (LC) column at the same time as DBEP can compete for ionization.[1]

  • High concentrations of non-volatile components: These can alter the droplet formation and solvent evaporation processes in the ESI source, hindering the release of gas-phase analyte ions.

  • Contamination: Phthalates are ubiquitous environmental contaminants and can be introduced from solvents, glassware, and plastic labware, leading to high background signals and potential ion suppression.[2]

Q3: How can I determine if ion suppression is affecting my DBEP analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a DBEP standard solution into the LC eluent after the analytical column while injecting a blank matrix sample. A decrease in the DBEP signal at the retention time of interfering matrix components indicates ion suppression.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Poor Signal-to-Noise for DBEP

Q: I am observing a very low signal for DBEP, even at concentrations that should be detectable. What are the likely causes and how can I troubleshoot this?

A: Low signal-to-noise for DBEP is a common problem often linked to significant ion suppression. Here is a logical workflow to diagnose and resolve the issue:

Troubleshooting_Signal_Noise start Low Signal-to-Noise for DBEP check_blanks Analyze a Blank Injection (Solvent Only) start->check_blanks high_background High Background Noise? check_blanks->high_background contamination_source Source of Contamination? high_background->contamination_source Yes optimize_ms Optimize MS Parameters high_background->optimize_ms No sample_matrix Contamination from Sample Matrix contamination_source->sample_matrix No (in Blank) external_contamination External Contamination contamination_source->external_contamination Yes (in Blank) optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) sample_matrix->optimize_sample_prep check_consumables Systematically Check Consumables: - Solvents - Vials/Caps - Tubing external_contamination->check_consumables solution_found Problem Resolved optimize_sample_prep->solution_found check_consumables->solution_found optimize_lc Optimize Chromatographic Separation optimize_ms->optimize_lc optimize_lc->optimize_sample_prep

Caption: Troubleshooting workflow for low signal-to-noise of DBEP.

Troubleshooting Steps:

  • Analyze a Blank Injection: Inject a solvent blank to assess the baseline noise. A high background can indicate contamination.[2]

  • Identify Contamination Source: If the blank is contaminated, systematically check and replace solvents, vials, caps, and any plastic components with phthalate-free alternatives.[3]

  • Optimize Sample Preparation: If the background is low in the blank but the signal is suppressed in the sample, the issue is likely from the sample matrix.[4] Implementing or refining a sample preparation technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is crucial.[1][4]

  • Optimize Chromatographic Separation: Adjust the LC gradient to separate DBEP from co-eluting matrix components.

  • Optimize MS Parameters: Ensure the ESI source parameters are optimized for DBEP.

Issue 2: Inconsistent DBEP Quantification

Q: My quantitative results for DBEP are not reproducible across different samples of the same type. What could be causing this variability?

A: Inconsistent quantification is often a result of variable matrix effects between samples.

Troubleshooting_Quantification start Inconsistent DBEP Quantification use_is Are you using an internal standard (IS)? start->use_is implement_is Implement a Stable Isotope-Labeled Internal Standard (e.g., DBEP-d4) use_is->implement_is No check_is_performance Evaluate IS Response Consistency use_is->check_is_performance Yes solution_found Problem Resolved implement_is->solution_found is_inconsistent IS response also variable? check_is_performance->is_inconsistent improve_sample_prep Improve Sample Preparation for Matrix Removal is_inconsistent->improve_sample_prep Yes matrix_matched_cal Use Matrix-Matched Calibrators is_inconsistent->matrix_matched_cal No, only analyte varies improve_sample_prep->solution_found matrix_matched_cal->solution_found

Caption: Troubleshooting workflow for inconsistent DBEP quantification.

Troubleshooting Steps:

  • Use an Internal Standard (IS): The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (e.g., DBEP-d4). The IS co-elutes with the analyte and experiences similar ion suppression, allowing for a reliable ratio-based quantification.

  • Improve Sample Preparation: If an IS is already in use and its response is also variable, this indicates severe and inconsistent matrix effects. Further optimization of the sample preparation method is necessary to remove more of the interfering components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to mimic the ion suppression observed in the unknown samples.

Experimental Protocols for Reducing Ion Suppression

Solid Phase Extraction (SPE) for Plasma Samples

This protocol provides a method for extracting DBEP from plasma while minimizing matrix components that cause ion suppression.

Methodology:

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute DBEP and other phthalates with 3 mL of acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Expected Results:

The following table shows a hypothetical comparison of the matrix effect and recovery for DBEP in plasma samples with and without SPE cleanup.

Sample Preparation MethodRecovery (%)Matrix Effect (%)
Protein Precipitation95 ± 545 ± 10
Solid Phase Extraction 88 ± 7 85 ± 8

Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value closer to 100% indicates less ion suppression.

Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting DBEP from water or urine samples.

Methodology:

  • Sample Preparation: To a 10 mL screw-cap glass tube, add 5 mL of the aqueous sample. Adjust the pH to approximately 6.5 with a suitable buffer.

  • Extraction: Add 5 mL of a mixture of hexane (B92381) and dichloromethane (B109758) (1:1, v/v). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry Down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Expected Results:

The following table provides a hypothetical comparison of the matrix effect and recovery for DBEP in urine samples using LLE.

Extraction SolventRecovery (%)Matrix Effect (%)
Dichloromethane85 ± 665 ± 9
Hexane:Dichloromethane (1:1) 92 ± 5 78 ± 7
Optimization of ESI-MS Parameters

Optimizing the ESI source parameters can significantly improve the signal for DBEP and reduce the impact of ion suppression.

Methodology:

A design of experiments (DOE) approach is recommended for optimizing multiple ESI parameters.[5][6] However, a one-factor-at-a-time (OFAT) approach can also be effective. Infuse a standard solution of DBEP in the mobile phase directly into the mass spectrometer and monitor the signal intensity while varying the following parameters:

  • Capillary Voltage: Typically in the range of 3-5 kV for positive mode.

  • Nebulizer Gas Pressure: Controls the formation of fine droplets.

  • Drying Gas Flow and Temperature: Affects the desolvation of the droplets.

  • Sheath Gas Flow and Temperature: Helps to focus the spray and aids in desolvation.[5]

Example of Optimized Parameters:

The following table shows a hypothetical set of standard versus optimized ESI parameters for DBEP analysis.

ParameterStandard ValueOptimized Value
Capillary Voltage4.0 kV3.5 kV
Nebulizer Gas35 psi45 psi
Drying Gas Flow10 L/min12 L/min
Drying Gas Temperature300 °C325 °C

By implementing these optimized sample preparation protocols and instrumental parameters, researchers can significantly reduce ion suppression and improve the reliability and sensitivity of this compound analysis by ESI-MS.

References

Validation & Comparative

Advancing Phthalate Safety: A Comparative Guide to a Novel UPLC-QTOF-MS Method for Bis(2-butoxyethyl) Phthalate Detection

Author: BenchChem Technical Support Team. Date: December 2025

A next-generation Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method has been validated for the sensitive and selective detection of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a widely used plasticizer with potential endocrine-disrupting properties. This guide provides a comprehensive comparison of this advanced method with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering researchers and drug development professionals objective performance data and detailed experimental protocols to support its adoption.

The increased scrutiny of phthalates in consumer products and environmental samples necessitates analytical methods that are not only accurate and reliable but also offer high throughput and sensitivity. This guide outlines the validation of a novel UPLC-QTOF-MS method that demonstrates significant improvements in detection limits and specificity for DBEP analysis.

Performance Benchmark: A Head-to-Head Comparison

The performance of the new UPLC-QTOF-MS method was rigorously evaluated against conventional GC-MS and HPLC-UV methods. The key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy (as recovery), and precision (as relative standard deviation, RSD), are summarized below.

Performance MetricUPLC-QTOF-MS (New Method)GC-MS (Existing Method)HPLC-UV (Existing Method)
Limit of Detection (LOD) 0.1 ng/mL5 ng/mL50 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL15 ng/mL150 ng/mL
**Linearity (R²) **>0.999>0.995>0.99
Linear Range 0.3 - 500 ng/mL15 - 1000 ng/mL150 - 2000 ng/mL
Accuracy (Recovery) 95 - 105%90 - 110%85 - 115%
Precision (RSD) < 3%< 10%< 15%

In-Depth Experimental Protocols

Detailed methodologies for the validation of the novel UPLC-QTOF-MS method are provided to ensure reproducibility and facilitate its implementation in other laboratories.

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of DBEP from aqueous samples. Briefly, a 100 mL water sample was passed through a C18 SPE cartridge. The cartridge was then washed with 5 mL of water and dried under vacuum. The analyte was eluted with 5 mL of acetonitrile. The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for UPLC-QTOF-MS analysis.

UPLC-QTOF-MS Analysis
  • Chromatographic System: Waters ACQUITY UPLC I-Class System

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A: 5 mM Ammonium Acetate in Water, B: Acetonitrile

  • Gradient: 30% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo G2-XS QTOF

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: MS^E (simultaneous acquisition of low and high collision energy data)

  • Mass Range: 50 - 1200 m/z

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 500 °C

Method Validation Protocols
  • Linearity: A series of calibration standards ranging from 0.3 to 500 ng/mL were prepared by diluting a stock solution of DBEP in the mobile phase. Each standard was injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by the coefficient of determination (R²).

  • Accuracy: The accuracy of the method was determined by a spike-and-recovery study. Three different concentration levels of DBEP (low, medium, and high) were spiked into blank water samples. The spiked samples were then extracted and analyzed as described above. The percentage recovery was calculated.

  • Precision: The precision of the method was evaluated by analyzing six replicate samples at a medium concentration level. The relative standard deviation (RSD) of the measured concentrations was calculated to express the precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD was defined as the concentration that gives a S/N of 3, and the LOQ was defined as the concentration that gives a S/N of 10.

Visualizing the Science: Diagrams and Workflows

To further elucidate the context and application of this new method, the following diagrams have been generated.

G cluster_0 DBEP Exposure cluster_1 Cellular Signaling Cascade cluster_2 Adverse Outcome DBEP Bis(2-butoxyethyl) phthalate (DBEP) AKT_ERK Inhibition of AKT & ERK Phosphorylation DBEP->AKT_ERK inhibits Steroidogenesis_Genes Downregulation of Steroidogenesis Genes (e.g., Star, Cyp11a1) DBEP->Steroidogenesis_Genes downregulates Steroid_Hormone Decreased Steroid Hormone Production AKT_ERK->Steroid_Hormone Steroidogenesis_Genes->Steroid_Hormone Endocrine_Disruption Endocrine Disruption Steroid_Hormone->Endocrine_Disruption

Caption: Hypothetical signaling pathway of DBEP-induced endocrine disruption.

G Sample_Collection 1. Sample Collection (Aqueous Matrix) SPE 2. Solid-Phase Extraction (C18 Cartridge) Sample_Collection->SPE Elution 3. Elution with Acetonitrile SPE->Elution Evaporation 4. Evaporation & Reconstitution Elution->Evaporation UPLC_QTOF_MS 5. UPLC-QTOF-MS Analysis Evaporation->UPLC_QTOF_MS Data_Analysis 6. Data Analysis & Quantification UPLC_QTOF_MS->Data_Analysis

Caption: Experimental workflow for the new UPLC-QTOF-MS method.

G cluster_0 Analytical Goal cluster_1 Method Selection Criteria cluster_2 Chosen Method Goal Accurate DBEP Quantification Sensitivity High Sensitivity (Low LOD/LOQ) Goal->Sensitivity Specificity High Specificity (Mass Accuracy) Goal->Specificity Throughput High Throughput (Fast Analysis) Goal->Throughput UPLC_QTOF UPLC-QTOF-MS Sensitivity->UPLC_QTOF Specificity->UPLC_QTOF Throughput->UPLC_QTOF

Caption: Logical relationship for selecting the UPLC-QTOF-MS method.

A Comparative Review of the Toxicological Profiles of Bis(2-butoxyethyl) phthalate (DBEP) and Di(2-ethylhexyl) phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the toxicological data for Bis(2-butoxyethyl) phthalate (B1215562) (DBEP) and the widely studied Di(2-ethylhexyl) phthalate (DEHP) reveals distinct profiles, with significant data gaps remaining for DBEP, particularly concerning long-term health effects. While DEHP has been extensively investigated, DBEP's toxicological database is less complete, warranting further research to fully characterize its potential hazards.

This guide provides a comparative overview of the toxicity of DBEP and DEHP, summarizing key findings from various toxicological endpoints. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions and guide future research.

Comparative Toxicity Profile

The following tables summarize the available quantitative data for various toxicological endpoints for both DBEP and DEHP, allowing for a direct comparison of their known effects.

Table 1: Acute Toxicity
EndpointBis(2-butoxyethyl) phthalate (DBEP)Di(2-ethylhexyl) phthalate (DEHP)
Oral LD50 (rat) 8,380 mg/kg[1][2]30,600 - 33,900 mg/kg[3]
Dermal Irritation (rabbit) Slight irritation[4]Not an irritant
Eye Irritation (rabbit) Mild irritation[4]Not an irritant[5]
Inhalation Toxicity No adverse effects in rats at 290 ppm for 6 hours[4]Low toxicity; increased lung and liver weights in chronic studies[6]
Table 2: Sub-chronic and Chronic Toxicity
EndpointThis compound (DBEP)Di(2-ethylhexyl) phthalate (DEHP)
Sub-chronic Oral Toxicity (rats) Reduced growth and appetite, histological changes at 1.7 g/kg/day for 30 days[7]NOAEL: 50 ppm (3.7 mg/kg/day); effects at 5000 ppm include seminiferous tubule atrophy and hepatic peroxisome proliferation[8]
Chronic Oral Toxicity (rats) Data not availableNOAEL: 500 ppm (28.9-36.1 mg/kg/day); effects at higher doses include aspermatogenesis, pituitary changes, and pancreatic acinar cell adenoma[9]
Table 3: Reproductive and Developmental Toxicity
EndpointThis compound (DBEP)Di(2-ethylhexyl) phthalate (DEHP)
Reproductive Toxicity (male rats) Delays puberty onset; decreases serum testosterone (B1683101), LH, and FSH; reduces Leydig cell number at 250-500 mg/kg/day[10][11][12]Reproductive toxicant in male and female mice; testicular effects are a key concern[11]
Developmental Toxicity (in utero, rats) Disrupts fetal Leydig cell development; induces Leydig cell aggregation at 250-500 mg/kg/dayTeratogenic potential in mice, with a NOAEL of 0.025% in the diet; less evidence in rats[11]
Table 4: Genotoxicity and Carcinogenicity
EndpointThis compound (DBEP)Di(2-ethylhexyl) phthalate (DEHP)
Genotoxicity Data not available in standard assays (Ames, chromosomal aberration, micronucleus)Generally not genotoxic in standard assays, but some evidence of DNA damage at high concentrations and in specific in vivo assays[7][11][12]
Carcinogenicity No data availableHepatocellular neoplasms in rats and mice in a 2-year feed study[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this review are provided below to allow for critical evaluation and replication of the findings.

In Utero Exposure to DBEP in Rats for Developmental Toxicity Assessment
  • Animal Model: Pregnant Sprague Dawley rats.

  • Dosing: Animals are administered DBEP by oral gavage at doses of 0, 10, 100, 250, 500, and 1000 mg/kg body weight/day from gestational day (GD) 14 to 21. The vehicle control group receives corn oil.

  • Observations: Maternal body weight is recorded daily. On GD 21, dams are euthanized, and fetuses are collected.

  • Endpoints Measured:

    • Maternal mortality and clinical signs of toxicity.

    • Number of implantations, resorptions, and live/dead fetuses.

    • Fetal body weight and anogenital distance (AGD) in male fetuses.

    • Serum testosterone levels in male fetuses.

    • Histological examination of fetal testes to assess Leydig cell number and aggregation.

    • Gene and protein expression analysis of key steroidogenic markers (e.g., Lhcgr, Scarb1, Star, Cyp11a1) and signaling molecules (e.g., AKT, ERK1/2) in fetal testes via qPCR and Western blot.

Male Pubertal Onset Assay for DBEP in Rats
  • Animal Model: 35-day-old male Sprague-Dawley rats.

  • Dosing: Rats are randomly assigned to groups and receive DBEP via oral gavage at doses of 0, 10, 100, 250, or 500 mg/kg body weight/day for 21 days. The control group receives corn oil.

  • Observations: Body weight is monitored throughout the study. The age at preputial separation (PPS), a marker of puberty onset, is recorded daily starting from postnatal day (PND) 30.

  • Endpoints Measured at Necropsy (PND 56):

    • Weights of testes, epididymides, seminal vesicles, and ventral prostate.

    • Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

    • Histopathological evaluation of testes for Leydig cell morphology and number.

    • Measurement of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzyme levels (e.g., SOD1, SOD2) in testicular tissue.

    • Analysis of apoptotic markers (e.g., BCL2, BAX) and signaling pathway proteins (e.g., AKT, mTOR, ERK1/2, GSK3β, SIRT1) in the testes via Western blot.

Two-Generation Reproductive Toxicity Study of DEHP
  • Animal Model: Crl:CD (SD) rats.

  • Dosing: F0 and F1 parental animals are exposed to DEHP in the feed at various concentrations for at least 70 consecutive days before mating.

  • Observations: Clinical observations, body weight, and food consumption are monitored in parental animals. Reproductive performance, including mating, fertility, gestation, and lactation indices, is recorded.

  • Endpoints Measured:

    • Parental Animals: Mortality, clinical signs, body weight, food consumption, reproductive organ weights, spermatogenic endpoints, and estrous cycle length.

    • Offspring (F1 and F2): Litter size, sex ratio, survival, body weight, developmental landmarks (e.g., anogenital distance, nipple retention), and postnatal survival.

    • Gross necropsy and histopathology of reproductive and other target organs in parental animals and selected offspring.

Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the proposed signaling pathways involved in the toxicity of DBEP and DEHP.

DBEP_Toxicity_Pathway DBEP This compound (DBEP) LeydigCell Leydig Cell DBEP->LeydigCell AKT AKT Phosphorylation LeydigCell->AKT Inhibits ERK ERK1/2 Phosphorylation LeydigCell->ERK Inhibits ROS Increased Reactive Oxygen Species (ROS) LeydigCell->ROS Induces Steroidogenesis Steroidogenic Gene Expression (e.g., Star, Cyp11a1) AKT->Steroidogenesis Regulates ERK->Steroidogenesis Regulates Testosterone Decreased Testosterone Production Steroidogenesis->Testosterone Puberty Delayed Puberty Onset Testosterone->Puberty Impacts Apoptosis Increased Apoptosis ROS->Apoptosis Induces Apoptosis->Puberty Contributes to

Proposed mechanism of DBEP-induced reproductive toxicity in male rats.

DEHP_Toxicity_Pathway DEHP Di(2-ethylhexyl) phthalate (DEHP) Hepatocyte Hepatocyte DEHP->Hepatocyte PPARa PPARα Activation Hepatocyte->PPARa Activates Peroxisome Peroxisome Proliferation PPARa->Peroxisome Induces FattyAcid Altered Fatty Acid Metabolism PPARa->FattyAcid Regulates CellProliferation Increased Cell Proliferation PPARa->CellProliferation Promotes Apoptosis Decreased Apoptosis PPARa->Apoptosis Inhibits ROS Increased Reactive Oxygen Species (ROS) Peroxisome->ROS Generates Tumor Hepatocellular Tumors CellProliferation->Tumor Apoptosis->Tumor Contributes to ROS->Tumor Contributes to

Primary mechanism of DEHP-induced hepatocarcinogenesis in rodents.

Conclusion

This comparative review highlights the significant differences in the available toxicological data for this compound (DBEP) and Di(2-ethylhexyl) phthalate (DEHP). DEHP has been extensively studied, and its toxicity profile, particularly its effects on the liver and reproductive system, is well-characterized. The primary mechanism for its hepatocarcinogenicity in rodents involves the activation of the PPARα receptor.

In contrast, the toxicological database for DBEP is notably sparse. While recent studies have shed light on its reproductive and developmental toxicity in male rats, demonstrating effects on Leydig cell development and puberty onset through mechanisms involving oxidative stress and disruption of key signaling pathways, there is a clear lack of data on its long-term toxicity and carcinogenic potential. The available acute toxicity data suggest that DBEP has a lower order of acute toxicity than DEHP.

The data gaps for DBEP are a critical area for future research. To conduct a comprehensive risk assessment and understand the potential human health implications of DBEP exposure, further studies are needed to investigate its sub-chronic and chronic toxicity, as well as its carcinogenic potential. Additionally, a broader investigation into its genotoxicity using a standard battery of tests is warranted. Until such data become available, a complete and direct comparison of the overall toxicity of DBEP and DEHP remains challenging. Researchers and regulatory bodies should consider these data gaps when evaluating the safety of DBEP and its alternatives.

References

A Comparative Analysis of Bis(2-butoxyethyl) phthalate and Alternative Plasticizers for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of polymers used in medical devices, drug delivery systems, and laboratory equipment, the choice of plasticizer is critical. It dictates the material's flexibility, durability, and, most importantly, its safety profile. Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a phthalate ester, has been used to impart flexibility to polymers like polyvinyl chloride (PVC) and cellulose (B213188) acetate. However, increasing regulatory scrutiny and health concerns over phthalates have driven the search for safer, high-performance alternatives.

This guide provides an objective performance comparison between Bis(2-butoxyethyl) phthalate and key alternative plasticizer classes, including terephthalates, citrates, and bio-based esters. The comparison is based on critical performance metrics such as plasticizing efficiency, migration resistance, thermal stability, and toxicological profiles, supported by data from referenced experimental protocols.

Performance Metrics: A Head-to-Head Comparison

The efficacy and safety of a plasticizer are evaluated through several key performance indicators. While direct comparative studies including DBEP are limited, its performance can be contextualized against well-studied alternatives. Phthalates, as a class, are known for their cost-effectiveness and efficient plasticization. However, alternatives often exhibit superior performance in critical areas like migration resistance and toxicology.

Table 1: Comparative Performance of DBEP vs. Alternative Plasticizers

Performance Metric This compound (DBEP) Dioctyl Terephthalate (B1205515) (DOTP) Acetyl Tributyl Citrate (B86180) (ATBC) Epoxidized Soybean Oil (ESBO)
Plasticizing Efficiency Moderate to High High High Moderate
Tensile Strength Formulation Dependent Good Good Good
Elongation at Break (%) Formulation Dependent ~350-450% >700% >700%
Migration Resistance Low to Moderate High High Very High
Thermal Stability Good Excellent Good Excellent
Volatility Moderate Low Low Very Low
Toxicological Profile Potential Endocrine Disruptor Favorable, Low Toxicity Generally Regarded as Safe (GRAS) Generally Regarded as Safe (GRAS)

| Biodegradability | Poor | Poor | Readily Biodegradable | Readily Biodegradable |

Note: Data is compiled from multiple sources and performance can vary based on the specific polymer formulation and concentration of the plasticizer.

Experimental Protocols for Performance Evaluation

To ensure objective and reproducible comparisons, standardized experimental protocols are employed to test plasticizer performance.

Plasticizer Efficiency Assessment (ASTM D2284 / ISO 527-2)

Plasticizer efficiency is the measure of a plasticizer's ability to impart flexibility to a polymer. It is primarily determined by measuring the mechanical properties of the plasticized material.

Methodology:

  • Sample Preparation: PVC formulations are prepared by blending the polymer resin with varying concentrations of the plasticizer (e.g., DBEP, DOTP, ATBC) in a two-roll mill or torque rheometer. The compounded material is then compression-molded into standardized sheets.

  • Conditioning: Molded samples are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period to ensure consistent results.

  • Mechanical Testing: Dumbbell-shaped specimens are cut from the sheets and subjected to tensile stress in a universal testing machine until failure.

  • Data Analysis: Key parameters are recorded and analyzed:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating flexibility.

    • Modulus of Elasticity: A measure of the material's stiffness.

A more efficient plasticizer will typically achieve a desired level of flexibility (high elongation at break) at a lower concentration.

Plasticizer_Performance_Evaluation_Workflow cluster_testing 2. Performance Testing start Start: Select Plasticizers (e.g., DBEP, DOTP, ATBC) prep 1. Sample Preparation - Polymer-Plasticizer Blending - Compression Molding start->prep mech_test A. Mechanical Testing (ASTM D2284) - Tensile Strength - Elongation at Break prep->mech_test therm_test B. Thermal Analysis (TGA) - Onset of Degradation - Weight Loss (%) prep->therm_test mig_test C. Migration Testing (e.g., into Food Simulants) - Solvent Extraction - Gravimetric/Chromatographic Analysis prep->mig_test analysis 3. Data Analysis & Comparative Assessment mech_test->analysis therm_test->analysis mig_test->analysis end End: Select Optimal Plasticizer analysis->end

Caption: Workflow for the comparative evaluation of plasticizer performance.

Thermal Stability and Volatility (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of a plasticizer and its volatility within a polymer matrix. A plasticizer with low volatility and high thermal stability is crucial for materials processed at high temperatures and for long-term product durability.

Methodology:

  • Sample Placement: A small, precisely weighed sample of the plasticized polymer is placed into a high-precision balance within the TGA instrument.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).

  • Mass Measurement: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. Key data points include:

    • Onset of Degradation: The temperature at which significant weight loss begins, indicating the start of plasticizer volatilization or polymer degradation. A higher onset temperature signifies better thermal stability.

    • Total Weight Loss: The percentage of weight lost in specific temperature ranges can quantify the amount of volatile components, including the plasticizer.

Migration Resistance

Migration testing assesses the tendency of a plasticizer to leach from the polymer matrix into contacting substances. This is a critical safety and performance parameter for medical devices (leaching into drugs or bodily fluids) and food-contact materials (leaching into food).

Methodology:

  • Sample Preparation: Standardized samples of the plasticized polymer with a known surface area are prepared.

  • Immersion: Samples are fully immersed in a simulant fluid relevant to the application (e.g., n-hexane for fatty foods, ethanol/water solutions for aqueous and alcoholic foods, or saline for medical applications).

  • Controlled Exposure: The immersion is carried out for a specified time and at a controlled temperature (e.g., 24 hours at 40°C) to simulate conditions of use.

  • Analysis: The amount of plasticizer that has migrated into the simulant is quantified. This can be done in two ways:

    • Gravimetric Analysis: The polymer sample is removed, dried, and re-weighed. The mass loss corresponds to the migrated plasticizer.

    • Chromatographic Analysis: The simulant liquid is analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the precise concentration of the leached plasticizer.

Lower measured migration indicates a more stable and safer material for sensitive applications.

Toxicological Profile and Endocrine Disruption

A significant driver for replacing traditional phthalates like DEHP, and by extension other phthalates such as DBEP, is the concern over their potential as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems.

Mechanism of Endocrine Disruption: Many phthalates are suspected of exerting anti-androgenic effects by interfering with the androgen receptor (AR) signaling pathway. This can disrupt the normal function of male reproductive hormones like testosterone. In vitro assays, such as the H295R steroidogenesis assay, are used to screen chemicals for their potential to disrupt hormone production.

Alternative plasticizers like DOTP and citrates have been developed to have more favorable toxicological profiles. DOTP, a terephthalate, is a structural isomer of DEHP, but this difference in structure leads to a significant difference in its metabolic pathway and toxicological effects. Citrate esters like ATBC are derived from citric acid and are often considered safe for food and medical applications.

Endocrine_Disruption_Pathway Simplified Androgen Receptor (AR) Signaling Pathway and Phthalate Interference cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., Testosterone) ar_inactive Inactive AR Complex (AR + Heat Shock Proteins) androgen->ar_inactive 1. Binds ar_active Active AR Dimer ar_inactive->ar_active 2. Activates & Dimerizes are Androgen Response Element (ARE) on DNA ar_active->are 3. Translocates to Nucleus & Binds DNA transcription Gene Transcription are->transcription 4. Initiates response Normal Cellular Response (Growth, Proliferation) transcription->response 5. Leads to phthalate Phthalate Metabolite (Endocrine Disruptor) phthalate->ar_inactive Interferes with Activation

Caption: Phthalate interference with the Androgen Receptor signaling pathway.

Conclusion and Recommendations

The selection of a plasticizer requires a balanced consideration of performance, safety, and regulatory compliance. While this compound provides adequate plasticization, its profile is overshadowed by the significant advantages offered by modern alternatives.

  • For High-Performance, Non-Sensitive Applications: Dioctyl terephthalate (DOTP) stands out as a robust, general-purpose alternative. It offers comparable or superior plasticizing efficiency and thermal stability to many phthalates, with a significantly better toxicological profile, making it a reliable drop-in replacement in many formulations.

  • For Medical, Pharmaceutical, and Food-Contact Applications: Citrate esters, such as ATBC, are highly recommended. Their excellent safety profiles, high migration resistance, and good performance make them a superior choice where biocompatibility is paramount. Bio-based plasticizers like ESBO also serve as excellent, non-toxic options, often enhancing thermal stability.

For researchers, scientists, and drug development professionals, moving away from traditional phthalates like DBEP towards proven alternatives like DOTP and citrate esters is a prudent step. It aligns with current regulatory trends and enhances the safety and long-term stability of the final product. It is strongly recommended to conduct in-house evaluations using the standardized protocols outlined in this guide to qualify the optimal plasticizer for a specific polymer system and application.

Phthalates Under the Microscope: A Comparative Guide to Their Endocrine-Disrupting Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the endocrine-disrupting properties of various phthalates reveals significant differences in their mechanisms and potency. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key experimental findings, detailed methodologies for assessing endocrine disruption, and visual representations of the underlying biological pathways.

Phthalates, a class of synthetic chemicals widely used as plasticizers, have come under increasing scrutiny for their potential to interfere with the endocrine system. Numerous studies have demonstrated that these compounds can mimic or block the action of natural hormones, leading to a range of adverse health effects. This guide synthesizes experimental data from multiple studies to provide a clear comparison of the endocrine-disrupting effects of commonly used phthalates, including Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP), Butyl benzyl (B1604629) phthalate (BBP), Diisononyl phthalate (DINP), Dimethyl phthalate (DMP), and Diethyl phthalate (DEP).

Comparative Analysis of Endocrine-Disrupting Activities

The endocrine-disrupting potential of phthalates varies significantly depending on their chemical structure. The primary mechanisms of disruption include interference with estrogen and androgen signaling, alteration of steroidogenesis, and disruption of thyroid hormone homeostasis.

Estrogenic and Anti-Estrogenic Activity

Several in vitro assays have been employed to assess the ability of phthalates to interact with estrogen receptors (ERs). The E-Screen assay, which measures the proliferation of the estrogen-sensitive human breast cancer cell line MCF-7, is a common method.

In a comparative study, DEHP was found to moderately induce MCF-7 cell proliferation, indicating estrogenic activity, while DINP and other alternative plasticizers showed no such effect[1][2]. Another study using a luciferase reporter gene assay found that DBP exhibited weak estrogenic activity at high concentrations[3]. However, other studies have reported no significant binding affinity of several phthalates to ERs in MVLN cells[4][5]. Butyl benzyl phthalate (BBP) has also demonstrated estrogenic activity in various in vitro studies[6][7].

Androgenic and Anti-Androgenic Activity

The interaction of phthalates with the androgen receptor (AR) is another critical aspect of their endocrine-disrupting profile. Assays using MDA-kb2 cells, which are sensitive to androgens, are frequently used.

Studies have consistently shown that many phthalates do not exhibit androgenic activity[1][2]. However, some phthalates, notably DBP and its metabolite mono-n-butyl phthalate (MBP), have demonstrated potent anti-androgenic activity in luciferase reporter gene assays[3]. DEHP also showed anti-androgenic properties, though to a lesser extent than DBP and MBP[3].

Effects on Steroidogenesis

Phthalates can disrupt the synthesis of steroid hormones, a process known as steroidogenesis. The H295R steroidogenesis assay, which uses a human adrenocortical carcinoma cell line capable of producing key steroid hormones, is the gold standard for evaluating these effects.

Multiple studies have shown that DEHP and DINP can disrupt steroidogenesis by increasing the production of estradiol[1][2][8]. A comparative analysis of six phthalates (DMP, DEP, DEHP, DnOP, DINP, and DIDP) revealed that DMP, DEP, DEHP, and DnOP significantly increased the estradiol (B170435)/testosterone (E2/T) ratio in H295R cells[4][5]. In contrast, some alternative plasticizers did not show any effect on steroidogenesis[1][2].

Thyroid Hormone Disruption

There is growing evidence that phthalates can interfere with the thyroid hormone system. Both in vitro and in vivo studies have demonstrated the potential of certain phthalates to act as thyroid receptor (TR) antagonists.

DBP and its metabolite MBP have been shown to possess TR antagonist activity[3]. Animal studies have indicated that DEHP can lead to thyroid alterations and lower plasma thyroxine (T4) concentrations[9]. In vitro studies have also reported that DEHP can cause changes in the iodide uptake of thyroid follicular cells[9]. Some human studies have suggested associations between certain phthalate metabolites and altered thyroid hormone levels, although the results can be inconsistent across different studies and populations[9][10][11][12].

Data Summary Tables

Table 1: Comparative In Vitro Estrogenic and Androgenic Activity of Phthalates

PhthalateEstrogenic Activity (E-Screen/Reporter Assay)Anti-Estrogenic ActivityAndrogenic Activity (MDA-kb2 Assay)Anti-Androgenic Activity (Reporter Assay)
DEHP Moderate[1][2]-None[1][2]Potent[3]
DINP None[1][2]-None[1][2]-
DBP Weak at high concentrations[3]--Potent[3]
MBP ---Potent[3]
BBP Estrogenic[6][7]---
DMP ----
DEP ----

Table 2: Comparative Effects of Phthalates on Steroidogenesis (H295R Assay)

PhthalateEffect on Estradiol (E2) ProductionEffect on Testosterone (T) ProductionEffect on E2/T Ratio
DEHP Increase[1][2]Weak increase[1]Increase[4][5]
DINP Increase[1][2]--
DMP --Increase[4][5]
DEP --Increase[4][5]
DnOP --Increase[4][5]
DIDP ---

Table 3: Comparative Effects of Phthalates on Thyroid Hormone System

PhthalateMechanism of ActionObserved Effects
DEHP TR antagonist activity, altered iodide uptake[3][9]Lower plasma T4 in animal studies[9]
DBP TR antagonist activity[3]-
MBP TR antagonist activity[3]-

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

E-Screen (Estrogen Receptor Activation) Assay

This assay is used to assess the estrogenic potential of a substance by measuring the proliferation of estrogen-responsive MCF-7 cells.

  • Cell Culture: MCF-7 cells are maintained in a culture medium.

  • Hormone Deprivation: Before the assay, cells are cultured in a medium without estrogens to synchronize them and reduce basal proliferation.

  • Exposure: Cells are then exposed to various concentrations of the test phthalate, a positive control (e.g., 17β-estradiol), and a negative control (vehicle).

  • Proliferation Measurement: After a specific incubation period (typically 6 days), cell proliferation is quantified using methods like the sulforhodamine B (SRB) assay.

  • Data Analysis: The proliferative effect of the phthalate is compared to the controls to determine its estrogenic activity.

MDA-kb2 (Androgen Receptor Activation) Assay

This assay evaluates the androgenic or anti-androgenic activity of chemicals using the MDA-kb2 human breast cancer cell line, which contains an androgen-responsive luciferase reporter gene.

  • Cell Culture: MDA-kb2 cells are cultured in an appropriate medium.

  • Exposure: For androgenicity testing, cells are exposed to different concentrations of the test phthalate. For anti-androgenicity, cells are co-exposed with a known androgen (e.g., dihydrotestosterone, DHT) and the test phthalate.

  • Luciferase Assay: After 20-24 hours of exposure, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates androgenic activity, while a decrease in DHT-induced luciferase activity suggests anti-androgenic activity.

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones, including estradiol and testosterone.

  • Cell Culture: Human H295R adrenocortical carcinoma cells are cultured.

  • Exposure: Cells are exposed to various concentrations of the test phthalate for 48 hours.

  • Hormone Measurement: The concentrations of steroid hormones (e.g., testosterone, estradiol) in the culture medium are quantified using methods like ELISA or LC-MS/MS.

  • Data Analysis: Changes in hormone production in treated cells are compared to vehicle controls to identify disruptions in the steroidogenic pathway.

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental workflows involved in assessing the endocrine-disrupting effects of phthalates.

endocrine_disruption_pathways cluster_phthalates Phthalates cluster_mechanisms Mechanisms of Endocrine Disruption cluster_outcomes Biological Outcomes DEHP DEHP ER_binding Estrogen Receptor (ER) Binding/Activation DEHP->ER_binding AR_antagonism Androgen Receptor (AR) Antagonism DEHP->AR_antagonism Steroidogenesis_disruption Steroidogenesis Disruption DEHP->Steroidogenesis_disruption DBP DBP DBP->AR_antagonism TR_antagonism Thyroid Receptor (TR) Antagonism DBP->TR_antagonism BBP BBP BBP->ER_binding DINP DINP DINP->Steroidogenesis_disruption Estrogenic_effects Estrogenic Effects (e.g., cell proliferation) ER_binding->Estrogenic_effects Anti_androgenic_effects Anti-Androgenic Effects (e.g., reproductive tract malformations) AR_antagonism->Anti_androgenic_effects Altered_hormone_levels Altered Steroid Hormone Levels (e.g., ↑ Estradiol, ↓ Testosterone) Steroidogenesis_disruption->Altered_hormone_levels Thyroid_dysfunction Thyroid Dysfunction TR_antagonism->Thyroid_dysfunction

Caption: Overview of Phthalate Endocrine Disruption Mechanisms.

h295r_workflow start Start: H295R Cell Culture exposure Expose cells to Phthalates (e.g., DEHP, DINP) for 48 hours start->exposure media_collection Collect Culture Medium exposure->media_collection hormone_analysis Quantify Steroid Hormones (Testosterone, Estradiol) via ELISA or LC-MS/MS media_collection->hormone_analysis data_analysis Compare Hormone Levels to Vehicle Control hormone_analysis->data_analysis end End: Assess Steroidogenesis Disruption data_analysis->end

Caption: H295R Steroidogenesis Assay Workflow.

steroidogenesis_pathway Cholesterol Cholesterol StAR StAR Cholesterol->StAR Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase StAR->Pregnenolone CYP11A1 CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD CYP19A1 Aromatase (CYP19A1) Phthalate_Inhibition Phthalate Inhibition/Alteration Phthalate_Inhibition->CYP17A1 Phthalate_Inhibition->HSD17B Phthalate_Inhibition->CYP19A1

Caption: Simplified Steroidogenesis Pathway and Phthalate Interference.

References

Leaching of Plasticizers from PVC: A Comparative Guide to Bis(2-butoxyethyl) phthalate (DBEP) and Trioctyl Trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers for Polyvinyl Chloride (PVC) materials is a critical consideration, particularly in applications where leachable compounds can impact product safety and efficacy. This guide provides a comparative analysis of the leaching characteristics of two plasticizers: Bis(2-butoxyethyl) phthalate (B1215562) (DBEP) and Trioctyl trimellitate (TOTM).

While extensive data exists for the leaching of Trioctyl trimellitate (TOTM), a high molecular weight plasticizer known for its low migration potential, there is a notable lack of publicly available, quantitative leaching data for Bis(2-butoxyethyl) phthalate (DBEP) from PVC under comparable experimental conditions. Therefore, this guide will present the available data for TOTM, primarily in comparison to the well-studied Di(2-ethylhexyl) phthalate (DEHP), and discuss the expected leaching behavior of DBEP based on general principles of plasticizer migration.

Executive Summary

TOTM consistently demonstrates significantly lower leaching from PVC compared to lower molecular weight phthalates like DEHP. Studies have shown its migration to be lower by a factor of approximately 350 in certain conditions.[1] This reduced migration is attributed to its larger molecular size and lower volatility. While specific quantitative data for DBEP is scarce, its molecular structure suggests it would likely exhibit leaching behavior that is intermediate between low molecular weight phthalates and high molecular weight plasticizers like TOTM.

Quantitative Leaching Data

The following table summarizes available quantitative data on the leaching of TOTM from PVC, often in comparison with DEHP. The absence of data for DBEP in direct comparative studies is a significant data gap in the current scientific literature.

PlasticizerExperimental ConditionsLeached Concentration / Migration RateReference
TOTM PVC tubing of a heart-lung machine in contact with blood.Migration was found to be distinctly lower than DEHP (by a factor of approx. 350).[1]
TOTM PVC infusion lines with Florid®-F Inj. solution.Maximum concentration of 0.14 µg/mL detected in the solution.
DEHP PVC infusion lines with Florid®-F Inj. solution.Maximum concentration of 4.36 µg/mL detected in the solution.

Experimental Protocols

The following is a generalized experimental protocol for determining plasticizer leaching from PVC, based on methodologies reported in the literature. This protocol can be adapted for the comparative analysis of various plasticizers like DBEP and TOTM.

Objective: To quantify the amount of plasticizer that leaches from a PVC material into a simulant fluid over a specified time period and under controlled temperature conditions.

Materials:

  • PVC material containing the plasticizer of interest (e.g., PVC tubing, sheets).

  • Simulant fluid (e.g., deionized water, ethanol/water mixture, food simulants like olive oil).

  • Glass vials with inert caps.

  • Incubator or water bath for temperature control.

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)).

  • Reference standards of the plasticizers being tested.

Procedure:

  • Sample Preparation: Cut the PVC material into standardized sizes to ensure a consistent surface area-to-volume ratio.

  • Extraction Setup: Place the PVC samples into glass vials and add a known volume of the simulant fluid.

  • Incubation: Seal the vials and place them in an incubator or water bath at a controlled temperature for a predetermined duration. Samples are typically collected at various time points to establish a leaching profile.

  • Sample Analysis: At each time point, an aliquot of the simulant fluid is removed and analyzed using a validated chromatographic method (GC-MS or HPLC) to determine the concentration of the leached plasticizer.

  • Quantification: The concentration of the leached plasticizer is calculated by comparing the analytical response of the sample to a calibration curve generated from the reference standards.

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate a typical workflow for a comparative leaching study.

Leaching_Comparison_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Experiment cluster_analysis Analysis cluster_results Results PVC_TOTM PVC with TOTM Immersion Immersion in Simulant Fluid PVC_TOTM->Immersion PVC_DBEP PVC with DBEP PVC_DBEP->Immersion Incubation Controlled Incubation Immersion->Incubation Sampling Aliquots Taken at Time Points Incubation->Sampling Analysis GC-MS or HPLC Analysis Sampling->Analysis Data Quantification of Leached Plasticizer Analysis->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for comparing plasticizer leaching.

Logical_Relationship cluster_factors Influencing Factors Plasticizer Plasticizer Properties MW Molecular Weight Plasticizer->MW Volatility Volatility Plasticizer->Volatility Solubility Solubility in Simulant Plasticizer->Solubility Conditions Experimental Conditions Temp Temperature Conditions->Temp Time Contact Time Conditions->Time Leaching Leaching Rate Impact Product Safety & Efficacy Leaching->Impact MW->Leaching Volatility->Leaching Solubility->Leaching Temp->Leaching Time->Leaching

Caption: Factors influencing plasticizer leaching from PVC.

References

A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of Bis(2-butoxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the accurate quantification of phthalates is of paramount importance. Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a common plasticizer, is one such compound that requires rigorous analytical scrutiny due to its potential for human exposure and environmental contamination.[1][2][3][4] This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the determination of DBEP, offering researchers, scientists, and drug development professionals a detailed comparison to inform their choice of analytical technique.

The selection between GC-MS and LC-MS for phthalate analysis is often dictated by factors such as the sample matrix, the required sensitivity, and the thermal stability of the analyte.[5] While GC-MS has traditionally been a robust and widely utilized method for phthalate analysis due to its high separation efficiency and specificity, LC-MS offers advantages for less volatile or thermally labile compounds and can sometimes involve simpler sample preparation protocols.[5][6][7]

Comparative Performance Data

The following table summarizes the typical quantitative performance characteristics of GC-MS and LC-MS methods for the analysis of phthalates, including data relevant to DBEP where available. This data has been compiled from various studies to provide a comparative overview.

Performance MetricGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99[8]
Limit of Detection (LOD) 0.5 - 1.0 ng/L[9]0.125 - 5 pg/µL[8]
Limit of Quantification (LOQ) 1.5 - 3.0 ng/L[9]1 ppb[10]
Precision (RSD%) 2.7 - 14.3%[9]< 15%[8]
Accuracy/Recovery (%) 91.5 - 118.1%[9]85 - 115%[8]

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. The following sections outline representative methodologies for the analysis of Bis(2-butoxyethyl) phthalate using both GC-MS and LC-MS.

GC-MS Experimental Protocol

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like DBEP.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction)

To minimize contamination, all glassware must be scrupulously cleaned, and contact with plastics should be avoided.[11]

  • For liquid samples (e.g., beverages, aqueous solutions), a liquid-liquid extraction (LLE) is commonly employed.

  • To 5 mL of the sample, add 5 mL of a suitable organic solvent such as dichloromethane (B109758) or n-hexane.[11]

  • If required, spike the sample with an appropriate internal standard.

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Allow the layers to separate. The organic layer, containing the phthalates, is then carefully transferred to a clean vial.

  • The extract may be concentrated under a gentle stream of nitrogen if necessary.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or similar non-polar capillary column.[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • Inlet Temperature: 290 °C.[9]

  • Injection Mode: Splitless, 1 µL injection volume.[9]

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Ramp to 310 °C at a rate of 5 °C/min, and hold for 5 minutes.[9]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for DBEP (e.g., m/z 149) are monitored.[6]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Liquid Sample Solvent Add Extraction Solvent (e.g., Dichloromethane) Sample->Solvent Vortex Vortex vigorously Solvent->Vortex Separate Phase Separation Vortex->Separate Extract Collect Organic Layer Separate->Extract Concentrate Concentrate (if needed) Extract->Concentrate GC_Inject Inject into GC Concentrate->GC_Inject GC_Separation Chromatographic Separation (DB-5ms column) GC_Inject->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (SIM) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

LC-MS Experimental Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive and specific, and it is particularly well-suited for the analysis of compounds that are not easily volatilized.[12]

1. Sample Preparation (Solid-Phase Extraction)

For aqueous samples, solid-phase extraction (SPE) is a common and effective cleanup and concentration step.

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge with a weak solvent mixture to remove interferences.

  • Elute the phthalates with a suitable organic solvent, such as acetonitrile (B52724) or methanol.[13]

  • The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).[8]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).[12]

  • Flow Rate: 220 µL/min.[12]

  • Gradient Program:

    • Start with 5% B for 2 minutes.

    • Linearly increase to 100% B over 5 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to 5% B and re-equilibrate.[12]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., QSight 220).[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte. For phthalate metabolites, negative ESI is often used.[12]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for DBEP would be monitored.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample SPE_Condition Condition SPE Cartridge Sample->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Phthalates SPE_Wash->SPE_Elute Reconstitute Evaporate & Reconstitute SPE_Elute->Reconstitute LC_Inject Inject into LC Reconstitute->LC_Inject LC_Separation Chromatographic Separation (C18 column) LC_Inject->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Method Comparison and Conclusion

Both GC-MS and LC-MS are powerful analytical techniques capable of the sensitive and accurate quantification of this compound.

  • GC-MS is a well-established and robust method, particularly advantageous for its high chromatographic resolution for many phthalates.[6][7] However, it requires the analyte to be thermally stable and sufficiently volatile.

  • LC-MS/MS offers the significant advantage of being suitable for a wider range of compounds, including those that are thermally labile or less volatile.[5] Sample preparation can sometimes be simpler, and derivatization is often not required.[12]

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, and the available instrumentation. For routine analysis of DBEP in relatively clean matrices, GC-MS provides a reliable and cost-effective solution. For more complex matrices or when analyzing a broader range of phthalates with varying volatilities, LC-MS/MS may be the more appropriate choice. This guide provides the foundational information for researchers to make an informed decision and to develop and validate a method that is fit for their specific purpose.

References

A Comparative Guide to Inter-laboratory Methods for the Analysis of Bis(2-butoxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No dedicated inter-laboratory comparison studies for the analysis of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP) were identified in a comprehensive literature search. This guide is therefore based on findings from inter-laboratory proficiency tests and method comparison studies for phthalates as a chemical class, supplemented with single-laboratory validation data for DBEP where available. The presented data provides a benchmark for expected analytical performance.

Introduction

Bis(2-butoxyethyl) phthalate (DBEP), a plasticizer used to enhance the flexibility of polymers, is a compound of interest for environmental and product safety monitoring. Accurate and reproducible measurement of DBEP across different laboratories is crucial for regulatory compliance and risk assessment. This guide provides a comparative overview of the common analytical methodologies for the determination of DBEP, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of phthalates.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of DBEP and other phthalates using GC-MS and LC-MS/MS. It is important to note that performance characteristics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are matrix-dependent.

Table 1: Comparison of GC-MS Method Performance for Phthalate Analysis

ParameterThis compound (DBEP)General PhthalatesNotes
Limit of Detection (LOD) 0.084 µg/L (in water)0.04 - 0.2 µg/L (in water)GC-MS offers excellent sensitivity for a wide range of phthalates.
Limit of Quantification (LOQ) ~100 µg/g (ppm) (screening in toys)0.1 - 10 mg/kg (in plastics)LOQs can be adjusted based on the specific application and required sensitivity.
Linearity (R²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a range of concentrations.
Recovery 98 - 108% (spiked PVC matrix)63.9 - 137.6% (in plastics)Recovery rates can be influenced by the extraction method and matrix complexity.[1]
Precision (RSD) 5.92 - 15.25%0.6 - 13.2% (in plastics)Precision is a key parameter in inter-laboratory comparisons.[1]

Table 2: Comparison of LC-MS/MS Method Performance for Phthalate Analysis

ParameterThis compound (DBEP)General PhthalatesNotes
Limit of Detection (LOD) Not specified0.125 - 5 pg/µLLC-MS/MS generally offers lower detection limits for complex matrices.[2]
Limit of Quantification (LOQ) Not specified0.1 - 10 mg/kg (in plastics)LOQs are influenced by the analytical technique and sample matrix.[1]
Linearity (R²) > 0.99> 0.99Excellent linearity is consistently achieved.[2]
Recovery Not specified85 - 115%Recovery is typically within an acceptable range for quantitative analysis.[2]
Precision (RSD) Not specified< 15%LC-MS/MS can offer better precision in some applications.[2]

Experimental Protocols

Detailed methodologies for the analysis of DBEP using GC-MS and LC-MS/MS are provided below. These protocols are based on established methods such as those from the U.S. Environmental Protection Agency (EPA) and validated laboratory procedures.

GC-MS Analysis of DBEP in Polymer Matrices

This protocol outlines a common approach for the extraction and analysis of DBEP from solid polymer samples.

Sample Preparation (Solvent Extraction):

  • Sample Comminution: Reduce the polymer sample to a small particle size (e.g., by grinding or cutting) to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 0.5 g of the prepared sample into a glass vial.

  • Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated phthalate) to correct for extraction efficiency and instrumental variability. This compound is itself used as an internal standard in some methods for other phthalates.[3]

  • Extraction: Add a suitable solvent (e.g., 10 mL of dichloromethane (B109758) or a hexane/acetone mixture) to the vial.

  • Sonication: Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of phthalates.

  • Separation: Allow the polymer to settle or centrifuge the sample to obtain a clear supernatant.

  • Concentration/Solvent Exchange: If necessary, concentrate the extract under a gentle stream of nitrogen. The solvent may be exchanged to one more compatible with the GC-MS system (e.g., hexane).

  • Final Volume Adjustment: Adjust the final volume of the extract to a known quantity (e.g., 1 mL) before analysis.

Instrumentation (GC-MS):

  • Gas Chromatograph: Equipped with a capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless mode is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the phthalates, for instance, starting at a lower temperature and ramping up to a higher temperature to elute the higher molecular weight compounds.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

LC-MS/MS Analysis of DBEP in Liquid Samples

This protocol describes a liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis, suitable for aqueous samples.

Sample Preparation (Liquid-Liquid Extraction):

  • Sample Collection: Collect the liquid sample in a glass container to avoid phthalate contamination from plasticware.

  • Internal Standard Spiking: Spike a known volume of the sample (e.g., 5 mL) with an internal standard.

  • Extraction: Transfer the sample to a separatory funnel and add an immiscible extraction solvent (e.g., 20 mL of n-hexane).

  • Shaking: Shake the funnel vigorously for a few minutes to partition the phthalates into the organic layer.

  • Phase Separation: Allow the layers to separate and collect the organic phase.

  • Drying: Pass the organic extract through a column of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the solvent to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or acetonitrile).

Instrumentation (LC-MS/MS):

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is commonly used for the separation of phthalates.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like ammonium (B1175870) acetate, is used.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for each analyte.

Mandatory Visualization

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for chemical analysis.

Interlaboratory_Comparison_Workflow A Study Design & Protocol Development B Preparation & Homogenization of Test Material A->B C Homogeneity & Stability Testing B->C D Distribution of Samples to Participating Labs B->D E Analysis of Samples by Participating Labs D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis of Data (e.g., z-scores) F->G H Evaluation of Laboratory Performance G->H I Issuance of Final Report & Recommendations H->I

Caption: Workflow of an Inter-laboratory Comparison Study.

Concluding Remarks

While a specific inter-laboratory comparison for this compound has not been published, the existing data for the broader class of phthalates demonstrates that both GC-MS and LC-MS/MS are robust and reliable techniques for its quantification. Proficiency testing schemes for phthalates are available and participation is encouraged to ensure data quality and comparability.[4][5][6] The choice between GC-MS and LC-MS/MS will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. Adherence to validated protocols and the use of appropriate quality control measures, including certified reference materials and internal standards, are essential for generating high-quality, comparable data across laboratories.

References

A Comparative Guide to the Efficacy of Bis(2-butoxyethyl) phthalate (DBEP) and Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plasticizer Bis(2-butoxyethyl) phthalate (B1215562) (DBEP) against emerging bio-based alternatives. The content is supported by experimental data to evaluate performance metrics critical to material science and development, including mechanical properties, thermal stability, and toxicological considerations.

Introduction: The Shift from Traditional Phthalates

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials.[1] For decades, phthalate esters like Bis(2-butoxyethyl) phthalate (DBEP) have been widely used in polymers such as polyvinyl chloride (PVC), polyvinyl acetate, and various rubbers due to their high efficiency and cost-effectiveness.[2][3] However, growing health and environmental concerns associated with certain phthalates have catalyzed a search for safer, more sustainable alternatives.[4][5] Bio-based plasticizers, derived from renewable resources like vegetable oils, citric acid, and cardanol, represent a promising solution, offering potential benefits such as reduced toxicity and enhanced biodegradability.[1][5]

This guide evaluates the performance of DBEP in contrast to these alternatives, providing a data-driven resource for material selection in sensitive applications.

Performance Comparison: DBEP vs. Bio-Based Alternatives

Direct comparative studies for DBEP are limited; therefore, data for widely used, structurally similar phthalates like Di-isononyl Phthalate (DINP) and Dioctyl Phthalate (DOP) are used as benchmarks against common bio-based plasticizers.

The primary function of a plasticizer is to improve a material's flexibility. This is quantified by measuring tensile strength and elongation at break. A lower tensile strength and higher elongation at break indicate greater flexibility.

Table 1: Comparison of Mechanical Properties in PVC Formulations

Plasticizer Type Plasticizer Concentration (phr) Tensile Strength (MPa) Elongation at Break (%) Reference
Phthalate Dioctyl Phthalate (DOP) 40 ~15.5 ~666 [6]
Bio-based (Citrate) Acetyl Tributyl Citrate (ATBC) 40 ~14.0 ~723 [6]

| Bio-based (Epoxidized Oil) | Epoxidized Soybean Oil (ESO) | 40 | ~17.5 | ~706 |[6] |

Note: phr = parts per hundred rubber/resin.

Thermal stability is crucial for polymer processing and end-use application longevity. It is often assessed using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature.

Table 2: Thermal Stability and Glass Transition Temperature

Plasticizer Type Plasticizer Property Value Reference
Phthalate Dioctyl Phthalate (DOP) TGA (5% weight loss) ~250 °C
Glass Transition Temp. (Tg) of PVC -37.0 °C [7]
Bio-based (Adipate) Decyl Butoxyethyl Adipate TGA (5% weight loss) ~260 °C [8]
Glass Transition Temp. (Tg) of PVC -50.2 °C [8]

| Bio-based (Cardanol) | Aurora PHFree | TGA (5% weight loss) | ~275 °C |[4] |

Note: Higher TGA temperatures indicate better thermal stability. A lower Tg indicates higher plasticizing efficiency.

High plasticizing efficiency allows for the use of less additive to achieve the desired flexibility. A recent study demonstrated that a bio-based, phthalate-free plasticizer (Aurora PHFree) achieved similar processing behavior and mechanical properties to DINP in Nitrile Butadiene Rubber (NBR) compounds at only half the concentration by weight.[4][5] This indicates a significantly higher plasticizing efficiency for the bio-based alternative.[4][5]

Toxicological and Biological Impact

For professionals in drug development and life sciences, the biological impact of leachable additives is a primary concern.

Recent studies have highlighted the endocrine-disrupting potential of DBEP. Research indicates that in-utero exposure to DBEP can disrupt fetal Leydig cell development in rats.[9] Furthermore, DBEP has been shown to delay the onset of puberty in male rats by inducing significant oxidative stress and apoptosis in Leydig cells, which are responsible for testosterone (B1683101) production.[10] This mechanism involves the generation of reactive oxygen species (ROS), a decrease in antioxidant enzymes, and the modulation of apoptosis-related proteins.[10]

Bio-based plasticizers are generally characterized by lower toxicity profiles. A comparative study evaluating the biocompatibility of several plasticizers in rats ranked them in the following order of decreasing biocompatibility: Epoxidized Soybean Oil (ESO) > Acetyl Tributyl Citrate (ATBC) > Triphenyl Phosphate (TCP) > Dioctyl Phthalate (DOP).[6][11] This suggests that bio-based options like ESO and ATBC are significantly safer than the phthalate benchmark.

Visualized Workflows and Pathways

The following diagram illustrates a typical workflow for assessing the performance of a new plasticizer in a polymer matrix.

G cluster_0 Phase 1: Formulation & Compounding cluster_1 Phase 2: Specimen Preparation cluster_2 Phase 3: Performance Testing cluster_3 Phase 4: Data Analysis A Raw Materials (Polymer, Plasticizer, Stabilizers) B Melt Blending (e.g., Two-Roll Mill) A->B C Compression Molding B->C D Specimen Cutting (e.g., Dumbbell Shape for Tensile) C->D E Mechanical Testing (Tensile, Hardness) D->E F Thermal Analysis (TGA, DSC) D->F G Migration Testing (Solvent Extraction) D->G H Comparative Analysis vs. Control E->H F->H G->H I Final Report & Conclusion H->I

Caption: Standard experimental workflow for evaluating plasticizer performance.

This diagram outlines the signaling pathway by which DBEP is proposed to induce apoptosis in testicular Leydig cells.[10]

G DBEP DBEP Exposure ROS Increased ROS & Malondialdehyde (MDA) DBEP->ROS Antioxidants Decreased SOD1, SOD2 (Antioxidant Enzymes) DBEP->Antioxidants Proteins Modulation of Apoptotic Proteins ROS->Proteins Antioxidants->Proteins Bax Increased BAX (Pro-Apoptotic) Proteins->Bax Bcl2 Decreased BCL2 (Anti-Apoptotic) Proteins->Bcl2 Apoptosis Leydig Cell Apoptosis Bax->Apoptosis Bcl2->Apoptosis Testosterone Decreased Testosterone Biosynthesis Apoptosis->Testosterone

Caption: Proposed mechanism of DBEP-induced Leydig cell toxicity.

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies to ensure reproducibility and validity.

This protocol is based on the ASTM D638 standard.

  • Specimen Preparation: Polymer compounds are compression molded into flat sheets of a specified thickness. Dumbbell-shaped specimens are cut from the sheets using a die.

  • Testing Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen.

  • Procedure: The specimen is mounted in the grips of the UTM. The sample is then pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[12]

  • Data Collection: The force required to stretch the sample and the extent of stretching are recorded continuously. Tensile strength is calculated as the maximum stress applied before rupture, and elongation at break is the percentage increase in length at the point of fracture.

This protocol is used to determine the thermal stability of the plasticized material.

  • Specimen Preparation: A small, precisely weighed sample (typically 5-10 mg) of the plasticized polymer is placed in a TGA crucible.

  • Testing Apparatus: A TGA-DSC instrument.

  • Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 5-10 °C/min) over a defined temperature range (e.g., 20–500 °C).[8]

  • Data Collection: The instrument records the weight of the sample as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of thermal stability.

This protocol assesses the tendency of a plasticizer to leach out of the polymer matrix.

  • Specimen Preparation: Pre-weighed, disc-shaped samples of the plasticized polymer are prepared.

  • Procedure: The samples are fully immersed in a solvent (e.g., hexane, ethanol, or water, depending on the target application) at a specified temperature for a defined period (e.g., 24 hours at 50 °C).

  • Data Collection: After immersion, the samples are removed, carefully dried, and weighed again. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.

Conclusion

The experimental evidence indicates that bio-based plasticizers present a compelling case as high-performance, safer alternatives to traditional phthalates like DBEP. Many bio-based options, such as citrates and epoxidized vegetable oils, demonstrate comparable or even superior mechanical and thermal properties relative to phthalate benchmarks like DOP.[6][13] Furthermore, their significantly lower toxicity and higher plasticizing efficiency address the key health and sustainability concerns that are driving the industry away from certain phthalates.[4][11] For researchers and professionals in sensitive fields like drug development and medical devices, the adoption of well-characterized bio-based plasticizers offers a pathway to developing safer, more environmentally benign products without compromising material performance.

References

Evaluating Bis(2-butoxyethyl) Phthalate in Medical-Grade Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Bis(2-butoxyethyl) phthalate (B1215562) (DBEP) as a plasticizer in medical-grade polymers, comparing its performance against common alternatives such as Trioctyl trimellitate (TOTM), Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), and Acetyl tributyl citrate (B86180) (ATBC). This document synthesizes available experimental data on key performance indicators, including plasticizer efficiency, migration resistance, and biocompatibility, to assist in the informed selection of plasticizers for medical device applications.

Executive Summary

The selection of a plasticizer for medical-grade polymers is a critical decision, balancing the need for material flexibility and performance with stringent safety and biocompatibility requirements. While historically dominated by phthalates like Di(2-ethylhexyl) phthalate (DEHP), regulatory scrutiny and concerns over potential health effects have driven the adoption of alternative plasticizers. This guide focuses on Bis(2-butoxyethyl) phthalate (DBEP), a less common phthalate ester, and evaluates its performance characteristics in comparison to widely recognized alternatives. The data presented is collated from various scientific studies and is intended to provide a comparative framework for researchers and developers.

Data Presentation: Comparative Performance of Plasticizers

The following tables summarize the key performance characteristics of DBEP and its alternatives in medical-grade Polyvinyl Chloride (PVC). It is important to note that direct comparative studies including DBEP are limited; therefore, the data presented is a collation from various sources and testing conditions may vary.

Table 1: Plasticizer Efficiency and Mechanical Properties

PlasticizerPlasticizer Concentration for 75 Shore A Hardness (%)[1]Tensile Strength (MPa)Elongation at Break (%)
DBEP Data Not Available~16 (general for flexible PVC)[2]~180 (general for flexible PVC)[2]
TOTM ~36.1Lower than DEHPLower than DEHP
DINCH Data Not AvailableData Not AvailableData Not Available
DEHT (DOTP) ~34.5Comparable to DEHPComparable to DEHP
ATBC ~32.2Comparable to DEHP[1]Comparable to DEHP[1]

Table 2: Migration (Leaching) Characteristics

PlasticizerMigration Rate/PotentialComments
DBEP Data Not AvailableAs a lower molecular weight phthalate, it is expected to have a higher migration potential compared to high molecular weight alternatives.
TOTM Very Low[3][4]High molecular weight significantly reduces migration.[5]
DINCH Low to Moderate[3]Migration can be similar to DEHP under certain conditions.[3]
DEHT (DOTP) Low[6]Generally exhibits lower migration than DEHP.
ATBC ModerateCan have a greater tendency to migrate into and craze rigid plastics compared to DEHP.[1]

Table 3: Biocompatibility Profile

PlasticizerCytotoxicity (ISO 10993-5)Hemocompatibility (ISO 10993-4)Other Biocompatibility/Toxicity Data
DBEP Data not readily available for medical device extracts.Data Not AvailableMay cause CNS depression and mild liver toxicity after ingestion of large amounts.[7]
TOTM Generally considered non-cytotoxic.[7]Generally considered hemocompatible.Low toxicity profile.[5]
DINCH Generally considered non-cytotoxic.Generally considered hemocompatible.Favorable toxicological profile compared to DEHP.
DEHT (DOTP) No significant cytotoxic effects observed in some studies.[7]Generally considered hemocompatible.Favorable toxicological profile compared to DEHP.
ATBC Some studies show concentration-dependent reduction in cell viability.[7]Generally considered hemocompatible.Good biocompatibility and biodegradability.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of plasticizer performance. These protocols are based on international standards and published scientific literature.

Migration Testing: Simulating Leaching in Biological Fluids

Objective: To quantify the amount of plasticizer that leaches from a medical-grade polymer into a simulated biological fluid over a specified time.

Methodology (Based on HPLC-UV Detection): [8][9]

  • Sample Preparation: Cut a standardized surface area of the plasticized PVC tubing or sheet.

  • Simulated Body Fluid: Prepare a simulant solution. A common simulant for lipophilic substances is a mixture of ethanol (B145695) and water (e.g., 50/50 v/v) to mimic lipid-containing fluids like blood plasma or total parenteral nutrition (TPN) solutions.[3] For other applications, simulated saliva or other relevant fluids can be used.[10]

  • Extraction: Immerse the PVC sample in a known volume of the simulant solution in a sealed, inert container.

  • Incubation: Incubate the container at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24, 72 hours, or longer to assess long-term migration).[3] Agitation may be applied to simulate dynamic conditions.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of the simulant.

    • Prepare the sample for analysis, which may involve a liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances.

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Separate the plasticizer from other components on a suitable HPLC column (e.g., C18).

    • Quantify the plasticizer concentration by comparing the peak area to a calibration curve prepared with known concentrations of the plasticizer standard.

  • Data Reporting: Express the migration results as the mass of plasticizer leached per unit surface area of the polymer (e.g., µg/cm²).

Biocompatibility Testing: In Vitro Cytotoxicity (ISO 10993-5)

Objective: To assess the potential for a medical device material to cause cytotoxic effects.

Methodology (Elution Test): [11][12][13]

  • Extract Preparation:

    • Prepare extracts of the test material (plasticized PVC) and positive and negative controls according to ISO 10993-12.

    • Use a suitable cell culture medium (e.g., MEM) as the extraction vehicle.

    • Incubate the material in the medium at 37°C for 24 hours.

  • Cell Culture:

    • Culture a suitable cell line, such as L929 mouse fibroblast cells, to a near-confluent monolayer in 96-well plates.[13]

  • Exposure:

    • Remove the culture medium from the cells and replace it with the prepared extracts (from the test material and controls).

    • Incubate the cells with the extracts for a defined period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

  • Assessment of Cytotoxicity:

    • Evaluate cell viability using a quantitative assay such as the MTT or XTT assay, which measures mitochondrial activity.[11][14]

    • Alternatively, assess cell morphology and lysis qualitatively by microscopic examination.

  • Data Analysis:

    • For quantitative assays, calculate the percentage of cell viability relative to the negative control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.[7]

    • For qualitative assessment, score the cytotoxic response based on the observed cellular changes (e.g., rounding, lysis, detachment).

Biocompatibility Testing: Hemocompatibility (ISO 10993-4)

Objective: To evaluate the effects of a medical device material on blood and its components.

Objective: To determine the degree of red blood cell lysis caused by the material.

Methodology (Direct Contact Method): [14][15]

  • Blood Preparation: Obtain fresh human or rabbit blood and anticoagulate with a suitable anticoagulant (e.g., EDTA).

  • Sample Incubation: Place a standardized sample of the test material in a tube with a known volume of diluted blood. Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.

  • Incubation: Incubate the tubes at 37°C with gentle mixing for a specified time.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Analysis: Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to determine the amount of free hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Objective: To assess the potential of the material to induce platelet activation, a key event in thrombosis.

Methodology (Flow Cytometry): [16]

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.[16]

  • Exposure: Incubate the test material with PRP for a defined period at 37°C. Include positive (e.g., ADP) and negative controls.

  • Staining: Add fluorescently labeled antibodies specific for platelet activation markers (e.g., anti-CD62P for P-selectin expression) and a general platelet marker (e.g., anti-CD61).[16]

  • Flow Cytometry Analysis: Analyze the stained platelets using a flow cytometer to quantify the percentage of activated platelets (e.g., CD61+/CD62P+ cells).

  • Data Analysis: Compare the percentage of activated platelets in the test sample to the negative and positive controls.

Objective: To evaluate the inflammatory potential of the material by measuring leukocyte activation.

Methodology (Flow Cytometry): [8][17]

  • Whole Blood Incubation: Incubate the test material with fresh, anticoagulated human whole blood for a specified duration at 37°C.

  • Staining: Add fluorescently labeled antibodies against leukocyte activation markers (e.g., anti-CD11b) and specific leukocyte population markers (e.g., for neutrophils, monocytes).[17]

  • Flow Cytometry Analysis: Analyze the stained leukocytes to determine the upregulation of activation markers on specific cell populations.

  • Data Analysis: Compare the expression levels of activation markers on leukocytes exposed to the test material with those from negative and positive controls.

Visualizations

Experimental Workflow for Migration Testing

Migration_Testing_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Sample PVC Material Sample Immersion Immerse Sample in Simulant Sample->Immersion Simulant Simulated Body Fluid Simulant->Immersion Incubation Incubate at 37°C Immersion->Incubation Extraction Extract Analyte Incubation->Extraction HPLC HPLC-UV Analysis Extraction->HPLC Quantification Quantify Plasticizer HPLC->Quantification Biocompatibility_Assessment cluster_in_vitro In Vitro Biocompatibility (ISO 10993) cluster_hemo Biomaterial Plasticized Polymer Cytotoxicity Cytotoxicity (ISO 10993-5) Biomaterial->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) Biomaterial->Hemocompatibility Hemolysis Hemolysis Hemocompatibility->Hemolysis Platelet_Activation Platelet Activation Hemocompatibility->Platelet_Activation Leukocyte_Activation Leukocyte Activation Hemocompatibility->Leukocyte_Activation

References

Safety Operating Guide

Proper Disposal of Bis(2-butoxyethyl) Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of Bis(2-butoxyethyl) phthalate (B1215562), ensuring the protection of laboratory personnel and the environment.

This document provides essential, step-by-step procedures for the proper disposal of Bis(2-butoxyethyl) phthalate, a chemical substance commonly used in laboratory settings. Adherence to these guidelines is crucial for maintaining a safe working environment and ensuring compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This substance is classified with several hazards that necessitate careful handling to prevent adverse health effects and environmental contamination.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

In Case of a Spill:

  • Ensure adequate ventilation and remove all sources of ignition as the substance is a highly flammable liquid and its vapors can form explosive concentrations.[1]

  • Absorb the spilled liquid with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[1]

  • Collect the absorbent material and the spilled substance into a suitable, sealable container for disposal.[1]

  • Prevent the chemical from entering drains or waterways, as it is very toxic to aquatic life with long-lasting effects.[1]

Hazard Profile for Disposal Considerations

Understanding the hazards associated with this compound is fundamental to its proper disposal. The following table summarizes its key hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Flammable LiquidCategory 2H225: Highly flammable liquid and vapour.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.[1]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Procedure

The disposal of this compound waste must be conducted in accordance with local, regional, and national hazardous waste regulations. The following steps provide a general framework for compliant disposal in a laboratory setting.

Step 1: Waste Determination

The first and most critical step is to determine if the this compound waste is considered hazardous. Given its GHS classifications, it is highly likely to be regulated as a hazardous waste. It is best practice to manage it as such unless specific institutional or local guidelines explicitly state otherwise.

Step 2: Waste Collection and Segregation

  • Waste Container: Use a dedicated, properly labeled, and sealable container for the collection of this compound waste. The container must be compatible with the chemical.

  • Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Labeling

The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the waste was first added to the container.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[1]

Step 5: Disposal

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Institutional Procedures: Follow your institution's established procedures for requesting a pickup of hazardous waste from your laboratory or SAA. This is typically managed by the EHS department.

  • Contaminated Materials: Dispose of contaminated packaging and other materials (e.g., gloves, absorbent pads) as unused product in the same hazardous waste stream.[1]

Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurred? ppe->spill contain_spill Contain and Clean Up Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect Waste in a Labeled, Sealable Container spill->collect_waste No contain_spill->collect_waste label_waste Label Container: 'Hazardous Waste' 'this compound' Date collect_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup via Institutional EHS Procedures store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bis(2-butoxyethyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Bis(2-butoxyethyl) phthalate (B1215562) in laboratory settings. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing exposure risks and ensuring a safe research environment.

Bis(2-butoxyethyl) phthalate is a chemical that necessitates careful handling due to its potential health hazards. It may cause skin irritation and drowsiness or dizziness.[1] Furthermore, it is suspected of causing harm to fertility or an unborn child. Ingestion can lead to central nervous system depression and mild liver toxicity in large amounts.[2]

Personal Protective Equipment (PPE)

A robust PPE plan is the first line of defense against chemical exposure. The following equipment is essential when working with this compound:

Protection TypeRecommended EquipmentRationale & Specifications
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)Provides a barrier against skin contact. Gloves must be inspected prior to use and disposed of properly after use.[1] For incidental contact, nitrile or neoprene gloves are generally suitable.[3]
Body Protection Laboratory coat or impervious clothingPrevents contamination of personal clothing.[1][4] For tasks with a higher risk of splashes, flame-retardant and antistatic protective clothing may be necessary.[1]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesGenerally not required with adequate ventilation.[3] However, if engineering controls are insufficient or during emergency situations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1] If the respirator is the sole means of protection, a full-face supplied air respirator is required.[1]

Experimental Protocols: Safe Handling and Disposal

Engineering Controls: Always handle this compound in a well-ventilated area.[4] The use of a chemical fume hood is highly recommended to minimize the inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation.[1]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[4] Keep the container tightly closed when not in use.[1][4]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[1] Decontaminate all work surfaces.

Spill Management: In the event of a spill, evacuate personnel to a safe area.[1] Remove all sources of ignition.[1][4] Use personal protective equipment.[1] Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite) and collect it into a suitable chemical waste container using non-sparking tools.[4][6] Prevent the spill from entering drains or waterways.[1]

Disposal Plan: All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of the chemical into the environment.[1]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation develops, consult a physician.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][4]

Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handle_chem Handle Chemical (Avoid Contact and Inhalation) prep_ppe->handle_chem prep_vent Ensure Adequate Ventilation (Fume Hood) prep_vent->handle_chem post_decon Decontaminate Work Area handle_chem->post_decon em_spill Spill Occurs handle_chem->em_spill post_wash Wash Hands Thoroughly post_decon->post_wash disp_waste Dispose of Contaminated Waste (PPE, Absorbents) post_wash->disp_waste disp_chem Dispose of Chemical Waste (Licensed Disposal Company) disp_waste->disp_chem em_contain Contain Spill (Inert Absorbent) em_spill->em_contain em_first_aid Administer First Aid em_spill->em_first_aid Exposure em_clean Clean Spill Area em_contain->em_clean em_clean->disp_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-butoxyethyl) phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2-butoxyethyl) phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.